molecular formula C18H19Na2O8P B15608963 Fosbretabulin disodium

Fosbretabulin disodium

カタログ番号: B15608963
分子量: 440.3 g/mol
InChIキー: VXNQMUVMEIGUJW-XNOMRPDFSA-L
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fosbretabulin Disodium is the disodium salt of a water-soluble phosphate derivative of a natural stilbenoid phenol derived from the African bush willow (Combretum caffrum) with potential vascular disrupting and antineoplastic activities. Upon administration, the prodrug fosbretabulin is dephosphorylated to its active metabolite, the microtubule-depolymerizing agent combretastatin A4, which binds to tubulin dimers and prevents microtubule polymerization, resulting in mitotic arrest and apoptosis in endothelial cells. In addition, this agent disrupts the engagement of the endothelial cell-specific junctional molecule vascular endothelial-cadherin (VE-cadherin) and so the activity of the VE-cadherin/beta-catenin/Akt signaling pathway, which may result in the inhibition of endothelial cell migration and capillary tube formation. As a result of fosbretabulin's dual mechanism of action, the tumor vasculature collapses, resulting in reduced tumor blood flow and ischemic necrosis of tumor tissue.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C18H19Na2O8P

分子量

440.3 g/mol

IUPAC名

disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate

InChI

InChI=1S/C18H21O8P.2Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;;/h5-11H,1-4H3,(H2,19,20,21);;/q;2*+1/p-2/b6-5-;;

InChIキー

VXNQMUVMEIGUJW-XNOMRPDFSA-L

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fosbretabulin Disodium in Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin (B40576) disodium (B8443419), a water-soluble prodrug of combretastatin (B1194345) A4 (CA4), is a potent vascular disrupting agent (VDA) that selectively targets the tumor vasculature, leading to a rapid reduction in tumor blood flow and subsequent ischemic necrosis.[1][2] Originally derived from the African bush willow tree, Combretum caffrum, fosbretabulin's mechanism of action in endothelial cells is multifaceted, primarily involving the disruption of the microtubule cytoskeleton and key signaling pathways that maintain vascular integrity.[1][3] This technical guide provides a comprehensive overview of the molecular and cellular events initiated by fosbretabulin in endothelial cells.

Core Mechanism of Action

Prodrug Activation and Microtubule Depolymerization

Upon systemic administration, fosbretabulin disodium is rapidly dephosphorylated by ubiquitous endogenous phosphatases to its active, lipophilic metabolite, combretastatin A4 (CA4).[3][4] CA4 then enters endothelial cells and binds with high affinity to the colchicine-binding site on β-tubulin.[5] This interaction inhibits tubulin polymerization, shifting the equilibrium towards microtubule depolymerization.[5][6] The disruption of the microtubule network is a critical initiating event in the drug's anti-vascular activity.

Cytoskeletal Collapse and Morphological Changes

The depolymerization of microtubules leads to a profound and rapid alteration of the endothelial cell cytoskeleton.[6][7] This is characterized by cell rounding, membrane blebbing, and a reorganization of the actin cytoskeleton, including the formation of actin stress fibers.[8][9] These morphological changes are more pronounced in proliferating endothelial cells, which are prevalent in the tumor neovasculature, compared to quiescent endothelial cells found in normal tissues.[2][10] This selectivity is attributed to the less developed actin cytoskeleton in newly formed endothelial cells, making them more reliant on the microtubule network for structural integrity.[2]

Disruption of Cell-Cell Adhesion and Vascular Permeability

VE-Cadherin Signaling Pathway

A crucial aspect of fosbretabulin's mechanism is the disruption of endothelial cell-cell junctions, which are primarily maintained by vascular endothelial-cadherin (VE-cadherin).[1][3] Fosbretabulin treatment leads to the disengagement of VE-cadherin, which in turn disrupts the VE-cadherin/β-catenin/Akt signaling pathway.[8][11] This pathway is vital for endothelial cell survival, migration, and the maintenance of vascular barrier function.[8]

Role of RhoA Signaling

The cytoskeletal rearrangements induced by fosbretabulin are mediated, in part, by the activation of the RhoA signaling pathway.[9] Microtubule depolymerization leads to the activation of RhoA, which in turn activates its downstream effector, Rho-kinase (ROCK).[9][12] This cascade promotes the phosphorylation of myosin light chain, leading to increased actin-myosin contractility, stress fiber formation, and ultimately, an increase in endothelial cell monolayer permeability.[9]

Induction of Mitotic Arrest and Apoptosis

In addition to its effects on cytoskeletal structure and cell adhesion, fosbretabulin is a potent inducer of cell cycle arrest and apoptosis in proliferating endothelial cells.[13][14] By disrupting the mitotic spindle, fosbretabulin activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[14][15] This mitotic arrest is associated with elevated levels of cyclin B1 and p34cdc2 activity.[14] Sustained mitotic arrest ultimately triggers apoptosis, contributing to the overall anti-vascular effect of the drug.[14][16]

Quantitative Data

The following tables summarize key quantitative data related to the activity of fosbretabulin's active metabolite, combretastatin A4 (CA4), in endothelial cells.

ParameterValueTarget/SystemReference
Binding Affinity
Dissociation Constant (Kd)0.4 µMβ-tubulin (cell-free assay)[9]
Inhibition of Tubulin Polymerization
IC502.4 µMTubulin (cell-free assay)[9]
IC503 µMTubulin polymerization[17]
Effects on Endothelial Cell Proliferation
Significant Decrease5 nM and 10 nMFGF-2 or VEGF-A-stimulated HUVECs[8]
Induction of Vascular Shutdown
Reduction in Vascular Volume93% at 6 hoursExperimental tumor models[9]
Reduction in Tumor Blood Flow~100-fold at 6 hours (100 mg/kg)Experimental tumor models[9]
Reduction in Red Cell Velocity70% by 10 minutesTumor window chamber studies[10]
Morphological Changes
Reduction in HUVEC Form Factor44% by 10 minutesProliferating HUVECs[10]

Signaling Pathways and Experimental Workflows

Fosbretabulin-Induced Signaling Cascade in Endothelial Cells

Fosbretabulin_Signaling Fosbretabulin Fosbretabulin (Prodrug) CA4 Combretastatin A4 (Active Metabolite) Fosbretabulin->CA4 Dephosphorylation Tubulin β-Tubulin CA4->Tubulin Binds to Colchicine Site Microtubules Microtubule Depolymerization Tubulin->Microtubules RhoA RhoA Activation Microtubules->RhoA Cytoskeleton Cytoskeletal Reorganization (Cell Rounding, Blebbing) Microtubules->Cytoskeleton VECadherin VE-Cadherin Disruption Microtubules->VECadherin MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle ROCK ROCK Activation RhoA->ROCK MLC Myosin Light Chain Phosphorylation ROCK->MLC MLC->Cytoskeleton Permeability Increased Vascular Permeability Cytoskeleton->Permeability BetaCatenin β-Catenin Pathway Inhibition VECadherin->BetaCatenin VECadherin->Permeability Akt Akt Pathway Inhibition BetaCatenin->Akt BloodFlow Decreased Tumor Blood Flow Permeability->BloodFlow G2M G2/M Arrest MitoticSpindle->G2M Apoptosis Apoptosis G2M->Apoptosis Apoptosis->BloodFlow Necrosis Tumor Necrosis BloodFlow->Necrosis Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models TubulinAssay Tubulin Polymerization Assay Treatment Fosbretabulin Treatment TubulinAssay->Treatment CellCulture Endothelial Cell Culture (e.g., HUVECs) CellCulture->Treatment IF Immunofluorescence (Cytoskeleton Staining) Treatment->IF TubeFormation Tube Formation Assay Treatment->TubeFormation PermeabilityAssay Permeability Assay Treatment->PermeabilityAssay WesternBlot Western Blot (VE-Cadherin, Akt, RhoA) Treatment->WesternBlot ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay TumorModel Tumor Xenograft Model DrugAdmin Fosbretabulin Administration TumorModel->DrugAdmin Imaging Vascular Imaging (e.g., DCE-MRI) DrugAdmin->Imaging Histology Histological Analysis (Tumor Necrosis) DrugAdmin->Histology

References

Chemical structure and properties of fosbretabulin disodium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Promising Vascular Disrupting Agent

Abstract

Fosbretabulin (B40576) disodium (B8443419), a water-soluble prodrug of combretastatin (B1194345) A4, is a potent vascular disrupting agent (VDA) that has been the subject of extensive preclinical and clinical investigation. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and multifaceted mechanism of action. By targeting the tumor vasculature, fosbretabulin induces a rapid and selective shutdown of blood flow within solid tumors, leading to extensive tumor necrosis. This document details the key signaling pathways affected by fosbretabulin and provides established experimental protocols for its evaluation, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Fosbretabulin is a phosphate (B84403) ester derivative of the natural stilbenoid phenol, combretastatin A4, which is originally isolated from the African bush willow tree, Combretum caffrum.[1][2][3] The disodium salt formulation enhances its water solubility, making it suitable for intravenous administration.[2][3] Upon administration, it is rapidly dephosphorylated in vivo to its active metabolite, combretastatin A4 (CA4).[2][4]

PropertyValueReference
IUPAC Name disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate[2][5]
Synonyms Combretastatin A-4 phosphate disodium, CA4P disodium, CA4DP[1][2]
CAS Number 168555-66-6[1][2]
Molecular Formula C₁₈H₁₉Na₂O₈P[2][5]
Molecular Weight 440.29 g/mol [1][6]
Appearance White to off-white solid[7]
Solubility Water: 28 mg/mL (63.59 mM)[6]

Mechanism of Action

Fosbretabulin exerts its potent antitumor effects through a dual mechanism of action that primarily targets the tumor's vascular network.

Microtubule Destabilization

The active metabolite, combretastatin A4, is a potent inhibitor of tubulin polymerization.[8][9] It binds to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules.[1][9] This disruption of the microtubule cytoskeleton is particularly effective in rapidly proliferating endothelial cells of the tumor neovasculature.[8] The depolymerization of microtubules leads to a change in endothelial cell shape, causing them to round up and detach, ultimately leading to mitotic arrest and apoptosis.[1][2][3]

Disruption of Endothelial Cell Junctions and Signaling

Fosbretabulin also disrupts the integrity of the tumor vasculature by affecting cell-cell junctions. It has been shown to interfere with the function of vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[2][3] This leads to the disruption of the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for endothelial cell migration, survival, and the maintenance of vascular barrier integrity.[1][2][3] The combined effect of microtubule destabilization and junctional disruption leads to increased vascular permeability, vascular collapse, and a rapid shutdown of tumor blood flow, resulting in ischemic necrosis of the tumor tissue.[2][3][8]

cluster_0 Fosbretabulin Disodium (Prodrug) cluster_1 Active Metabolite cluster_2 Cellular Targets in Endothelial Cells cluster_3 Downstream Effects cluster_4 Physiological Outcome Fosbretabulin This compound (CA4P) CA4 Combretastatin A4 (CA4) Fosbretabulin->CA4 Dephosphorylation (in vivo) Tubulin β-Tubulin CA4->Tubulin Binds to Colchicine (B1669291) Site VECadherin VE-Cadherin CA4->VECadherin Disrupts Signaling Microtubule Microtubule Depolymerization Tubulin->Microtubule Junction Disruption of Adherens Junctions VECadherin->Junction Shape Endothelial Cell Shape Change Microtubule->Shape Permeability Increased Vascular Permeability Junction->Permeability Apoptosis Apoptosis Shape->Apoptosis Vascular Vascular Shutdown Permeability->Vascular Apoptosis->Vascular Necrosis Tumor Necrosis Vascular->Necrosis

Fig. 1: Mechanism of Action of this compound.

Biological Activity

The biological activity of fosbretabulin and its active metabolite, combretastatin A4, has been characterized in various in vitro and in vivo models.

ParameterValueAssay SystemReference
Tubulin Polymerization IC₅₀ 2.4 µMCell-free assay[1][10]
β-Tubulin Binding Kd 0.4 µMCell-free assay[1]
Endothelial Cell Reorganization EC₅₀ 0.007 µMRat A10 cells[1]

Preclinical and Clinical Development

This compound has undergone extensive evaluation in numerous preclinical models and has advanced into clinical trials for a variety of solid tumors.

Preclinical Studies

Preclinical studies have consistently demonstrated the potent vascular-disrupting effects of fosbretabulin in a wide range of tumor models. These studies have shown that fosbretabulin causes a rapid reduction in tumor blood flow, leading to extensive central necrosis.[8][11]

Clinical Trials

Fosbretabulin has been investigated in multiple clinical trials, both as a monotherapy and in combination with other anticancer agents.[4][8] Notable trials have focused on anaplastic thyroid cancer, non-small cell lung cancer, and platinum-resistant ovarian cancer.[1][4][11] A Phase I trial established a maximum tolerated dose of 65 mg/m².[12] A Phase II trial in anaplastic thyroid carcinoma showed a median survival of 4.7 months, with 34% of patients alive at 6 months.[11]

PhaseCondition(s)Key Findings/StatusReference
Phase IIIAnaplastic Thyroid CancerInvestigated in combination with carboplatin.[4]
Phase II/IIIPlatinum-Resistant Ovarian CancerTerminated.[1]
Phase IINon-Small Cell Lung CancerInvestigated in combination with carboplatin, paclitaxel (B517696), and bevacizumab.[13]
Phase IIAnaplastic Thyroid CarcinomaWell-tolerated; median survival of 4.7 months.[11]
Phase IAdvanced Solid TumorsMaximum tolerated dose determined to be 65 mg/m².[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) or fluorescence.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol (B35011)

  • Test compound (Fosbretabulin) and vehicle control (e.g., DMSO)

  • Positive control (e.g., paclitaxel for stabilization, colchicine for destabilization)

  • 96-well microplate (UV-transparent for turbidity, black for fluorescence)

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin polymerization mix on ice containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and glycerol (10%) in General Tubulin Buffer.

  • Add dilutions of the test compound or controls to the wells of a pre-warmed 37°C 96-well plate.

  • Initiate the reaction by adding the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the 37°C microplate reader.

  • Measure the absorbance at 340 nm (for turbidity) or fluorescence (Excitation: 360 nm, Emission: 450 nm, if using a fluorescent reporter) every 60 seconds for 60-90 minutes.

Data Analysis:

  • Subtract the initial reading (time 0) from all subsequent readings to correct for background.

  • Plot the change in absorbance/fluorescence versus time.

  • Determine the maximum rate of polymerization (Vmax) and the plateau.

  • Calculate the percentage of inhibition relative to the vehicle control to determine the IC₅₀ value.

cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement cluster_3 Analysis Prep_Mix Prepare Tubulin Polymerization Mix on Ice Initiate Add Mix to Plate to Initiate Reaction Prep_Mix->Initiate Prep_Plate Prepare Compound Dilutions in 96-well Plate Prep_Plate->Initiate Measure Measure Absorbance/Fluorescence at 37°C over Time Initiate->Measure Analyze Plot Data and Calculate IC50 Measure->Analyze

Fig. 2: Tubulin Polymerization Assay Workflow.
Endothelial Cell Permeability Assay (Transwell Assay)

This assay measures the integrity of an endothelial cell monolayer and its permeability to macromolecules.

Principle: Endothelial cells are cultured on a semi-permeable membrane in a Transwell insert. The passage of a fluorescently labeled high molecular weight dextran (B179266) across the monolayer is measured to quantify permeability.[14][15]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Cell culture medium and supplements (e.g., FBS, FGF-2, VEGF-A)

  • Transwell inserts (e.g., 24-well format) collagen-coated

  • FITC-Dextran (high molecular weight)

  • Test compound (Fosbretabulin) and vehicle control

  • Fluorescence plate reader

Procedure:

  • Seed endothelial cells onto the collagen-coated Transwell inserts and culture until a confluent monolayer is formed.

  • Treat the endothelial monolayer with the test compound or controls for a specified duration.

  • Add FITC-Dextran to the upper chamber (on top of the cells).

  • Incubate for a defined period to allow the dextran to pass through the monolayer into the lower chamber.

  • Collect samples from the lower chamber.

  • Measure the fluorescence of the solution from the lower chamber using a fluorescence plate reader.

Data Analysis:

  • Calculate the amount of FITC-Dextran that has passed through the monolayer for each condition.

  • Compare the permeability of treated cells to that of the vehicle control to determine the effect of the compound on endothelial barrier function.

In Vivo Tumor Blood Flow Measurement

Various imaging techniques can be employed to measure the effect of fosbretabulin on tumor blood flow in preclinical models.

Principle: Dynamic imaging techniques are used to quantify blood flow and perfusion within the tumor before and after drug administration.

Methods:

  • Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): Provides high-resolution images and quantitative data on vascular permeability and blood flow.

  • Positron Emission Tomography (PET): Utilizes radiotracers like ¹⁵O-labeled water or early uptake of ¹⁸F-FDG to measure blood flow.[16][17]

  • Laser Doppler Velocimetry: A non-invasive optical technique to measure blood flow velocity in superficial tissues.[18]

  • In Vivo Red Cell Labeling and Dynamic Scintigraphy: Involves labeling red blood cells with a radioactive tracer (e.g., ⁹⁹ᵐTc) to monitor blood pool and flow.[19]

General Procedure:

  • Establish tumors in an appropriate animal model (e.g., subcutaneous xenografts in mice).

  • Perform baseline imaging to measure tumor blood flow.

  • Administer fosbretabulin intravenously.

  • Perform follow-up imaging at various time points post-administration (e.g., 1, 6, 24 hours) to assess changes in blood flow.

Data Analysis:

  • Quantify tumor blood flow parameters (e.g., blood volume, flow rate, permeability) from the imaging data.

  • Compare post-treatment values to baseline to determine the magnitude and duration of the vascular-disrupting effect.

Conclusion

This compound is a promising vascular disrupting agent with a well-defined mechanism of action that involves both microtubule destabilization and disruption of endothelial cell signaling. Its ability to induce rapid and selective shutdown of tumor blood flow has been demonstrated in a robust body of preclinical and clinical research. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of fosbretabulin and other novel vascular disrupting agents. This comprehensive technical overview serves as a valuable resource for scientists and researchers dedicated to advancing cancer therapy through the strategic targeting of the tumor microenvironment.

References

Fosbretabulin Disodium: A Technical Guide to a Potent Vascular-Disrupting Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin (B40576) disodium (B8443419), also known as combretastatin (B1194345) A-4 phosphate (B84403) (CA4P), is a water-soluble prodrug of combretastatin A-4.[1][2][3] Originally isolated from the African bush willow tree, Combretum caffrum, this agent is a leading compound in the class of vascular-disrupting agents (VDAs).[3][4] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs are designed to target and destroy the established vasculature of solid tumors, leading to a rapid shutdown of blood flow and subsequent tumor cell death due to ischemia.[3] In vivo, fosbretabulin is rapidly dephosphorylated to its active metabolite, combretastatin A-4 (CA4), a potent microtubule destabilizing agent.[1] This guide provides a detailed overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to fosbretabulin.

Core Mechanism of Action: Targeting the Tumor Vasculature

The primary mechanism of fosbretabulin's antitumor activity is the disruption of existing tumor neovasculature.[3][5] This is a multi-step process initiated by the binding of its active metabolite, CA4, to the tubulin protein.

  • Microtubule Depolymerization: CA4 binds to the colchicine-binding site on the β-subunit of tubulin, inhibiting tubulin polymerization and leading to the disassembly of the microtubule cytoskeleton in endothelial cells.[2][6] This effect is particularly pronounced in newly formed, proliferating endothelial cells found in the tumor microenvironment, which are more sensitive than the mature, quiescent endothelial cells of healthy tissues.[3] The increased sensitivity is thought to be due to a less developed actin cytoskeleton in tumor endothelial cells, which cannot maintain cell shape once the tubulin network is disrupted.[3][6]

  • Endothelial Cell Shape Change: The depolymerization of microtubules causes a dramatic morphological change in endothelial cells. The cells, normally flat, contract and become more spherical.[6] This rounding of cells leads to a physical constriction of the blood vessel lumen.

  • Disruption of Cell-Cell Adhesion: Fosbretabulin has been shown to disrupt the cell-cell junctions between endothelial cells, which are mediated by the vascular endothelial (VE)-cadherin/β-catenin complex.[3][5] This disruption leads to increased vascular permeability.

  • Vascular Shutdown and Necrosis: The combination of endothelial cell shape change, cytoskeletal collapse, and increased permeability results in a rapid and extensive shutdown of tumor blood vessels.[2][4] This acute reduction in blood flow deprives the tumor core of oxygen and nutrients, leading to extensive secondary neoplastic cell death and central necrosis.[1][3]

Below is a diagram illustrating the signaling pathway of fosbretabulin's vascular disruption.

Fosbretabulin_Mechanism cluster_blood_vessel Tumor Blood Vessel cluster_endothelial_cell Intracellular Events cluster_tumor Tumor Microenvironment Fosbretabulin (Prodrug) Fosbretabulin (Prodrug) CA4 (Active) CA4 (Active) Fosbretabulin (Prodrug)->CA4 (Active) Dephosphorylation Endothelial_Cell Tumor Endothelial Cell CA4 (Active)->Endothelial_Cell Enters Cell Tubulin β-Tubulin CA4 (Active)->Tubulin Binds to Colchicine Site VE_Cadherin VE-Cadherin/β-Catenin Disruption CA4 (Active)->VE_Cadherin Disrupts Complex Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Cytoskeletal_Collapse Cytoskeletal Collapse Microtubule_Depolymerization->Cytoskeletal_Collapse Cell_Rounding Cell Rounding Cytoskeletal_Collapse->Cell_Rounding Vascular_Shutdown Vascular Shutdown Cell_Rounding->Vascular_Shutdown Permeability Increased Permeability VE_Cadherin->Permeability Permeability->Vascular_Shutdown Necrosis Tumor Necrosis Vascular_Shutdown->Necrosis Leads to Ischemia

Caption: Mechanism of Fosbretabulin-induced vascular disruption.

Quantitative Preclinical Data

Preclinical studies have consistently demonstrated the potent and rapid vascular-disrupting effects of fosbretabulin in various cancer models.

ParameterValueModel SystemReference
Tubulin Polymerization Inhibition (IC50) 2.4 µMCell-free assay[2]
β-Tubulin Binding (Kd) 0.4 µMCell-free assay[2]
Reduction in Vascular Volume 93%Experimental tumor models (at 6 hours post-administration)[2]
Reduction in Tumor Blood Flow ~100-foldBD9 rats with implanted tumors (100 mg/kg dose, at 6 hours)[2]
Reduction in Functional Vascular Volume 90%Xenograft models (at 6 hours post-treatment)[5]
Reduction in Tumor Blood Flow 50-60%Xenograft models[5]

Clinical Trial Data Overview

Fosbretabulin has been evaluated in multiple clinical trials, both as a monotherapy and in combination with standard chemotherapies and other targeted agents, across various solid tumors. A significant focus has been on highly vascular tumors like anaplastic thyroid carcinoma (ATC).

Trial / StudyCancer TypeTreatment ArmsKey OutcomesReference
Phase II Trial Anaplastic Thyroid Carcinoma (ATC)Fosbretabulin monotherapy (45 mg/m²)Median Survival: 4.7 months; 34% alive at 6 months; No objective responses.[5]
FACT Trial (Phase II/III) Anaplastic Thyroid Carcinoma (ATC)1. Fosbretabulin (60 mg/m²) + Paclitaxel/Carboplatin (CP) 2. Paclitaxel/Carboplatin (CP) aloneMedian OS: 5.2 months (CP/Fosbretabulin) vs. 4.0 months (CP); 1-Year Survival: 26% vs. 9%. Result not statistically significant (p=0.22).[7]
FALCON Trial (Phase II) Non-Small-Cell Lung Cancer (NSCLC)1. Fosbretabulin + CP + Bevacizumab 2. CP + BevacizumabOverall Response Rate: 50% (Fosbretabulin arm) vs. 32% (Control arm); No significant survival benefit.[8][9]
GOG-0186I (Phase II) Recurrent Ovarian Cancer1. Fosbretabulin + Bevacizumab 2. Bevacizumab aloneMedian PFS: 7.3 months (Combination arm) vs. 4.8 months (Control arm) (p=0.05).[9]
Phase I Trial Advanced Solid TumorsDose escalation (20-85 mg/m²)Maximum Tolerated Dose (MTD): 65 mg/m²; Common AEs: headache, tumor-induced pain, vascular vagal excitation.[10]

Key Experimental Protocols & Workflows

In Vitro Endothelial Cell Proliferation Assay

This assay is used to determine the cytotoxic effects of fosbretabulin on endothelial cells.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded at a concentration of 2x10⁴ cells per well in 24-well plates and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with a minimal concentration of FBS (e.g., 1%) to maintain viability. Cells are incubated with or without growth factors (e.g., 5 ng/ml VEGF-A). Fosbretabulin (as CA4P) is added at varying concentrations (e.g., 0 – 50 nM).

  • Incubation and Analysis: Cells are incubated for various time points (e.g., 12, 24, 36, 48 hours).

  • Cell Counting: At each time point, cells are detached using trypsin/EDTA, and viable cells are counted using trypan blue exclusion. The data is used to assess the dose-dependent inhibition of proliferation.[2]

Proliferation_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis A Seed HUVECs in 24-well plates B Allow cells to adhere overnight A->B C Add low-serum media +/- growth factors B->C D Add Fosbretabulin (CA4P) at various concentrations C->D E Incubate for 12, 24, 36, 48 hours D->E F Detach cells with Trypsin/EDTA E->F G Count viable cells (Trypan Blue) F->G H Determine dose-response inhibition G->H

Caption: Workflow for an in vitro endothelial cell proliferation assay.

In Vivo Xenograft Tumor Model Protocol

This protocol assesses the vascular-disrupting and anti-tumor efficacy of fosbretabulin in a living model.

  • Tumor Implantation: Anaplastic thyroid cancer cells (or other relevant cell lines) are injected subcutaneously into immunocompromised mice. Tumors are allowed to grow to a specified size.

  • Treatment Administration: Animals are randomized into control and treatment groups. Fosbretabulin is administered, typically via intravenous (IV) or intraperitoneal (IP) injection, at a specified dose (e.g., 45 mg/m²).

  • Vascular Flow Assessment: Tumor blood flow and vascular volume are measured at baseline and at various time points post-injection (e.g., 1, 6, 24 hours). This is often done using non-invasive imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) or perfusion computed tomography (CT).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised for histological analysis to assess the extent of necrosis.

Xenograft_Workflow cluster_treatment_monitoring Treatment & Monitoring A Implant Tumor Cells in Mice B Allow Tumors to Establish A->B C Randomize into Treatment Groups B->C D Administer Fosbretabulin or Vehicle Control (IV/IP) C->D F Monitor Tumor Volume (Calipers) C->F E Measure Tumor Blood Flow (e.g., DCE-MRI) [Baseline, 1h, 6h, 24h] D->E D->F G Endpoint: Excise Tumors F->G At study conclusion H Histological Analysis for Necrosis G->H

Caption: Workflow for an in vivo xenograft tumor model study.

Safety and Toxicology Profile

Clinical experience has shown that fosbretabulin is generally well-tolerated.[10] The most common adverse events are related to its acute vascular effects.

  • Cardiovascular Effects: An acute, transient increase in blood pressure (hypertension) is the most clinically relevant toxicity.[9] This effect typically occurs within 30-60 minutes of the infusion, peaks by 2 hours, and returns to baseline within 4 hours.[9] Other less frequent cardiovascular events include transient tachycardia, bradycardia, and QTc prolongation.[9]

  • Tumor-Related Pain: Acute tumor pain has been reported, likely due to the rapid induction of ischemia within the tumor mass.[9]

  • Other Adverse Events: Other common side effects include headache, dizziness, and neutropenia, particularly when used in combination with chemotherapy.[7][10]

Conclusion

Fosbretabulin disodium is a potent vascular-disrupting agent that induces rapid and selective shutdown of tumor blood vessels by targeting the endothelial tubulin cytoskeleton. Preclinical data robustly support its mechanism of action, demonstrating significant reductions in tumor blood flow and vascular volume. While clinical trials of fosbretabulin as a monotherapy have shown limited objective responses, its combination with chemotherapy and anti-angiogenic agents has shown promise in increasing response rates and, in some cases, progression-free survival. The unique mechanism of fosbretabulin, which complements both cytotoxic chemotherapy and anti-angiogenic therapies, solidifies its role as a significant area of investigation in the development of novel cancer treatment strategies. Careful management of its characteristic cardiovascular side effects is crucial for its safe clinical application.

References

In Vivo Dephosphorylation of Fosbretabulin to Combretastatin A4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosbretabulin (B40576), also known as combretastatin (B1194345) A4 phosphate (B84403) (CA4P), is a water-soluble prodrug designed to overcome the poor solubility of its active metabolite, combretastatin A4 (CA4)[1][2][3][4]. As a potent vascular-disrupting agent (VDA), fosbretabulin's efficacy is contingent on its rapid and efficient dephosphorylation in vivo to release combretastatin A4, which then exerts its anti-cancer effects by targeting the tumor vasculature. This technical guide provides an in-depth overview of the in vivo dephosphorylation of fosbretabulin, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of vascular-disrupting agents and prodrug strategies in oncology.

Core Mechanism: From Prodrug to Active Agent

Fosbretabulin is a synthetic, water-soluble, phosphorylated prodrug of the natural stilbenoid phenol, combretastatin A4[3]. Upon intravenous administration, fosbretabulin undergoes rapid dephosphorylation by endogenous phosphatases to yield the active, lipophilic metabolite, combretastatin A4[1][5][6]. This bioconversion is a critical step, as it allows for the systemic delivery of a potent anti-cancer agent that, in its active form, has limited solubility.

The primary enzymatic mediators of this dephosphorylation are believed to be non-specific alkaline phosphatases, which are ubiquitously present in the body, particularly in the bloodstream and on the surface of endothelial cells. This rapid conversion ensures that high concentrations of combretastatin A4 are achieved shortly after administration, leading to its swift therapeutic action.

Signaling Pathway of Fosbretabulin Activation and Action

The conversion of fosbretabulin and its subsequent mechanism of action can be visualized as a multi-step process. The following diagram illustrates the dephosphorylation of fosbretabulin and the downstream effects of its active metabolite, combretastatin A4, on tumor endothelial cells.

Fosbretabulin_Activation_Pathway cluster_0 Systemic Circulation cluster_1 Tumor Endothelial Cell Fosbretabulin Fosbretabulin (CA4P) (Water-Soluble Prodrug) CA4 Combretastatin A4 (CA4) (Active Metabolite) Fosbretabulin->CA4 Dephosphorylation Tubulin β-Tubulin CA4->Tubulin Binds to Colchicine Site Phosphatase Alkaline Phosphatases Phosphatase->Fosbretabulin Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits Polymerization Vascular_Disruption Vascular Disruption & Tumor Necrosis Microtubule_Depolymerization->Vascular_Disruption

Caption: Metabolic activation of fosbretabulin and its mechanism of action.

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of fosbretabulin and combretastatin A4 have been characterized in both preclinical and clinical studies. The rapid conversion of the prodrug is a consistent finding across species.

Table 1: Preclinical Pharmacokinetic Parameters of Fosbretabulin (CA4P) and Combretastatin A4 (CA4) in Mice
ParameterFosbretabulin (CA4P)Combretastatin A4 (CA4)Species/ModelDoseReference
Plasma AUC -18.4 µg·h/mLNMRI mice with MAC29 tumors150 mg/kg[7]
Tumor AUC -60.1 µg·h/mLNMRI mice with MAC29 tumors150 mg/kg[7]
Table 2: Clinical Pharmacokinetic Parameters of Fosbretabulin (CA4P) and Combretastatin A4 (CA4) in Patients with Advanced Cancer
ParameterValuePatient PopulationDoseReference
CA4P to CA4 Conversion RapidPatients with advanced cancer18-90 mg/m²[6][8]
CA4 Plasma Half-life ~30 minutesPatients with advanced cancer18-90 mg/m²[6][8]

Note: AUC (Area Under the Curve) is a measure of total drug exposure over time.

Experimental Protocols

Accurate quantification of fosbretabulin and combretastatin A4 in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The following protocols provide a framework for such analyses.

In Vivo Preclinical Pharmacokinetic Study Design

A typical preclinical pharmacokinetic study in mice involves the following steps:

  • Animal Model: Utilize tumor-bearing mice (e.g., NMRI mice with MAC29 tumors) to assess drug concentrations in both plasma and tumor tissue[7].

  • Drug Administration: Administer fosbretabulin intravenously at a therapeutic dose (e.g., 150 mg/kg)[7].

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes) via retro-orbital bleeding or tail vein sampling. Euthanize animals at selected time points to collect tumor and liver tissues.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Tissue: Homogenize tissue samples in a suitable buffer.

  • Bioanalysis: Analyze plasma and tissue homogenates for fosbretabulin and combretastatin A4 concentrations using a validated LC-MS/MS method.

Quantification of Fosbretabulin and Combretastatin A4 by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fosbretabulin and combretastatin A4 in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly employed.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

    • Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical preclinical pharmacokinetic study of fosbretabulin.

PK_Workflow cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Bioanalysis Animal_Model Tumor-Bearing Mouse Model Dosing IV Administration of Fosbretabulin Animal_Model->Dosing Sample_Collection Blood & Tissue Collection (Time Course) Dosing->Sample_Collection Plasma_Prep Plasma Separation Sample_Collection->Plasma_Prep Tissue_Prep Tissue Homogenization Sample_Collection->Tissue_Prep LC_MS LC-MS/MS Analysis Plasma_Prep->LC_MS Tissue_Prep->LC_MS PK_Analysis Pharmacokinetic Modeling LC_MS->PK_Analysis

Caption: Preclinical pharmacokinetic study workflow for fosbretabulin.

Conclusion

The in vivo dephosphorylation of fosbretabulin to combretastatin A4 is a rapid and efficient process that is fundamental to its therapeutic activity as a vascular-disrupting agent. This technical guide has provided a comprehensive overview of this critical bioconversion, including quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of the underlying pathways. A thorough understanding of the pharmacokinetics and metabolism of fosbretabulin is crucial for the continued development and optimization of this and other vascular-disrupting agents in the field of oncology. The provided protocols and data serve as a valuable resource for researchers dedicated to advancing cancer therapeutics through innovative prodrug strategies.

References

An In-depth Technical Guide on Tubulin Polymerization Inhibition by Fosbretabulin Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin (B40576) disodium (B8443419), also known as combretastatin (B1194345) A4 phosphate (B84403) (CA4P), is a water-soluble prodrug of combretastatin A4 (CA4), a natural stilbenoid phenol (B47542) originally isolated from the bark of the South African bush willow, Combretum caffrum.[1][2] It is a leading example of a vascular disrupting agent (VDA), a class of anti-cancer drugs designed to target and destroy existing tumor vasculature, leading to a rapid and extensive shutdown of the tumor's blood supply and subsequent ischemic necrosis.[1][3][4] Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs act on the established, albeit abnormal, tumor vasculature.[3][5]

The primary mechanism of action for fosbretabulin is the potent inhibition of tubulin polymerization, a critical process for maintaining cell structure, division, and function, particularly in dynamic endothelial cells lining the tumor blood vessels.[6][7][8] This guide provides a detailed technical overview of fosbretabulin's mechanism, quantitative activity, relevant experimental protocols, and the key signaling pathways involved.

Core Mechanism of Action

The anti-cancer effect of fosbretabulin is a multi-step process that begins with its systemic administration and culminates in the selective destruction of the tumor's blood supply.

Prodrug Activation

Upon administration, the phosphate group of the soluble fosbretabulin prodrug is rapidly cleaved by ubiquitous endogenous non-specific phosphatases present in the plasma.[1] This dephosphorylation process converts fosbretabulin into its highly active, more lipophilic metabolite, combretastatin A4 (CA4), which can then readily enter target cells.[1][9]

Tubulin Binding and Polymerization Inhibition

The active metabolite, CA4, is a potent microtubule-depolymerizing agent.[1][6] Its primary molecular target is the tubulin protein, a fundamental component of the cellular cytoskeleton.[1] CA4 binds with high affinity to the colchicine-binding site on the β-tubulin subunit.[1][8] This binding event physically obstructs the assembly of α- and β-tubulin heterodimers into microtubule polymers.[1] The equilibrium between tubulin dimers and microtubule polymers is consequently shifted towards depolymerization, leading to a net disassembly of the existing microtubule network within the cell.[1]

Downstream Cellular Effects in Endothelial Cells

The disruption of the microtubule cytoskeleton is particularly detrimental to endothelial cells, especially the immature, actively proliferating cells that characterize tumor neovasculature.[2][10]

  • Cytoskeletal Collapse and Morphological Changes: The depolymerization of microtubules leads to a rapid collapse of the endothelial cell cytoskeleton.[6][7] This causes the normally flat endothelial cells to become more spherical, leading to a contraction of the cell body.[7][11]

  • Increased Vascular Permeability: The morphological changes disrupt cell-cell junctions, particularly those mediated by vascular endothelial (VE)-cadherin.[2][7] Fosbretabulin has been shown to interfere with the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for maintaining vascular integrity.[12][13][14] This disruption increases the permeability of the tumor vasculature, leading to leakage of plasma and blood components into the tumor interstitium.[6][7]

  • Vascular Shutdown and Tumor Necrosis: The combination of endothelial cell shape changes, which physically occlude the vessel lumen, and increased permeability leads to a rapid and catastrophic shutdown of blood flow within the tumor.[2][6] This acute reduction in blood supply deprives the tumor core of oxygen and nutrients, resulting in extensive ischemic necrosis.[4][6] In xenograft models, fosbretabulin treatment has been shown to reduce tumor blood flow by as much as 90% within hours.[2]

Quantitative Data Presentation

The activity of fosbretabulin's active metabolite, combretastatin A4 (CA4), has been quantified in various assays. The following tables summarize key parameters.

ParameterValueTarget/SystemReference
Binding Dissociation Constant (Kd) 0.4 µMβ-tubulin (cell-free assay)[1][12]
Tubulin Polymerization Inhibition (IC50) 2.4 µMTubulin (cell-free assay)[1][12]
Inhibition of Microtubule Reorganization (EC50) 0.007 µMRat A10 cells[12]
Cytotoxicity (IC50) 0.003 - 0.009 µMHuman Umbilical Vein Endothelial Cells (HUVEC)[1]

Signaling Pathways and Logical Workflows

The mechanism of fosbretabulin involves a cascade of events from molecular binding to tissue-level effects.

fosbretabulin_pathway cluster_drug Drug Administration & Activation cluster_cellular Cellular Mechanism in Endothelial Cells cluster_vascular Vascular & Tumor-Level Effects Fosbretabulin Fosbretabulin (CA4P) (Prodrug) CA4 Combretastatin A4 (CA4) (Active Metabolite) Fosbretabulin->CA4 Dephosphorylation (Endogenous Phosphatases) Tubulin β-Tubulin (Colchicine Site) CA4->Tubulin Binds to Depolymerization Microtubule Depolymerization Tubulin->Depolymerization Inhibits Polymerization Cytoskeleton Cytoskeletal Collapse & Cell Shape Change Depolymerization->Cytoskeleton VECadherin VE-Cadherin Disruption Depolymerization->VECadherin MitoticArrest Mitotic Spindle Damage & Mitotic Arrest Depolymerization->MitoticArrest Permeability Increased Vascular Permeability Cytoskeleton->Permeability VECadherin->Permeability Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers Shutdown Tumor Blood Flow Shutdown Permeability->Shutdown Necrosis Ischemic Tumor Necrosis Shutdown->Necrosis

Caption: Signaling cascade of fosbretabulin from prodrug activation to tumor necrosis.

experimental_workflow cluster_prep Preparation (on ice) cluster_assay Assay Execution cluster_analysis Data Analysis Reagents 1. Prepare Reagents: - Purified Tubulin - General Tubulin Buffer (G-PEM) - GTP, Glycerol (B35011) Mix 3. Prepare Tubulin Mix: - Resuspend tubulin in G-PEM buffer + GTP Reagents->Mix Compound 2. Prepare Test Compound: - Fosbretabulin (CA4) - Vehicle Control (DMSO) - Positive Control (e.g., Colchicine) Plate 4. Add Compound to pre-warmed 96-well plate Compound->Plate Initiate 5. Initiate Polymerization: - Add cold tubulin mix to wells - Place in 37°C reader Mix->Initiate Plate->Initiate Measure 6. Measure Absorbance (340nm) or Fluorescence (Ex:360/Em:450) every 60s for 60 min Initiate->Measure Plot 7. Plot Absorbance/Fluorescence vs. Time Measure->Plot Calculate 8. Calculate Polymerization Rate and Max Polymerization Plot->Calculate IC50 9. Determine IC50 Value Calculate->IC50

Caption: General experimental workflow for an in vitro tubulin polymerization assay.

logical_workflow A Fosbretabulin (CA4P) Administration (IV) B Conversion to Combretastatin A4 (CA4) A->B C Binding to Endothelial Cell β-Tubulin B->C D Microtubule Depolymerization C->D E Endothelial Cell Shape Change D->E F Disruption of VE-Cadherin Junctions D->F G Increased Vascular Permeability E->G H Vessel Occlusion & Blood Flow Shutdown E->H F->G G->H I Tumor Core Ischemia H->I J Extensive Tumor Necrosis I->J

Caption: Logical workflow from drug administration to tumor necrosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of fosbretabulin.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in light scattering as microtubules form.[1][15]

  • Reagents & Materials:

    • Purified tubulin (>99%), stored at -80°C.[1][16]

    • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[1][17]

    • GTP solution (100 mM).

    • Glycerol.

    • Test compound (CA4) and vehicle control (DMSO).

    • Positive control (e.g., colchicine).

    • Ice, 96-well half-area UV-transparent plates.

    • Temperature-controlled 96-well spectrophotometer with a 340 nm filter.[15]

  • Protocol:

    • Thaw all reagents on ice. Keep tubulin on ice at all times.

    • Prepare a polymerization mix by resuspending purified tubulin in ice-cold G-PEM buffer to a final concentration of 3-4 mg/mL.[1][15] Add GTP to a final concentration of 1 mM and glycerol to 10%.[17][18]

    • Prepare serial dilutions of CA4 and control compounds in G-PEM buffer.

    • Add a small volume (e.g., 10 µL) of the compound dilutions or vehicle to the wells of a 96-well plate pre-warmed to 37°C.[18]

    • To initiate the reaction, add the cold tubulin polymerization mix (e.g., 90 µL) to each well.

    • Immediately place the plate in the spectrophotometer maintained at 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.[18]

    • Plot absorbance versus time to generate polymerization curves. The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.

Immunofluorescence Microscopy for Microtubule Visualization

This method allows for the direct visualization of a compound's effect on the microtubule network within cells.[1][17]

  • Reagents & Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs).

    • Cell culture medium and supplements.

    • Glass coverslips, 24-well plates.

    • Phosphate-Buffered Saline (PBS).

    • Fixation Buffer (e.g., 4% paraformaldehyde in PBS).

    • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking Buffer (e.g., 1% BSA in PBS).

    • Primary antibody: anti-α-tubulin antibody.

    • Secondary antibody: Fluorescently-conjugated anti-primary antibody (e.g., Alexa Fluor 488).

    • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole).

    • Mounting medium.

    • Fluorescence microscope.

  • Protocol:

    • Seed HUVECs onto glass coverslips in a 24-well plate and allow them to adhere overnight.[1]

    • Treat cells with various concentrations of CA4 or vehicle for a defined period (e.g., 30 minutes to 4 hours).[1]

    • Wash cells with PBS and fix with Fixation Buffer for 15-20 minutes at room temperature.[1][17]

    • Wash and permeabilize the cells for 10 minutes.[1]

    • Block non-specific binding with Blocking Buffer for 30-60 minutes.[1][17]

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[17]

    • Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour in the dark.[1]

    • Wash, mount the coverslips onto slides, and visualize using a fluorescence microscope. Disruption of the microtubule network will be evident as a loss of the fine filamentous structures seen in control cells.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key process in angiogenesis.

  • Reagents & Materials:

    • HUVECs or other endothelial cells.

    • Basement membrane extract (e.g., Matrigel).

    • Endothelial cell growth medium, potentially with reduced serum.[12]

    • Test compound (CA4P) and vehicle.

    • 96-well plate.

    • Microscope with imaging software.

  • Protocol:

    • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.[1]

    • Harvest endothelial cells and resuspend them in medium containing the desired concentrations of CA4P or vehicle.

    • Seed the cells onto the solidified matrix (e.g., 2 x 10⁴ cells per well).[12]

    • Incubate at 37°C for 4-18 hours, allowing tube formation to occur in the control wells.

    • Image the wells using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or total branching points. A reduction in these parameters indicates an anti-angiogenic/vascular-disrupting effect.

Conclusion

Fosbretabulin disodium represents a powerful and selective VDA that leverages a fundamental cellular process—tubulin polymerization—to achieve its anti-cancer effects. By acting as a prodrug that releases the potent tubulin inhibitor combretastatin A4, it selectively targets the dynamic endothelial cells of the tumor neovasculature. The subsequent inhibition of microtubule formation triggers a rapid cascade of events, including cytoskeletal collapse, loss of vascular integrity, and acute shutdown of tumor blood flow, leading to extensive tumor necrosis.[1][2][13] The detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, solidifies its importance in the landscape of cancer therapeutics and provides a strong foundation for the continued development of VDAs for oncological applications.

References

An In-depth Technical Guide to the Early Preclinical Studies of Fosbretabulin Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fosbretabulin (B40576) disodium (B8443419), a water-soluble prodrug of combretastatin (B1194345) A4, has been a subject of extensive preclinical investigation as a potent vascular-disrupting agent (VDA). This technical guide synthesizes the foundational preclinical data, focusing on its mechanism of action, quantitative in vitro and in vivo efficacy, and the experimental methodologies employed in its early evaluation.

Mechanism of Action

Fosbretabulin disodium (also referred to as CA4P) exerts its anti-cancer effects by targeting the tumor's existing neovasculature.[1][2] Upon administration, it is rapidly dephosphorylated to its active metabolite, combretastatin A4 (CA4).[3][4] CA4 functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[5][6] This interaction inhibits the polymerization of tubulin, leading to the disruption of the endothelial cell cytoskeleton.[3][5]

The destabilization of microtubules in endothelial cells, particularly the immature and actively proliferating cells of the tumor vasculature, induces a cascade of events.[1][7] These include dramatic changes in endothelial cell morphology, leading to cell collapse and increased vascular permeability.[1][8] This disruption of the endothelial barrier and subsequent vascular shutdown results in a rapid and extensive reduction in tumor blood flow, leading to ischemic necrosis of the tumor tissue.[2][9]

A key signaling pathway implicated in the vascular-disrupting activity of fosbretabulin is the VE-cadherin/β-catenin/Akt pathway.[3][5] By disrupting the engagement of vascular endothelial (VE)-cadherin, a critical component of endothelial cell-cell adhesion, fosbretabulin inhibits endothelial cell migration and capillary tube formation, further contributing to the collapse of the tumor vasculature.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies of this compound, encompassing both in vitro and in vivo evaluations.

Table 1: In Vitro Activity of Fosbretabulin and its Active Metabolite

ParameterValueCell Type/SystemReference
Binding Affinity (Kd) 0.4 µMβ-tubulin (cell-free assay)[5]
Tubulin Polymerization Inhibition (IC50) 2.4 µMIsolated tubulin[5][6]
HUVEC Proliferation Inhibition Effective at ~50 nMHuman Umbilical Vein Endothelial Cells (HUVECs)[5]
Endothelial Cell Shape Change 44% reduction in form factor within 10 minutesHuman Umbilical Vein Endothelial Cells (HUVECs)[8]

Table 2: In Vivo Efficacy of Fosbretabulin in Preclinical Tumor Models

ParameterValueAnimal ModelDosage and TimepointReference
Reduction in Vascular Volume 93%Experimental tumor modelsNot specified dose, 6 hours post-administration[5]
Reduction in Tumor Blood Flow ~100-foldBD9 rats with implanted tumors100 mg/kg, 6 hours post-administration[5]
Reduction in Tumor Perfusion 50-60%Not specifiedNot specified[1][9]
Vascular Shutdown >90% of vessels non-functionalNot specified100 mg/kg i.p., 6 hours post-treatment[9]
Reduction in Red Cell Velocity 70%Tumor window chamber modelsNot specified dose, within 10 minutes[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the early evaluation of this compound.

The inhibitory effect of fosbretabulin's active metabolite, combretastatin A4, on tubulin polymerization was assessed spectrophotometrically.

  • Principle: The assembly of microtubules from isolated tubulin increases the turbidity of the solution, which can be measured as an increase in light absorption at 350 nm.

  • Procedure:

    • Isolated tubulin is maintained at a low temperature (10 °C) to prevent spontaneous polymerization.

    • The test compound (combretastatin A4), dissolved in a minimal amount of DMSO, is added to the tubulin solution.

    • Microtubule assembly is initiated by raising the temperature to 35 °C.

    • The change in absorbance at 350 nm is monitored over time to determine the rate and extent of polymerization.

    • The effect of the drug is quantified by comparing the increase in light absorption in treated samples to that of a vehicle control.[5]

The anti-proliferative activity of fosbretabulin was evaluated using Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Culture: HUVECs are seeded at a density of 2x10^4 cells per well in 24-well plates and allowed to adhere overnight.[5]

  • Treatment: The cells are then incubated in a minimal concentration of FBS (1%) to maintain viability, with or without growth factors such as FGF-2 or VEGF-A (5 ng/ml).[5] Fosbretabulin is added at varying concentrations (e.g., 0-50 nM).[5]

  • Cell Counting: After incubation for specified time periods (e.g., 12, 24, 36, and 48 hours), the cells are detached using trypsin/EDTA and manually counted using the trypan blue exclusion method to differentiate between viable and non-viable cells.[5]

The effect of fosbretabulin on tumor perfusion was quantified using various techniques, including laser Doppler flowmetry and radiolabeled tracers.

  • Laser Doppler Flowmetry: This non-invasive technique was used to record tumor perfusion continuously.[10][11]

  • 86RbCl Tracer Method:

    • The diffusible tracer 86RbCl is administered to tumor-bearing animals.

    • The distribution of the tracer, which correlates with blood flow, is measured in the tumor and compared to normal tissues.

    • This method indicated an overall reduction in tumor perfusion of 50-60%.[9]

  • Animal Models: Studies were conducted in various models, including BD9 rats with implanted tumors and mice with C3H mammary carcinomas.[5][11]

  • Drug Administration: Fosbretabulin was typically administered via intraperitoneal (i.p.) injection at doses such as 100 mg/kg.[5][9][11]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

Fosbretabulin_Mechanism_of_Action Fosbretabulin Fosbretabulin (Prodrug) CA4 Combretastatin A4 (Active Metabolite) Fosbretabulin->CA4 Dephosphorylation Tubulin β-Tubulin CA4->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization CA4->Microtubule_Polymerization Inhibits Microtubule_Destabilization Microtubule Destabilization CA4->Microtubule_Destabilization Leads to Tubulin->Microtubule_Polymerization Endothelial_Cell Endothelial Cell Cytoskeleton Disruption Microtubule_Destabilization->Endothelial_Cell Cell_Shape_Change Cell Shape Change & Increased Permeability Endothelial_Cell->Cell_Shape_Change VE_Cadherin VE-Cadherin/β-catenin/Akt Signaling Disruption Endothelial_Cell->VE_Cadherin Vascular_Collapse Vascular Collapse Cell_Shape_Change->Vascular_Collapse Tumor_Necrosis Tumor Necrosis Vascular_Collapse->Tumor_Necrosis VE_Cadherin->Vascular_Collapse In_Vitro_Proliferation_Assay_Workflow Start Start: Seed HUVECs (2x10^4 cells/well) Adhesion Overnight Incubation (Adhesion) Start->Adhesion Treatment Add Fosbretabulin (0-50 nM) +/- Growth Factors Adhesion->Treatment Incubation Incubate (12-48 hours) Treatment->Incubation Detachment Detach Cells (Trypsin/EDTA) Incubation->Detachment Counting Count Viable Cells (Trypan Blue Exclusion) Detachment->Counting End End: Determine Proliferation Inhibition Counting->End

References

The Pharmacological Profile of Fosbretabulin Disodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin (B40576) disodium (B8443419), a water-soluble prodrug of combretastatin (B1194345) A4 (CA4), is a potent vascular-disrupting agent (VDA) that has been investigated for the treatment of various solid tumors.[1][2] Derived from the African bush willow tree, Combretum caffrum, this small molecule exerts its primary antitumor effects by targeting the established tumor vasculature, leading to a rapid and selective shutdown of blood flow within the tumor, ultimately causing extensive tumor necrosis.[3] This technical guide provides a comprehensive overview of the pharmacological profile of fosbretabulin disodium, including its mechanism of action, pharmacokinetics, and clinical trial data, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

Upon administration, this compound is rapidly dephosphorylated by endogenous phosphatases to its active metabolite, combretastatin A4 (CA4).[1] CA4 functions as a potent inhibitor of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[4] This interaction disrupts the formation of microtubules, which are essential components of the cellular cytoskeleton.

The primary target of CA4's cytotoxic activity is the proliferating endothelial cells lining the tumor neovasculature. The disruption of the microtubule network in these cells leads to a cascade of events:

  • Cytoskeletal Collapse and Shape Change: The depolymerization of microtubules causes a profound change in endothelial cell morphology, leading to cell rounding and detachment.[4]

  • Increased Vascular Permeability: The integrity of the endothelial barrier is compromised, leading to increased vascular permeability. This is mediated in part by the stimulation of the Rho/Rho-kinase pathway, which promotes the formation of actin stress fibers and membrane blebbing.[4]

  • Disruption of Cell-Cell Junctions: Fosbretabulin disrupts the vascular endothelial (VE)-cadherin/β-catenin/Akt signaling pathway.[5] This interference with cell-cell adhesion further contributes to the collapse of the tumor vasculature.

This dual mechanism of action—tubulin depolymerization and disruption of VE-cadherin signaling—results in a rapid and selective shutdown of blood flow to the tumor, leading to ischemic necrosis of the tumor core while leaving a rim of viable tumor cells at the periphery.[3]

Signaling Pathway

The following diagram illustrates the key signaling pathways affected by fosbretabulin's active metabolite, combretastatin A4.

Fosbretabulin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Endothelial Cell Cytoplasm cluster_cellular_effects Cellular Effects Fosbretabulin This compound (Prodrug) CA4 Combretastatin A4 (Active Metabolite) Fosbretabulin->CA4 Dephosphorylation Tubulin β-Tubulin CA4->Tubulin Binds to RhoA RhoA Activation CA4->RhoA VE_Cadherin VE-Cadherin CA4->VE_Cadherin Disrupts Engagement Microtubules Microtubule Depolymerization Tubulin->Microtubules Inhibits Polymerization Shape_Change Endothelial Cell Shape Change & Rounding Microtubules->Shape_Change ROCK Rho-kinase (ROCK) Activation RhoA->ROCK Actin Actin Stress Fiber Formation ROCK->Actin Permeability Increased Vascular Permeability Actin->Permeability Beta_Catenin β-Catenin VE_Cadherin->Beta_Catenin Pathway_Disruption VE-Cadherin/β-Catenin/Akt Pathway Disruption VE_Cadherin->Pathway_Disruption Akt Akt Beta_Catenin->Akt Pathway_Disruption->Permeability Vascular_Collapse Tumor Vasculature Collapse Shape_Change->Vascular_Collapse Permeability->Vascular_Collapse Necrosis Tumor Necrosis Vascular_Collapse->Necrosis Tubulin_Polymerization_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_data Data Acquisition & Analysis Reagents 1. Prepare Reagents: - Lyophilized tubulin (>99% pure) - General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) - GTP solution (10 mM) - Test compound (Fosbretabulin) stock solution - Control compounds (e.g., Colchicine, DMSO) Tubulin_Mix 2. Prepare Tubulin Polymerization Mix on ice: Reconstitute tubulin in General Tubulin Buffer with 1 mM GTP. Reagents->Tubulin_Mix Initiation 4. Initiate reaction by adding cold tubulin polymerization mix to each well. Tubulin_Mix->Initiation Plate_Prep 3. Pipette test/control compounds into a pre-warmed 96-well plate. Plate_Prep->Initiation Incubation 5. Immediately place the plate in a 37°C microplate reader. Initiation->Incubation Measurement 6. Measure absorbance at 340 nm every 60 seconds for 60 minutes. Incubation->Measurement Analysis 7. Analyze data: - Plot absorbance vs. time. - Determine IC₅₀ value by comparing polymerization rates at different compound concentrations. Measurement->Analysis DCE_MRI_Workflow cluster_baseline Baseline Assessment cluster_treatment Treatment Administration cluster_post_treatment Post-Treatment Assessment cluster_analysis Data Analysis Baseline_Scan 1. Perform baseline DCE-MRI scan of the tumor-bearing subject. Drug_Admin 2. Administer this compound intravenously. Baseline_Scan->Drug_Admin Post_Scan 3. Perform sequential DCE-MRI scans at various time points post-administration (e.g., 1, 4, 24 hours). Drug_Admin->Post_Scan Parametric_Maps 4. Generate parametric maps of tumor perfusion parameters (e.g., Ktrans, vascular volume). Post_Scan->Parametric_Maps Comparison 5. Compare post-treatment perfusion parameters to baseline to quantify the reduction in tumor blood flow. Parametric_Maps->Comparison

References

Beyond Tubulin: An In-depth Technical Guide to the Cellular Targets of Fosbretabulin Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosbretabulin (B40576) disodium (B8443419), a water-soluble prodrug of combretastatin (B1194345) A-4, is a potent vascular disrupting agent (VDA) primarily known for its inhibitory action on tubulin polymerization. This targeted disruption of the microtubule network in endothelial cells leads to a rapid collapse of tumor vasculature and subsequent necrosis. However, accumulating evidence reveals that the profound anti-cancer effects of fosbretabulin extend beyond its direct interaction with tubulin. This technical guide provides a comprehensive overview of the cellular targets and signaling pathways modulated by fosbretabulin, independent of its primary tubulin-binding activity. We will delve into the molecular mechanisms that contribute to its potent anti-vascular and anti-tumor effects, present quantitative data from key studies, detail relevant experimental protocols, and visualize the intricate signaling cascades involved.

Introduction: The Established Role of Fosbretabulin as a Tubulin-Binding Agent

Fosbretabulin disodium (combretastatin A-4 phosphate (B84403), CA4P) is rapidly dephosphorylated in vivo to its active metabolite, combretastatin A-4 (CA4).[1][2] CA4 binds to the colchicine-binding site on β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules.[3][4] This disruption of the microtubule cytoskeleton is particularly effective in rapidly proliferating endothelial cells within the tumor neovasculature. The consequences of this primary mechanism of action include mitotic arrest and apoptosis of endothelial cells, leading to a swift and selective shutdown of blood flow to the tumor.[2][5] While this direct anti-tubulin activity is the cornerstone of fosbretabulin's therapeutic effect, a deeper understanding of its downstream and parallel signaling consequences is crucial for optimizing its clinical application and overcoming potential resistance mechanisms.

Key Cellular Targets and Pathways Beyond Tubulin

The disruption of the microtubule network by fosbretabulin initiates a cascade of signaling events that affect various cellular functions critical for vascular integrity and tumor cell survival. The following sections detail the most significant non-tubulin targets and pathways.

Disruption of the VE-Cadherin Signaling Pathway

A pivotal non-tubulin-mediated effect of fosbretabulin is the disruption of endothelial cell-cell junctions, primarily through the modulation of the vascular endothelial-cadherin (VE-cadherin) signaling pathway.[6][7][8] VE-cadherin is a crucial component of adherens junctions, essential for maintaining the integrity of the vascular endothelium.

Fosbretabulin treatment leads to the rapid disengagement of VE-cadherin, which in turn disrupts the VE-cadherin/β-catenin/Akt signaling cascade.[6][9][10] This disruption results in a significant increase in endothelial cell permeability, a key factor in the vascular shutdown induced by the drug.[7][11] Furthermore, the inhibition of this pathway hinders endothelial cell migration and the formation of capillary-like structures, further contributing to its anti-angiogenic effects.[6] Stabilization of VE-cadherin signaling has been shown to confer resistance to fosbretabulin, underscoring the importance of this pathway in its mechanism of action.[6][7][8]

To visualize the effect of fosbretabulin on VE-cadherin localization, the following immunofluorescence protocol can be employed:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on fibronectin-coated glass coverslips to confluence.

  • Treatment: Cells are treated with a desired concentration of fosbretabulin (e.g., 10 nM) for a specified time course (e.g., 30 minutes, 1 hour, 4 hours). A vehicle-treated control group is included.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against VE-cadherin (e.g., mouse anti-human VE-cadherin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.

  • Imaging: Images are acquired using a fluorescence or confocal microscope to observe changes in VE-cadherin localization at cell-cell junctions.

VE_Cadherin_Signaling cluster_membrane Cell Membrane cluster_fosbretabulin Fosbretabulin Effect cluster_cytoskeleton Cytoskeleton & Cell Function VE_Cadherin VE-Cadherin Beta_Catenin β-Catenin VE_Cadherin->Beta_Catenin Binds PI3K PI3K Beta_Catenin->PI3K Activates Akt Akt PI3K->Akt Activates Vascular_Integrity Vascular Integrity (Maintained Permeability) Akt->Vascular_Integrity Promotes Cell_Migration Endothelial Cell Migration Akt->Cell_Migration Promotes Fosbretabulin Fosbretabulin (CA4P) Fosbretabulin->VE_Cadherin Disrupts Engagement

Caption: Fosbretabulin disrupts VE-cadherin signaling.

Activation of the RhoA/Rho-Kinase (ROCK) Signaling Pathway

The depolymerization of microtubules by fosbretabulin triggers a rapid reorganization of the actin cytoskeleton, a process mediated by the activation of the RhoA/Rho-kinase (ROCK) signaling pathway.[12][13][14] RhoA is a small GTPase that, in its active GTP-bound state, activates ROCK.[15] This signaling cascade leads to the phosphorylation of myosin light chain (MLC), which in turn promotes actomyosin (B1167339) contractility and the formation of actin stress fibers.[14]

These cytoskeletal changes result in significant alterations in endothelial cell morphology, including cell rounding and membrane blebbing.[11][12][14] The increased intracellular tension and changes in cell shape contribute to the formation of intercellular gaps, leading to increased vascular permeability.[12][14] Inhibition of RhoA or ROCK has been shown to abrogate these fosbretabulin-induced effects, confirming the critical role of this pathway.[12][14]

TreatmentDurationRhoA-GTP Levels (Fold Change vs. Control)Reference
CA4P (1 µM)15 min~2.5--INVALID-LINK--
CA4P (1 µM)30 min~3.0--INVALID-LINK--
  • Cell Lysis: HUVECs are treated with fosbretabulin for various time points. Cells are then lysed with a specific lysis buffer provided in a RhoA activation assay kit (e.g., G-LISA).

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Assay Procedure: An equal amount of protein from each sample is added to a 96-well plate coated with a Rho-GTP-binding protein.

  • Incubation and Washing: The plate is incubated to allow active, GTP-bound RhoA to bind to the coated protein. The plate is then washed to remove unbound proteins.

  • Detection: A primary antibody specific for RhoA is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation and Measurement: A colorimetric HRP substrate is added, and the absorbance is measured at 490 nm using a microplate reader. The signal intensity is proportional to the amount of active RhoA in the sample.

RhoA_ROCK_Signaling cluster_fosbretabulin Fosbretabulin Effect cluster_cytoskeleton_input Cytoskeleton cluster_signaling Signaling Cascade cluster_cellular_output Cellular Effects Fosbretabulin Fosbretabulin (CA4P) Microtubules Microtubule Depolymerization Fosbretabulin->Microtubules RhoA RhoA Activation Microtubules->RhoA Activates ROCK ROCK Activation RhoA->ROCK Activates MLC Myosin Light Chain Phosphorylation ROCK->MLC Phosphorylates Actin_Stress_Fibers Actin Stress Fiber Formation MLC->Actin_Stress_Fibers Leads to Membrane_Blebbing Membrane Blebbing Actin_Stress_Fibers->Membrane_Blebbing Contributes to Increased_Permeability Increased Vascular Permeability Membrane_Blebbing->Increased_Permeability Results in

Caption: Fosbretabulin activates RhoA/ROCK signaling.

Induction of Mitochondrial-Dependent Apoptosis

Beyond its effects on endothelial cells, fosbretabulin has been shown to directly induce apoptosis in tumor cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[16][17] This apoptotic process appears to be mediated through a mitochondrial-dependent pathway.

Treatment with fosbretabulin leads to a disruption of the mitochondrial membrane potential and the release of pro-apoptotic proteins from the mitochondria into the cytoplasm.[16][17] Furthermore, an increase in intracellular reactive oxygen species (ROS) has been observed, which contributes to the cytotoxic effects of the drug.[17] The use of antioxidants has been shown to partially protect cells from fosbretabulin-induced cell death, supporting the role of oxidative stress in this process.[17]

  • Cell Culture and Treatment: Leukemic cells (e.g., HL-60) are cultured and treated with various concentrations of fosbretabulin for different time points.

  • Staining: Cells are harvested and stained with a cationic, lipophilic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM).

  • Flow Cytometry Analysis: The fluorescence of the stained cells is analyzed by flow cytometry. With JC-1, healthy cells with a high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with a low potential will show green fluorescence (monomers). With TMRM, a decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

  • Data Analysis: The percentage of cells with depolarized mitochondria is quantified for each treatment condition.

Mitochondrial_Apoptosis cluster_fosbretabulin Fosbretabulin Effect cluster_cellular_events Cellular Events cluster_outcome Outcome Fosbretabulin Fosbretabulin (CA4P) ROS_Increase Increased ROS Fosbretabulin->ROS_Increase MMP_Disruption Mitochondrial Membrane Potential Disruption Fosbretabulin->MMP_Disruption ROS_Increase->MMP_Disruption Contributes to Pro_Apoptotic_Release Release of Pro-Apoptotic Proteins MMP_Disruption->Pro_Apoptotic_Release Leads to Apoptosis Apoptosis Pro_Apoptotic_Release->Apoptosis Induces

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Fosbretabulin Disodium in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin (B40576) disodium (B8443419), a water-soluble prodrug of combretabulin A4 (CA4), is a potent vascular-disrupting agent (VDA) that has shown significant promise in preclinical and clinical studies for the treatment of various solid tumors.[1][2][3] Its primary mechanism of action involves the destabilization of the microtubule cytoskeleton in endothelial cells, leading to a rapid collapse of tumor vasculature, reduced blood flow, and subsequent ischemic necrosis of tumor tissue.[1][2] This document provides detailed application notes and experimental protocols for the in vivo evaluation of fosbretabulin disodium in mouse models of cancer.

Mechanism of Action

Upon administration, this compound is rapidly dephosphorylated to its active metabolite, combretastatin (B1194345) A4.[1][3] CA4 binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to microtubule depolymerization.[1][4] This disruption of the microtubule network in endothelial cells, particularly in the immature and poorly supported tumor neovasculature, results in a cascade of events:

  • Endothelial Cell Shape Change: The disruption of the cytoskeleton causes endothelial cells to change shape and retract.

  • Increased Vascular Permeability: The integrity of the endothelial barrier is compromised, leading to increased permeability.

  • Disruption of VE-cadherin Signaling: this compound disrupts the vascular endothelial-cadherin (VE-cadherin)/β-catenin/Akt signaling pathway, which is crucial for endothelial cell-cell adhesion and survival.[4][5][6]

  • Vascular Collapse and Blood Flow Shutdown: The culmination of these effects is the rapid collapse of tumor blood vessels and a significant reduction in tumor blood flow.[1][2][7]

  • Tumor Necrosis: The resulting ischemia leads to extensive necrosis in the central regions of the tumor.[2][7]

Signaling Pathway Diagram

Fosbretabulin_Signaling_Pathway cluster_0 Endothelial Cell cluster_1 VE-cadherin Signaling Fosbretabulin This compound (Prodrug) CA4 Combretastatin A4 (Active Metabolite) Fosbretabulin->CA4 Dephosphorylation Tubulin β-Tubulin CA4->Tubulin Binds to Microtubules Microtubule Depolymerization Tubulin->Microtubules Inhibits Polymerization CellShape Endothelial Cell Shape Change Microtubules->CellShape VE_cadherin VE-cadherin Microtubules->VE_cadherin Disrupts Permeability Increased Vascular Permeability CellShape->Permeability Vascular_Collapse Vascular Collapse Permeability->Vascular_Collapse beta_catenin β-catenin VE_cadherin->beta_catenin VE_cadherin->Vascular_Collapse Akt Akt beta_catenin->Akt Blood_Flow_Shutdown Tumor Blood Flow Shutdown Vascular_Collapse->Blood_Flow_Shutdown Tumor_Necrosis Tumor Necrosis Blood_Flow_Shutdown->Tumor_Necrosis

Caption: Signaling pathway of this compound in tumor endothelial cells.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies on the effects of this compound in mouse models.

Table 1: Effect of this compound on Tumor Blood Flow and Vascular Volume

Tumor ModelMouse StrainDosage (mg/kg)Time PointParameterReduction (%)Reference
C3H Mammary CarcinomaCDF110030 minTumor Perfusion~44%[8]
C3H Mammary CarcinomaCDF110060 minTumor Perfusion~65%[8]
Experimental & Human Breast Cancer--6 hFunctional Vascular Volume93%[9]
MAC 15A Colon Tumors-1004 hVascular ShutdownAlmost Complete[10]

Table 2: Tumor Growth Inhibition and Cell Survival

Tumor ModelMouse StrainDosage (mg/kg)Treatment ScheduleEndpointResultReference
Kaposi's Sarcoma XenograftAthymic300 (total)3 fractions over 5 or 9 daysTumor Growth DelaySignificant[11]
--10024 h post-treatmentClonogenic Tumor Cell Survival90-99% reduction[7]

Experimental Protocols

Tumor Model Establishment

A variety of tumor models can be utilized to evaluate the efficacy of this compound. The choice of model will depend on the specific research question.

a. Subcutaneous Xenograft Model (e.g., Anaplastic Thyroid Cancer, Kaposi's Sarcoma)

  • Cell Culture: Culture human tumor cells (e.g., ARO, KAT-4 for anaplastic thyroid cancer) in appropriate media and conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

b. Orthotopic Tumor Model (e.g., Colon Cancer)

  • Surgical Procedure: Anesthetize the mouse and surgically expose the target organ (e.g., cecum for colon cancer).

  • Cell Implantation: Inject tumor cells directly into the wall of the organ.

  • Suturing: Suture the incision and monitor the animal for post-operative recovery.

  • Tumor Growth Monitoring: Monitor tumor growth using imaging techniques (e.g., ultrasound, bioluminescence imaging if using luciferase-expressing cells) or by monitoring for clinical signs.

Preparation and Administration of this compound
  • Reconstitution: this compound is a water-soluble compound. Dissolve it in sterile, isotonic normal saline (0.9% NaCl) to the desired concentration.[8] For some formulations, a few drops of 5% Na2CO3 may be added to ensure clarity.[4]

  • Dosage: Doses in preclinical mouse models typically range from 25 to 300 mg/kg.[11][12] A commonly used and effective dose is 100 mg/kg.[4][8]

  • Administration Route: The most common route of administration is intraperitoneal (i.p.) injection.[4][8][10] Intravenous (i.v.) and subconjunctival injections have also been reported.[13]

  • Treatment Schedule: this compound can be administered as a single dose or in multiple fractions.[11] Combination therapies with chemotherapy or radiation are often staggered, with fosbretabulin administered shortly before or after the other treatment.

Evaluation of Treatment Efficacy

a. Tumor Growth Delay

  • Continue to measure tumor volumes in both treated and control groups throughout the study.

  • Plot mean tumor volume ± SEM versus time for each group.

  • Calculate the tumor growth delay, which is the difference in the time it takes for tumors in the treated and control groups to reach a specific size.

b. Assessment of Vascular Disruption

  • Laser Doppler Flowmetry: This technique can be used to measure tumor perfusion in real-time before and after drug administration.[8]

  • Hoechst 33342 Staining: Inject the fluorescent dye Hoechst 33342 intravenously a few minutes before sacrificing the animals. Perfused blood vessels will be labeled. Excise the tumors, section them, and visualize the fluorescently labeled vessels under a microscope to assess the perfused areas.[12]

  • Immunohistochemistry (IHC): Stain tumor sections with antibodies against endothelial cell markers (e.g., CD31) to quantify microvessel density. A reduction in microvessel density in the central tumor regions is indicative of vascular disruption.

  • Histological Analysis: Perform Hematoxylin and Eosin (H&E) staining on tumor sections to visualize and quantify the extent of tumor necrosis.[7][12]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Tumor Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Evaluation Cell_Culture Tumor Cell Culture Implantation Subcutaneous or Orthotopic Implantation in Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Prep Prepare this compound Randomization->Drug_Prep Administration Administer Drug (e.g., i.p.) Drug_Prep->Administration Tumor_Measurement Tumor Growth Measurement Administration->Tumor_Measurement Vascular_Assessment Vascular Disruption Assessment (e.g., Laser Doppler, IHC) Administration->Vascular_Assessment Histology Histological Analysis (H&E for Necrosis) Administration->Histology Data_Analysis Data Analysis and Interpretation Tumor_Measurement->Data_Analysis Vascular_Assessment->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for in vivo studies of this compound.

Conclusion

This compound is a promising vascular-disrupting agent with a well-defined mechanism of action. The protocols and data presented in this document provide a comprehensive guide for researchers to design and execute robust in vivo studies in mouse models to further investigate its therapeutic potential. Careful consideration of the tumor model, drug formulation and administration, and appropriate efficacy endpoints are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Testing Fosbretabulin Disodium Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin (B40576) disodium (B8443419), a water-soluble prodrug of combretastatin (B1194345) A4 (CA4), is a potent vascular-disrupting agent (VDA) that shows significant promise in oncology.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule cytoskeleton in endothelial cells. This results in a cascade of events including mitotic arrest, apoptosis, and ultimately, the shutdown of tumor vasculature, leading to cancer cell death.[3][4][5][6]

These application notes provide a comprehensive overview of standard cell culture assays to evaluate the efficacy of fosbretabulin disodium. Detailed protocols for key assays are provided to enable researchers to assess its anti-proliferative, pro-apoptotic, and anti-angiogenic properties.

Mechanism of Action: A Dual Assault on Tumors

This compound exerts its anti-tumor effects through a dual mechanism:

  • Direct Cytotoxicity: By disrupting microtubule dynamics, fosbretabulin's active form, CA4, induces cell cycle arrest at the G2/M phase and triggers apoptosis in rapidly dividing cells, including both cancer cells and proliferating endothelial cells.[6][7][8]

  • Vascular Disruption: Fosbretabulin selectively targets the tumor neovasculature. The disruption of the endothelial cell cytoskeleton leads to changes in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor's blood supply, causing widespread tumor necrosis.[1][3][4] This vascular disruption is mediated in part by the Rho/Rho-kinase signaling pathway and the disruption of VE-cadherin signaling.[4]

Data Presentation: Quantitative Efficacy of Fosbretabulin and Combretastatin A4

The following tables summarize the in vitro efficacy of this compound and its active metabolite, combretastatin A4 (CA4), across various cell lines and assays.

Table 1: IC50 Values for Tubulin Polymerization Inhibition

CompoundIC50 (µM)Assay Conditions
This compound2.4Cell-free tubulin polymerization assay.[3][4][5]
Combretastatin A4~0.4 (Kd)Binding to β-tubulin in a cell-free assay.[3][4]

Table 2: Anti-proliferative and Cytotoxic IC50 Values

CompoundCell LineCell TypeAssayIC50 Value
This compoundHUVECHuman Umbilical Vein Endothelial CellsProliferation Assay~50 nM
Combretastatin A41A9Human Ovarian CancerAntiproliferative Assay3.6 nM[9]
Combretastatin A4518A2Human MelanomaMTT Assay0.02 µM[9]
Combretastatin A4HRHuman Gastric CancerMTS Assay30 nM[9]
Combretastatin A4NUGC3Human Stomach CancerMTS Assay8520 nM[9]
Combretastatin A4HeLaHuman Cervical CancerMTT AssayIC50 of 95.90 µM
Combretastatin A4JARHuman ChoriocarcinomaMTT AssayIC50 of 88.89 µM
Combretastatin A4 Analogue (BCS)A549Human Lung CancerGrowth Inhibition0.03 µM[10]
Combretastatin A4 Analogue (XN0502)A549Human Lung CancerAnti-proliferative Assay1.8 µM[7]

Table 3: Quantitative Effects on Apoptosis and Cell Cycle

CompoundCell LineEffectQuantification
This compound (as CA-4-P)HUVECG2/M ArrestCharacteristic G2/M DNA content observed at ≥7.5 nmol/L.[6]
Combretastatin A4 AnalogueAGSG2/M ArrestIncrease in G2/M population from 11.6% to 50.5% with 15% CKBM treatment.[11]
Combretastatin A4 Analogue (BCS)A549Apoptosis (Sub-G1)Time-dependent increase in sub-G1 DNA content.[10]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[7]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

  • Measure the absorbance at 540 nm using a microplate reader.

b) Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • After treatment, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Measure the absorbance at 565 nm.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[13]

  • Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Annexin V binding buffer to each tube.[12]

  • Analyze the cells by flow cytometry within one hour.[12]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Prepare cell lysates from both treated and untreated cells.

  • Add 50 µL of cell lysate to a 96-well plate.

  • Add 50 µL of 2X Reaction Buffer/DTT mix to each well.

  • Add 5 µL of the DEVD-pNA substrate (4 mM) and incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm. The color development is proportional to the caspase-3 activity.

Cell Cycle Analysis

This assay uses flow cytometry to determine the proportion of cells in different phases of the cell cycle.

Protocol:

  • Seed cells and treat with this compound.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 2 hours at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[14]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Endothelial Cell Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures.

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of this compound.

  • Incubate the plate at 37°C for 4-16 hours.[15][16]

  • Observe and photograph the formation of tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Mandatory Visualizations

Fosbretabulin_Mechanism_of_Action cluster_0 Cellular Entry and Activation cluster_1 Microtubule Disruption cluster_2 Downstream Cellular Effects This compound (Prodrug) This compound (Prodrug) Endogenous Phosphatases Endogenous Phosphatases This compound (Prodrug)->Endogenous Phosphatases Dephosphorylation Combretastatin A4 (Active Drug) Combretastatin A4 (Active Drug) Tubulin Dimers Tubulin Dimers Combretastatin A4 (Active Drug)->Tubulin Dimers Binds to Colchicine Site Combretastatin A4 (Active Drug)->Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Combretastatin A4 (Active Drug)->Microtubule Polymerization Inhibits Endogenous Phosphatases->Combretastatin A4 (Active Drug) Tubulin Dimers->Microtubule Polymerization Microtubule Network Microtubule Network Microtubule Polymerization->Microtubule Network G2/M Phase Arrest G2/M Phase Arrest Vascular Disruption Vascular Disruption Microtubule Network->G2/M Phase Arrest Microtubule Network->Vascular Disruption in Endothelial Cells Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Apoptosis_Signaling_Pathway Fosbretabulin (CA4) Fosbretabulin (CA4) Tubulin Depolymerization Tubulin Depolymerization Fosbretabulin (CA4)->Tubulin Depolymerization Microtubule Stress Microtubule Stress Tubulin Depolymerization->Microtubule Stress G2/M Arrest G2/M Arrest Microtubule Stress->G2/M Arrest Bcl-2 Family Modulation Bcl-2 Family Modulation G2/M Arrest->Bcl-2 Family Modulation Mitochondrial Pathway Mitochondrial Pathway Bcl-2 Family Modulation->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Experimental_Workflow_Cytotoxicity Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation MTT/SRB Assay MTT/SRB Assay Incubation->MTT/SRB Assay Data Analysis Data Analysis MTT/SRB Assay->Data Analysis Tube_Formation_Assay_Workflow Coat wells with Matrigel Coat wells with Matrigel Seed Endothelial Cells Seed Endothelial Cells Coat wells with Matrigel->Seed Endothelial Cells Add Fosbretabulin Add Fosbretabulin Seed Endothelial Cells->Add Fosbretabulin Incubate (4-16h) Incubate (4-16h) Add Fosbretabulin->Incubate (4-16h) Image and Quantify Image and Quantify Incubate (4-16h)->Image and Quantify

References

Optimal dosage and administration of fosbretabulin disodium in xenograft models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and administration of fosbretabulin (B40576) disodium (B8443419) (also known as Combretastatin (B1194345) A4 Phosphate (B84403) or CA4P) in preclinical xenograft models. The protocols are compiled from various studies and are intended to serve as a guide for designing and executing experiments to evaluate the efficacy of this vascular disrupting agent (VDA).

Mechanism of Action

Fosbretabulin disodium is a water-soluble prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A4 (CA4).[1][2] CA4 is a potent microtubule-destabilizing agent that selectively targets the tumor vasculature.[3][4] Its primary mechanism involves binding to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules in endothelial cells.[5][6] This cytoskeletal disruption results in a cascade of events, including increased endothelial cell permeability and changes in cell morphology, ultimately leading to the collapse of the tumor's blood vessel network.[3][5] This rapid vascular shutdown causes extensive ischemic necrosis within the tumor.[1][4]

A key signaling pathway disrupted by fosbretabulin is the VE-cadherin/β-catenin/Akt pathway, which is crucial for maintaining endothelial cell-cell adhesion and vascular integrity.[1][5] By disrupting this pathway, fosbretabulin further contributes to the breakdown of the tumor vasculature.

// Invisible edges to force layout edge [style=invis]; Fosbretabulin -> Tubulin; Tubulin -> VE_Cadherin; } Caption: Signaling pathway of fosbretabulin leading to vascular collapse.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and observed effects of this compound in various xenograft models.

Table 1: Fosbretabulin Monotherapy in Xenograft Models

Cancer TypeCell LineAnimal ModelDosageAdministration RouteKey FindingsReference(s)
Non-Hodgkin's LymphomaWSU-DLCL2ICR-SCID Mice200 mg/kg (four divided doses) or 400 mg/kg (two divided doses)Not SpecifiedSignificant antitumor activity; 80% decrease in tumor blood vessels after 24 hours.[7]
Anaplastic Thyroid CarcinomaVarious ATC cell linesAthymic Nude MiceNot SpecifiedNot SpecifiedSignificantly lower tumor weights and growth rate compared to vehicle.[8]
C3H Mammary CarcinomaC3HCDF1 Mice100 mg/kgIntraperitoneal (i.p.)93% reduction in vascular volume 6 hours post-administration; significant decrease in interstitial fluid pressure.[5][9]
Kaposi's SarcomaKSAthymic MiceUp to 300 mg/kg (single or fractionated)Not SpecifiedDose-dependent increase in tumor cell kill; fractionated doses resulted in significant growth delay.[10]
Breast CancerMDA-MB-231Mice120 mg/kgIntraperitoneal (i.p.)50-90% decrease in detected light emission (bioluminescence imaging), indicating vascular shutdown.[11]
Renal Cell CarcinomaCaki-1Not Specified100 mg/kgNot SpecifiedAdministered Mondays, Wednesdays, and Fridays for 2 weeks as part of a combination study.[4]

Table 2: Fosbretabulin in Combination Therapy in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Combination Agents | Fosbretabulin Dosage | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Anaplastic Thyroid Carcinoma | ARO, KAT-4 | Nude Mice | Paclitaxel (B517696) and Carboplatin | Not Specified | Excellent antineoplastic activity; decreased depth of viable outer rim of tumor cells. |[12] | | Kaposi's Sarcoma | KS | Athymic Mice | Radiation, Cisplatin, or Vinblastine | Not Specified | Enhanced antitumor effects of radiation and chemotherapy by 10-100-fold. |[10] | | Renal Cell Carcinoma | Caki-1 | Not Specified | Avastin (2 mg/kg) | 100 mg/kg | Combination therapy was significantly more effective than single-agent therapy. |[4] |

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in xenograft models.

General Xenograft Model Development Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture (e.g., WSU-DLCL2, MDA-MB-231) Animal_Model 2. Animal Model Preparation (e.g., SCID or Nude Mice) Cell_Culture->Animal_Model Tumor_Inoculation 3. Subcutaneous Tumor Cell Inoculation Animal_Model->Tumor_Inoculation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Prep 6. Fosbretabulin Preparation (dissolved in isotonic saline) Randomization->Drug_Prep Administration 7. Drug Administration (e.g., Intraperitoneal Injection) Drug_Prep->Administration Tumor_Measurement 8. Tumor Volume/Weight Measurement Administration->Tumor_Measurement Vascular_Imaging 9. Vascular Analysis (e.g., MRI, BLI, CD31 staining) Tumor_Measurement->Vascular_Imaging Histology 10. Histological Examination (Tumor Necrosis) Vascular_Imaging->Histology Data_Analysis 11. Statistical Analysis Histology->Data_Analysis

Protocol 1: Antitumor and Antiangiogenic Activity in a Non-Hodgkin's Lymphoma Xenograft Model

Adapted from Nabha et al., 2001[7]

  • Cell Line and Culture:

    • Use the WSU-DLCL2 human diffuse large cell lymphoma cell line.

    • Culture cells in an appropriate medium and conditions to ensure viability.

  • Animal Model:

    • Use 5-week-old female ICR-SCID mice.

  • Tumor Inoculation:

    • Inject 10^7 WSU-DLCL2 cells subcutaneously (s.c.) into the mice.

    • Allow tumors to establish and grow to a predetermined size before starting treatment.

  • Drug Preparation and Dosing:

    • The maximum tolerated dose (MTD) was established at 800 mg/kg.

    • For treatment, administer the MTD in divided doses, for example, 200 mg/kg given four times or 400 mg/kg given twice.

  • Treatment Schedule:

    • Administer the divided doses over a specified period. The exact timing between doses should be optimized for the model.

  • Efficacy Evaluation:

    • Monitor tumor growth by measuring tumor dimensions with calipers.

    • Calculate tumor volume and metrics such as log10 kill, T/C (Treated/Control), and T-C (tumor growth delay).

  • Antiangiogenic Analysis:

    • At various time points (e.g., 6, 24, 48, and 120 hours) post-treatment, euthanize a subset of mice.

    • Excise tumors and perform immunohistochemical staining for CD31 to quantify microvessel density.

    • Perform morphological examination (e.g., tetrachrome staining) to assess the extent of necrosis.

Protocol 2: Evaluation of Vascular Disruption in a Breast Cancer Xenograft Model

Adapted from Liu et al., 2008[11]

  • Cell Line and Culture:

    • Use MDA-MB-231 human breast tumor cells engineered to express luciferase for bioluminescence imaging (BLI).

  • Animal Model:

    • Use immunodeficient mice (e.g., nude mice).

  • Tumor Inoculation:

    • Inject luciferase-expressing MDA-MB-231 cells subcutaneously.

    • Monitor tumor growth until they are well-established.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer a single dose of 120 mg/kg via intraperitoneal (i.p.) injection.

  • Dynamic Bioluminescence Imaging (BLI):

    • Administer the luciferin (B1168401) substrate to the mice.

    • Immediately begin imaging to capture the kinetics of light emission. Typically, light emission peaks around 6 minutes and then declines.

    • Perform a baseline BLI scan before fosbretabulin administration.

    • After drug administration, perform another BLI scan to assess the acute effects on vascular perfusion. A decrease in light emission indicates reduced delivery of the substrate due to vascular shutdown.

    • A follow-up scan at 24 hours can assess the recovery of blood flow.

  • Confirmation with MRI:

    • Perform dynamic contrast-enhanced MRI (DCE-MRI) as an orthogonal method to confirm changes in tumor vascularity.

  • Histological Confirmation:

    • Euthanize mice and excise tumors for histological analysis to confirm the shutdown of tumor vascular perfusion and assess necrosis.

Protocol 3: Assessment of Acute Vascular Effects in a Mammary Carcinoma Model

Adapted from Tozer et al. and Nielsen et al.[5][9]

  • Animal and Tumor Model:

    • Use a C3H mammary carcinoma grown subcutaneously in the right rear foot of female CDF1 mice.

    • Perform experiments when tumors reach approximately 250-350 mm³.

  • Drug Preparation and Administration:

    • Dissolve this compound in isotonic normal saline at a concentration of 12.5 mg/ml.

    • Administer a single intraperitoneal (i.p.) injection of 100 mg/kg. This dose is known to be non-toxic and effective at altering tumor perfusion.

  • Measurement of Tumor Perfusion and Interstitial Fluid Pressure (IFP):

    • Anesthetize the mice.

    • Use Laser Doppler Flowmetry (LDF) to measure tumor perfusion at set intervals (e.g., every 15 minutes) following drug administration.

    • Continuously record IFP for the duration of the experiment.

  • Experimental Timeline:

    • For acute effects within the first 15 minutes, anesthetize the animal 30 minutes before drug administration and begin continuous IFP recording 10 minutes prior to injection.

    • For longer-term effects (up to 90 minutes), administer the drug 10 minutes before anesthesia to allow for vascular equilibration.

  • Data Analysis:

    • Normalize IFP and perfusion data to control (saline-treated) animals at corresponding time points.

    • Use appropriate statistical tests (e.g., Mann-Whitney U test) to determine significance.

Conclusion

The provided data and protocols demonstrate that this compound is a potent vascular disrupting agent with significant antitumor activity across a range of xenograft models. Optimal dosages typically range from 100 to 200 mg/kg, often administered intraperitoneally. The most profound effects are observed within hours of administration, highlighting its rapid mechanism of action. For sustained antitumor effect, fractionated dosing schedules or combination with other anticancer therapies, such as chemotherapy or antiangiogenic agents, have shown enhanced efficacy. Researchers should carefully consider the specific tumor model and experimental endpoints when designing studies with this compound.

References

Application Notes and Protocols for Measuring Tumor Blood Flow Following Fosbretabulin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin (B40576), a combretastatin (B1194345) A-4 phosphate (B84403) (CA4P) prodrug, is a potent vascular-disrupting agent (VDA) that selectively targets the tumor neovasculature.[1] Its mechanism of action involves the depolymerization of tubulin in endothelial cells, leading to a cascade of events that culminates in the rapid shutdown of tumor blood flow and subsequent tumor necrosis.[2] Accurate and reproducible measurement of changes in tumor blood flow is therefore critical for evaluating the pharmacodynamic effects of fosbretabulin and similar VDAs in both preclinical and clinical settings.

These application notes provide detailed protocols for three widely used imaging modalities for quantifying tumor blood flow: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI), Positron Emission Tomography (PET), and Doppler Ultrasonography.

Mechanism of Action of Fosbretabulin

Fosbretabulin is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active metabolite, combretastatin A-4 (CA4). CA4 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disruption of the microtubule cytoskeleton in endothelial cells triggers a signaling cascade that leads to increased vascular permeability and vascular collapse. A key pathway affected is the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for maintaining endothelial cell-cell junctions and vascular integrity. The disruption of this pathway contributes significantly to the vascular-disrupting effects of fosbretabulin.[1]

Fosbretabulin_Mechanism Fosbretabulin Fosbretabulin (CA4P) CA4 Combretastatin A-4 (CA4) Fosbretabulin->CA4 Dephosphorylation Tubulin β-Tubulin CA4->Tubulin Binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule EndothelialCell Endothelial Cell Shape Change (Rounding, Blebbing) Microtubule->EndothelialCell VECadherin VE-Cadherin/β-catenin/Akt Signaling Pathway Disruption EndothelialCell->VECadherin VascularPermeability Increased Vascular Permeability VECadherin->VascularPermeability BloodFlowShutdown Tumor Blood Flow Shutdown VascularPermeability->BloodFlowShutdown Necrosis Tumor Necrosis BloodFlowShutdown->Necrosis DCEMRI_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment cluster_analysis Data Analysis BaselineScan Baseline DCE-MRI Scan FosbretabulinAdmin Administer Fosbretabulin BaselineScan->FosbretabulinAdmin PostScan Post-Treatment DCE-MRI Scan (e.g., 24 hours) FosbretabulinAdmin->PostScan ROI Define Region of Interest (ROI) on Tumor PostScan->ROI ToftsModel Apply Tofts Pharmacokinetic Model ROI->ToftsModel Parameters Calculate Ktrans, ve, kep ToftsModel->Parameters Comparison Compare Pre- and Post-Treatment Parameters Parameters->Comparison PET_O15_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment cluster_analysis Data Analysis BaselineScan Baseline Dynamic ¹⁵O-Water PET Scan FosbretabulinAdmin Administer Fosbretabulin BaselineScan->FosbretabulinAdmin PostScan Post-Treatment Dynamic ¹⁵O-Water PET Scan FosbretabulinAdmin->PostScan ROI Define Tumor ROI PostScan->ROI KineticModel Apply One-Tissue Compartment Model ROI->KineticModel TBF Calculate Tumor Blood Flow (mL/min/100g) KineticModel->TBF Comparison Compare Pre- and Post-Treatment TBF TBF->Comparison Doppler_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment cluster_analysis Data Analysis BaselineScan Baseline Doppler Ultrasound Scan FosbretabulinAdmin Administer Fosbretabulin BaselineScan->FosbretabulinAdmin PostScan Post-Treatment Doppler Scan (Multiple Time Points) FosbretabulinAdmin->PostScan ROI Define Tumor ROI PostScan->ROI Quantify Quantify Doppler Parameters (VI, Vmax, RI, PI) ROI->Quantify Comparison Compare Pre- and Post-Treatment Parameters Quantify->Comparison

References

Application Notes and Protocols for Immunohistochemical Analysis of Fosbretabulin-Treated Tumor Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosbretabulin (B40576) (Combretastatin A4-Phosphate, CA4P) is a potent vascular disrupting agent (VDA) that selectively targets the tumor neovasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2] Immunohistochemistry (IHC) is a critical technique for elucidating the in situ cellular and molecular effects of fosbretabulin treatment on tumor tissues. These application notes provide detailed protocols for the IHC staining of key biomarkers to assess the pharmacological effects of fosbretabulin, including its impact on vascularity, cell proliferation, hypoxia, and apoptosis.

Mechanism of Action of Fosbretabulin

Fosbretabulin is a water-soluble prodrug that is dephosphorylated in vivo to its active form, combretastatin (B1194345) A4 (CA4).[3] CA4 binds to the colchicine-binding site on β-tubulin, leading to the destabilization of microtubules in endothelial cells.[3] This disruption of the endothelial cytoskeleton results in increased vascular permeability and the breakdown of cell-cell junctions, mediated by molecules such as Vascular Endothelial-cadherin (VE-cadherin). The consequent vascular collapse deprives the tumor core of oxygen and nutrients, inducing widespread necrosis.[4]

Key Immunohistochemical Markers

The following markers are essential for evaluating the biological effects of fosbretabulin in tumor tissues:

  • CD31 (PECAM-1): A marker for endothelial cells, used to assess microvessel density (MVD) and vascular disruption.[5][6]

  • Ki-67: A nuclear protein associated with cellular proliferation, used to determine the growth fraction of the tumor.[7][8]

  • HIF-1α (Hypoxia-Inducible Factor 1-alpha): A key transcription factor that is stabilized under hypoxic conditions, indicating reduced oxygen supply due to vascular shutdown.[9]

  • Cleaved Caspase-3: An executioner caspase that is activated during apoptosis, serving as a marker for programmed cell death.[10][11]

Quantitative Data Summary

The following tables summarize the expected quantitative changes in biomarker expression following fosbretabulin treatment, based on preclinical studies. The exact values can vary depending on the tumor model, drug dosage, and time point of analysis.

Table 1: Effects of Fosbretabulin on Tumor Vasculature and Necrosis

ParameterTime Point Post-TreatmentExpected ChangeReference
Microvessel Density (CD31+)4-6 hoursSignificant decrease[12][4]
Perfused Vessels4-6 hoursSignificant reduction[12]
Tumor Necrosis24 hoursExtensive central necrosis[12]

Table 2: Effects of Fosbretabulin on Cell Proliferation, Hypoxia, and Apoptosis

MarkerTime Point Post-TreatmentExpected Change in StainingReference
Ki-6724-48 hoursDecrease in viable tumor rim[12]
HIF-1α6-24 hoursIncrease in perinecrotic regions[9]
Cleaved Caspase-36-24 hoursIncrease in apoptotic bodies[10]

Experimental Protocols

General Protocol for Immunohistochemistry of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol provides a general framework for IHC staining. Specific conditions for each primary antibody are detailed in the subsequent sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5-10 minutes each.

    • Rehydrate through a graded series of ethanol (B145695): 100% (2x, 5 min each), 95% (5 min), 70% (5 min), and 50% (5 min).

    • Rinse with distilled water.[13]

  • Antigen Retrieval:

    • This step is crucial for unmasking epitopes cross-linked by formalin fixation.[14]

    • Heat-Induced Epitope Retrieval (HIER): Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris/EDTA, pH 9.0) and heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.[15][16] Allow slides to cool for at least 20 minutes at room temperature.

    • Proteolytic-Induced Epitope Retrieval (PIER): Incubate sections with an enzyme such as Proteinase K or Trypsin at 37°C for a predetermined time.

  • Blocking:

    • Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes.[1][17]

    • Block non-specific antibody binding by incubating with a blocking serum (e.g., 5-10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature.[1]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.[1][18]

  • Secondary Antibody and Detection:

    • Wash slides three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate (for ABC method), or with an HRP-polymer-conjugated secondary antibody.[1][19]

    • Visualize the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.[18]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.[1]

    • Dehydrate slides through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Specific Protocols for Key Markers

1. CD31 Staining for Microvessel Density (MVD)

  • Primary Antibody: Rabbit or mouse anti-CD31 antibody.

  • Antigen Retrieval: HIER with 10 mM Sodium Citrate buffer (pH 6.0) is commonly used.[20]

  • Primary Antibody Dilution: Typically 1:50 to 1:200.

  • Quantification: MVD is often quantified by counting the number of CD31-positive vessels in several high-power fields or by using image analysis software to measure the total vascular area.[5][21]

2. Ki-67 Staining for Proliferation Index

  • Primary Antibody: Rabbit monoclonal [D2H10] or mouse monoclonal [MIB-1] anti-Ki-67 antibody.

  • Antigen Retrieval: HIER with 10 mM Sodium Citrate buffer (pH 6.0).[18]

  • Primary Antibody Dilution: Typically 1:100 to 1:400.[1]

  • Quantification: The Ki-67 proliferation index is calculated as the percentage of Ki-67-positive tumor cell nuclei among the total number of tumor cells counted in representative fields.[22][23]

3. HIF-1α Staining for Hypoxia

  • Primary Antibody: Rabbit or mouse anti-HIF-1α antibody.

  • Special Handling: Due to the rapid degradation of HIF-1α in the presence of oxygen, immediate and proper fixation of the tissue is critical.[24][25]

  • Antigen Retrieval: HIER with 10 mM Sodium Citrate buffer (pH 6.0) or Tris/EDTA (pH 9.0).[2]

  • Primary Antibody Dilution: Typically 1:100 to 1:500.

  • Quantification: The extent of hypoxia is often assessed by measuring the percentage of the tumor area with positive nuclear HIF-1α staining.

4. Cleaved Caspase-3 Staining for Apoptosis

  • Primary Antibody: Rabbit polyclonal or monoclonal antibody specific for the cleaved form of caspase-3 (Asp175).[11]

  • Antigen Retrieval: HIER with 10 mM Sodium Citrate buffer (pH 6.0).[10]

  • Primary Antibody Dilution: Typically 1:100 to 1:400.[1]

  • Quantification: The apoptotic index can be determined by counting the number of cleaved caspase-3-positive cells per high-power field or as a percentage of the total tumor cells.

Visualizations

G cluster_0 Tissue Preparation cluster_1 IHC Staining cluster_2 Analysis Tumor Excision Tumor Excision Formalin Fixation Formalin Fixation Tumor Excision->Formalin Fixation Paraffin Embedding Paraffin Embedding Formalin Fixation->Paraffin Embedding Sectioning (4-5 um) Sectioning (4-5 um) Paraffin Embedding->Sectioning (4-5 um) Slide Mounting Slide Mounting Sectioning (4-5 um)->Slide Mounting Deparaffinization & Rehydration Deparaffinization & Rehydration Slide Mounting->Deparaffinization & Rehydration Antigen Retrieval Antigen Retrieval Deparaffinization & Rehydration->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody & Detection Secondary Antibody & Detection Primary Antibody->Secondary Antibody & Detection Counterstaining Counterstaining Secondary Antibody & Detection->Counterstaining Dehydration & Mounting Dehydration & Mounting Counterstaining->Dehydration & Mounting Microscopy & Imaging Microscopy & Imaging Dehydration & Mounting->Microscopy & Imaging Image Quantification Image Quantification Microscopy & Imaging->Image Quantification Data Interpretation Data Interpretation Image Quantification->Data Interpretation

Caption: Experimental workflow for IHC staining.

G Fosbretabulin Fosbretabulin (CA4P) CA4 Combretastatin A4 (Active) Fosbretabulin->CA4 Dephosphorylation Tubulin β-Tubulin Binding CA4->Tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule VE_Cadherin VE-Cadherin Disruption Microtubule->VE_Cadherin Disrupts cell junctions Permeability Increased Vascular Permeability VE_Cadherin->Permeability Vascular_Collapse Vascular Collapse Permeability->Vascular_Collapse Hypoxia Tumor Hypoxia (HIF-1α ↑) Vascular_Collapse->Hypoxia Apoptosis Endothelial & Tumor Cell Apoptosis (Caspase-3 ↑) Vascular_Collapse->Apoptosis Necrosis Tumor Necrosis Hypoxia->Necrosis Apoptosis->Necrosis

Caption: Fosbretabulin's signaling pathway.

References

Application Notes and Protocols: Utilizing Fosbretabulin Disodium in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fosbretabulin (B40576) disodium (B8443419), also known as Combretastatin (B1194345) A4-Phosphate (CA4P), is a water-soluble prodrug of combretastatin A4, a potent vascular disrupting agent (VDA) originally isolated from the African bush willow, Combretum caffrum.[1][2][3] As a VDA, fosbretabulin selectively targets and disrupts the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent ischemic necrosis within the tumor core.[3][4] This mechanism provides a strong rationale for its use in combination with conventional cancer therapies such as radiotherapy.[4][5][6] Preclinical and early clinical studies have demonstrated that the combination of fosbretabulin and radiotherapy can lead to enhanced antitumor effects.[5][6][7] These notes provide an overview of the mechanism of action, a summary of key preclinical and clinical data, and detailed protocols for experimental studies.

Mechanism of Action

Fosbretabulin exerts its anti-vascular effects through a dual mechanism of action following its dephosphorylation to the active metabolite, combretastatin A4 (CA4):[1]

  • Microtubule Depolymerization: CA4 binds to tubulin, preventing microtubule polymerization. This leads to mitotic arrest and apoptosis specifically in endothelial cells, which are more sensitive to microtubule disruption than many tumor cells.[1][3]

  • Disruption of Endothelial Cell Junctions: This agent also disrupts the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for endothelial cell-cell adhesion.[1] This leads to the collapse of the tumor vasculature.[1][8]

The combination of these actions results in a rapid and selective shutdown of blood flow within the tumor, causing extensive secondary necrosis of tumor tissue.[1][3][4] The selectivity for tumor vasculature is attributed to the immature and poorly formed nature of tumor blood vessels, which lack the robust smooth muscle support of normal vasculature.[3][8]

Signaling Pathway of Fosbretabulin Disodium

cluster_0 Extracellular cluster_1 Endothelial Cell Fosbretabulin (CA4P) Fosbretabulin (CA4P) Combretastatin A4 (CA4) Combretastatin A4 (CA4) Fosbretabulin (CA4P)->Combretastatin A4 (CA4) Dephosphorylation Tubulin Tubulin Combretastatin A4 (CA4)->Tubulin Binds to VE-Cadherin VE-Cadherin Combretastatin A4 (CA4)->VE-Cadherin Disrupts Microtubule Depolymerization Microtubule Depolymerization Tubulin->Microtubule Depolymerization Apoptosis Apoptosis Microtubule Depolymerization->Apoptosis β-catenin/Akt Pathway β-catenin/Akt Pathway VE-Cadherin->β-catenin/Akt Pathway Inhibits Disruption of Cell Junctions Disruption of Cell Junctions β-catenin/Akt Pathway->Disruption of Cell Junctions Vascular Collapse Vascular Collapse Disruption of Cell Junctions->Vascular Collapse Apoptosis->Vascular Collapse

Caption: Mechanism of action of fosbretabulin in tumor endothelial cells.

Data Presentation

Table 1: Summary of Preclinical Studies of Fosbretabulin in Combination with Radiotherapy
Tumor ModelAnimal ModelFosbretabulin (CA4P) DoseRadiotherapy (RT) Dose & ScheduleKey FindingsReference
C3H Mammary CarcinomaCDF1 Mice250 mg/kg (single i.p. injection)Localized X-raysSignificantly enhanced tumor response to radiation. The greatest effect was observed when CA4P was given with another VTA (TNP-470) and radiation.[6]
C3H Mammary CarcinomaCDF1 Mice25 mg/kg (i.p.)Mild thermoradiotherapy (41.5°C for 60 min)Significantly increased radiation-induced local tumor control.[9]
KHT SarcomaRodent Model100 mg/kg (i.p.)Not specifiedSignificantly enhanced tumor killing compared to radiation alone. Showed extensive necrosis (~90%) by 24h post-treatment.[7]
Murine CH3 TumorsMouse ModelNot specifiedSingle doseNo improvement in local control when given 60 minutes before radiation. Improved results when given concurrently or after radiotherapy.[5]
Table 2: Summary of Clinical Trials of Fosbretabulin in Combination with Radiotherapy
Cancer TypePhaseFosbretabulin (CA4P) DoseRadiotherapy (RT) RegimenKey FindingsReference
Non-Small-Cell Lung Cancer (NSCLC)Phase I50 mg/m² (escalated to 63 mg/m²)27 Gy in 6 fractions over 3 weeksResponses seen in 7 of 18 patients with NSCLC. The combination was generally well-tolerated.[10]
Prostate AdenocarcinomaPhase I50 mg/m² (escalated to 63 mg/m²)55 Gy in 20 fractions over 4 weeksDose-limiting toxicities (reversible ataxia, oculomotor nerve palsy) at 63 mg/m². At 3 years, 3 of 18 patients had PSA relapse.[10]
Squamous Cell Carcinoma of the Head and Neck (SCCHN)Phase I50 mg/m²66 Gy in 33 fractions over 6 weeks (with Cetuximab)Dose-limiting toxicity of cardiac ischemia in two patients.[10]
Anaplastic Thyroid Carcinoma (ATC)Phase II (single agent)45 mg/m² (IV infusion on days 1, 8, 15 of a 28-day cycle)N/ANo objective responses, but one-third of patients survived more than 6 months. Median survival was 4.7 months.[8]

Experimental Protocols

Protocol 1: Preclinical Evaluation of Fosbretabulin with Radiotherapy in a Murine Mammary Carcinoma Model

This protocol is a composite based on methodologies described in preclinical studies.[6][9][11]

1. Materials and Cell Lines:

  • Animal Model: Female CDF1 mice.[6][9]

  • Tumor Model: C3H mammary carcinoma.[6][9]

  • This compound (CA4P): Supplied by a pharmaceutical provider (e.g., OXiGENE, Inc.). Dissolve in isotonic normal saline to a concentration of 12.5 mg/ml.[11]

  • Irradiation Equipment: A small animal radiation research platform (SARRP) or a standard 230-kV X-ray source.[6][12]

2. Tumor Implantation and Growth:

  • Implant C3H mammary carcinoma cells into the rear foot of female CDF1 mice.[6][9]

  • Allow tumors to grow to a specified size (e.g., 200 mm³).[6][9]

  • Randomize mice into treatment groups (e.g., Control, RT alone, CA4P alone, CA4P + RT).

3. Treatment Administration:

  • Fosbretabulin (CA4P): Administer a single intraperitoneal (i.p.) injection at a dose of 25-250 mg/kg.[6][9]

  • Radiotherapy (RT):

    • Restrain non-anesthetized mice.[6][9]

    • Administer localized radiation to the tumor-bearing foot.

    • Timing: Administer CA4P shortly after irradiation. Studies have shown that administering CA4P before RT can induce hypoxia and reduce radiation efficacy.[6]

4. Assessment of Tumor Response:

  • Tumor Growth Delay: Measure tumor dimensions with calipers every other day and calculate tumor volume. Tumor growth delay is the time it takes for tumors in the treated groups to reach a predetermined size compared to the control group.[6]

  • Tumor Control Assay: Monitor for local tumor recurrence over a period of time (e.g., 90 days) to determine the percentage of tumors controlled by the treatment.[9]

  • Histological Analysis: At specified time points, euthanize a subset of mice, excise tumors, and fix in formalin for histological staining (e.g., H&E) to assess the extent of necrosis.[7]

5. Toxicity Assessment:

  • Monitor mouse body weight and general health status throughout the experiment.[6]

  • Note any signs of systemic toxicity.[6]

Preclinical Experimental Workflow

cluster_workflow Experimental Workflow cluster_groups Treatment Groups Tumor Implantation Tumor Implantation Tumor Growth to 200 mm³ Tumor Growth to 200 mm³ Tumor Implantation->Tumor Growth to 200 mm³ Randomization Randomization Tumor Growth to 200 mm³->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Treatment Administration Treatment Administration Treatment Groups->Treatment Administration Control Control CA4P Alone CA4P Alone RT Alone RT Alone CA4P + RT CA4P + RT Tumor Response Assessment Tumor Response Assessment Treatment Administration->Tumor Response Assessment Toxicity Monitoring Toxicity Monitoring Tumor Response Assessment->Toxicity Monitoring Data Analysis Data Analysis Toxicity Monitoring->Data Analysis

Caption: Workflow for preclinical evaluation of fosbretabulin and radiotherapy.

Protocol 2: Phase I Clinical Trial Design for Fosbretabulin with Radiotherapy

This protocol is a generalized framework based on a reported Phase I trial.[10]

1. Patient Eligibility:

  • Patients with histologically confirmed, inoperable advanced solid tumors (e.g., NSCLC, prostate adenocarcinoma).

  • ECOG performance status of 0-1.

  • Adequate organ function.

  • Exclusion criteria: Prior therapy with CA4P, central nervous system metastases, recent surgery, history of significant cardiovascular disease.[13]

2. Study Design:

  • Open-label, single-arm, dose-escalation study.

  • Enroll patients in cohorts to receive escalating doses of fosbretabulin in combination with a standard radiotherapy regimen for their cancer type.

3. Treatment Plan:

  • Radiotherapy: Administer standard-of-care radiotherapy. Examples:

    • NSCLC: 27 Gy in 6 fractions over 3 weeks.[10]

    • Prostate Cancer: 55 Gy in 20 fractions over 4 weeks.[10]

  • Fosbretabulin (CA4P):

    • Administer as a 10-minute intravenous infusion.[8]

    • Dose escalation: Start at 50 mg/m² and escalate to 63 mg/m² in subsequent cohorts.[10]

    • Frequency: Administer weekly for the duration of radiotherapy.[14]

4. Safety and Toxicity Monitoring:

  • Dose-Limiting Toxicities (DLTs): Monitor for DLTs in the first cycle of treatment (e.g., Grade 3 or 4 non-hematologic toxicity, Grade 4 hematologic toxicity).

  • Cardiovascular Monitoring:

    • Measure blood pressure before, during (at peak expected effect ~2 hours post-infusion), and after infusion.[15][16]

    • Perform regular ECGs to monitor for QTc prolongation.[8][14]

  • Adverse Event Reporting: Record all adverse events according to Common Terminology Criteria for Adverse Events (CTCAE).

5. Efficacy Assessment:

  • Tumor Response: Evaluate tumor response using Response Evaluation Criteria in Solid Tumors (RECIST) at baseline and at specified intervals post-treatment.

  • Biomarker Analysis: For specific cancers (e.g., prostate), monitor relevant biomarkers like prostate-specific antigen (PSA).[10]

6. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Optional):

  • Collect blood samples at various time points to determine the pharmacokinetic profile of fosbretabulin.

  • Correlate drug levels with pharmacodynamic markers of vascular disruption (e.g., changes in plasma VEGF, dynamic contrast-enhanced MRI).[13]

Logical Flow for Clinical Trial Dose Escalation

Patient Enrollment Patient Enrollment Administer CA4P (Dose Level 1) + RT Administer CA4P (Dose Level 1) + RT Patient Enrollment->Administer CA4P (Dose Level 1) + RT Monitor for DLTs Monitor for DLTs Administer CA4P (Dose Level 1) + RT->Monitor for DLTs DLT Observed? DLT Observed? Monitor for DLTs->DLT Observed? Expand Cohort Expand Cohort DLT Observed?->Expand Cohort Yes Escalate to Dose Level 2 Escalate to Dose Level 2 DLT Observed?->Escalate to Dose Level 2 No Define MTD Define MTD Expand Cohort->Define MTD Administer CA4P (Dose Level 2) + RT Administer CA4P (Dose Level 2) + RT Escalate to Dose Level 2->Administer CA4P (Dose Level 2) + RT Administer CA4P (Dose Level 2) + RT->Monitor for DLTs

Caption: Decision-making flow for a Phase I dose-escalation trial.

References

Application Notes and Protocols for In Vitro Angiogenesis Assays with Fosbretabulin Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin (B40576) disodium (B8443419), a water-soluble prodrug of combretastatin (B1194345) A4 (CA4), is a potent vascular-disrupting agent (VDA) that demonstrates significant anti-angiogenic and antineoplastic activities.[1][2] Its primary mechanism of action involves the destabilization of microtubules by binding to the colchicine-binding site on tubulin, leading to mitotic arrest and apoptosis in endothelial cells.[1] Furthermore, fosbretabulin disrupts the vascular endothelial (VE)-cadherin signaling pathway, which is crucial for endothelial cell-cell adhesion, migration, and capillary tube formation.[1][3][4] This dual mechanism leads to the collapse of tumor vasculature and subsequent necrosis of tumor tissue.[1]

These application notes provide detailed protocols for key in vitro angiogenesis assays to evaluate the efficacy of fosbretabulin disodium. The assays described are endothelial cell proliferation, tube formation, and cell migration, which are fundamental in assessing the anti-angiogenic potential of a compound.

Mechanism of Action of this compound

This compound exerts its anti-angiogenic effects through two primary mechanisms:

  • Microtubule Destabilization: The active metabolite, combretastatin A4, binds to β-tubulin, inhibiting its polymerization into microtubules.[5] This disruption of the cytoskeleton leads to cell shape changes, mitotic arrest, and ultimately apoptosis in rapidly proliferating endothelial cells.[5][6]

  • Disruption of VE-Cadherin Signaling: Fosbretabulin interferes with the VE-cadherin/β-catenin/Akt signaling pathway.[1][3][7][8][9][10][11] This leads to the disengagement of VE-cadherin at cell-cell junctions, increased endothelial permeability, and inhibition of endothelial cell migration and tube formation.[3][5]

Below is a diagram illustrating the signaling pathways affected by this compound.

Fosbretabulin_Signaling_Pathway cluster_0 Fosbretabulin Action cluster_1 Microtubule Dynamics cluster_2 VE-Cadherin Signaling This compound This compound Combretastatin A4 Combretastatin A4 This compound->Combretastatin A4 Dephosphorylation Tubulin Tubulin Combretastatin A4->Tubulin Inhibits VE-Cadherin VE-Cadherin Combretastatin A4->VE-Cadherin Disrupts Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Microtubules->Mitotic Arrest & Apoptosis β-Catenin β-Catenin VE-Cadherin->β-Catenin Activates Akt Akt β-Catenin->Akt Activates Cell Migration & Tube Formation Cell Migration & Tube Formation Akt->Cell Migration & Tube Formation

Caption: Signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (CA4P) in various in vitro angiogenesis assays.

Table 1: Inhibition of Tubulin Polymerization

CompoundAssayParameterValueReference
This compound (CA4P)Tubulin Polymerization AssayIC502.4 µM[5]

Table 2: Effects on Endothelial Cell Proliferation and Migration

Cell LineAssayTreatmentConcentrationEffectReference
HUVECProliferationCA4P5-10 nMSignificant decrease in FGF-2 or VEGF-A stimulated proliferation[3]
HUVECMigration (Wound Healing)CA4P10 nMComplete blockage of FGF-2 mediated migration[3]
HUVECProliferationCA4P≥ 0.1 ng/mLInhibition of proliferation[12]
HUVECMigration (Wound Healing)CA4P0.01 µg/mLInhibition of migration[12]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Workflow Diagram:

Tube_Formation_Workflow cluster_0 Preparation cluster_1 Cell Seeding and Treatment cluster_2 Incubation and Analysis Coat Wells Coat 96-well plate with Matrigel® Solidify Incubate at 37°C for 30 min to solidify Coat Wells->Solidify Harvest Cells Harvest and resuspend HUVECs Add Treatment Add this compound or vehicle Harvest Cells->Add Treatment Seed Cells Seed cells onto solidified Matrigel® Add Treatment->Seed Cells Incubate Incubate at 37°C for 4-18 hours Image Image tube formation with a microscope Incubate->Image Quantify Quantify tube length, junctions, and loops Image->Quantify

Caption: Workflow for the endothelial cell tube formation assay.

Detailed Protocol:

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (e.g., Matrigel® or Geltrex®)

  • This compound

  • Vehicle control (e.g., sterile PBS or DMSO)

  • 96-well tissue culture plates

  • Inverted microscope with imaging software

Procedure:

  • Plate Coating:

    • Thaw the basement membrane extract on ice overnight.

    • Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the extract.

    • Incubate the plate at 37°C for 30 minutes to allow the gel to solidify.[13][14][15]

  • Cell Preparation and Seeding:

    • Culture HUVECs to 80-90% confluency.

    • Harvest the cells using trypsin and resuspend them in endothelial cell growth medium at a concentration of 2 x 10⁵ cells/mL.

    • Prepare serial dilutions of this compound in the cell suspension. A vehicle control should also be prepared.

    • Seed 100 µL of the cell suspension (2 x 10⁴ cells) onto the solidified basement membrane extract in each well.[16]

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.[13][14][15] The optimal incubation time should be determined empirically.

  • Data Acquisition and Analysis:

    • After incubation, visualize and capture images of the tube-like structures using an inverted microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software like ImageJ with the Angiogenesis Analyzer plugin.[2][4][17][18][19]

Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells.

Workflow Diagram:

Proliferation_Workflow cluster_0 Cell Seeding cluster_1 Treatment cluster_2 Quantification Seed Cells Seed HUVECs in a 96-well plate Adhere Allow cells to adhere overnight Seed Cells->Adhere Add Treatment Add serial dilutions of this compound Incubate Incubate for 24-72 hours Add Treatment->Incubate Add Reagent Add proliferation assay reagent (e.g., MTT, WST-1) Incubate Reagent Incubate as per manufacturer's instructions Add Reagent->Incubate Reagent Measure Measure absorbance with a plate reader Incubate Reagent->Measure Calculate Calculate cell viability and IC50 Measure->Calculate

Caption: Workflow for the endothelial cell proliferation assay.

Detailed Protocol:

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • Vehicle control

  • 96-well tissue culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest HUVECs and resuspend them in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight at 37°C.

  • Treatment:

    • The next day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

    • Incubate the plate for 24 to 72 hours at 37°C.

  • Quantification of Proliferation:

    • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.[1][20][21][22][23]

Endothelial Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the directional migration of endothelial cells.

Workflow Diagram:

Migration_Workflow cluster_0 Monolayer Formation and Wound Creation cluster_1 Treatment and Incubation cluster_2 Analysis Seed Cells Seed HUVECs to form a confluent monolayer Create Wound Create a 'scratch' or wound in the monolayer Seed Cells->Create Wound Wash Wash to remove dislodged cells Create Wound->Wash Add Treatment Add medium with this compound or vehicle Incubate Incubate and acquire images at T=0 and subsequent time points Add Treatment->Incubate Measure Wound Area Measure the area of the wound at each time point Calculate Migration Calculate the percentage of wound closure Measure Wound Area->Calculate Migration

Caption: Workflow for the endothelial cell migration assay.

Detailed Protocol:

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • Vehicle control

  • 24- or 48-well tissue culture plates

  • Sterile 200 µL pipette tip or a cell scraper

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Seed HUVECs in a 24- or 48-well plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Wound Creation:

    • Once the cells are confluent, create a "scratch" or wound in the center of the monolayer using a sterile 200 µL pipette tip.[24]

    • Wash the wells gently with PBS to remove any detached cells.

  • Treatment and Image Acquisition:

    • Replace the PBS with fresh medium containing various concentrations of this compound or vehicle control.

    • Immediately capture images of the wound at time zero (T=0).

    • Incubate the plate at 37°C and acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).[25][26][27]

  • Data Analysis:

    • Measure the area of the wound in the images from each time point using image analysis software.

    • Calculate the percentage of wound closure for each treatment condition relative to the initial wound area at T=0.[6][28][29][30][31]

    • Compare the migration rates between the fosbretabulin-treated groups and the control group.

Conclusion

The in vitro angiogenesis assays detailed in these application notes provide a robust framework for characterizing the anti-angiogenic properties of this compound. By systematically evaluating its effects on endothelial cell proliferation, tube formation, and migration, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Consistent application of these detailed protocols will ensure reproducible and reliable data for drug development and cancer research.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Fosbretabulin Disodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosbretabulin (B40576) disodium (B8443419). The content is designed to address specific experimental challenges related to drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for fosbretabulin disodium?

This compound is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active metabolite, combretastatin (B1194345) A4 (CA4).[1][2] CA4 functions as a vascular disrupting agent (VDA) by binding to the colchicine-binding site on β-tubulin in endothelial cells.[3] This binding inhibits tubulin polymerization, leading to the destabilization of the endothelial cell cytoskeleton.[4] The consequences of this are twofold:

  • Microtubule Depolymerization: Disruption of the microtubule network leads to endothelial cell shape changes, mitotic arrest, and apoptosis.[1][5]

  • VE-Cadherin Signaling Disruption: Fosbretabulin disrupts vascular endothelial (VE)-cadherin signaling, a key component for maintaining vascular integrity. This leads to increased vascular permeability and a collapse of the tumor vasculature.[1][5][6]

The combined effects result in a rapid shutdown of tumor blood flow, leading to extensive ischemic necrosis in the tumor core.[1][7]

Q2: My cancer cell line appears resistant to this compound in vitro. What could be the reason?

Fosbretabulin's primary targets are endothelial cells, not typically the tumor cells themselves. Therefore, assessing its direct cytotoxicity on cancer cell lines in a standard in vitro proliferation assay may not reflect its in vivo efficacy, which is mainly due to its anti-vascular effects.[4] However, some studies have reported direct cytotoxic effects on certain tumor lines.[4]

If you are investigating direct anti-tumor effects and observing resistance, consider the following potential mechanisms:

  • Alterations in β-tubulin isotypes: Changes in the expression levels of different β-tubulin isotypes can affect the binding affinity of combretastatin A4.[8] For example, altered expression of class I and III β-tubulin has been observed in resistant non-small cell lung carcinoma cells.[8]

  • Metabolic inactivation: The active metabolite, combretastatin A-4, can be inactivated through processes like glucuronidation in cancer cells with high expression of uridine (B1682114) 5'-diphosphoglucuronosyl transferase (UGT) enzymes.[8]

Q3: In my in vivo xenograft model, this compound initially reduces tumor volume, but the tumor eventually regrows. Why is this happening?

This is a common observation with vascular disrupting agents. The regrowth is typically attributed to a peripheral rim of viable tumor cells that survive the initial vascular shutdown.[7][9] These surviving cells are often located at the tumor-normal tissue interface where they can still receive oxygen and nutrients from the surrounding healthy vasculature. This phenomenon is a primary mechanism of resistance to fosbretabulin monotherapy.

Q4: What is the role of hypoxia in the development of resistance to this compound?

Hypoxia is a critical factor in the resistance to fosbretabulin. While the drug induces acute hypoxia and necrosis in the tumor core, the surviving peripheral tumor cells exist in a chronically hypoxic microenvironment.[10] This hypoxia can drive resistance through several mechanisms:

  • Upregulation of pro-angiogenic factors: Hypoxia is a potent stimulus for the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). This can promote the revascularization of the tumor, leading to regrowth.

  • Selection for resistant cell populations: The hypoxic conditions can select for cancer cells that are inherently more resistant to therapy-induced stress and apoptosis.

  • Epithelial-to-mesenchymal transition (EMT): Hypoxia can induce EMT, a process that has been linked to increased therapeutic resistance and metastasis.

Troubleshooting Guides

Problem 1: Inconsistent or suboptimal anti-tumor response in vivo.
Possible Cause Troubleshooting Suggestion
Suboptimal Dosing or Schedule Review preclinical literature for effective dosing regimens in your specific tumor model. Fosbretabulin has a narrow therapeutic window, and the dose and schedule can significantly impact efficacy.
Tumor Model Characteristics The vascularity and maturity of the tumor vasculature can influence the response. Highly vascularized tumors tend to be more sensitive. Consider characterizing the tumor vasculature in your model.
Rapid Development of Resistance The survival of a peripheral rim of tumor cells is a known mechanism of resistance. Consider implementing combination therapies to target these surviving cells.
Problem 2: Difficulty in assessing the true efficacy of this compound due to tumor regrowth.
Possible Cause Troubleshooting Suggestion
Focus on Monotherapy Monotherapy with VDAs often leads to a viable rim of surviving tumor cells.
Lack of Strategies to Target Surviving Cells The surviving cells can be targeted with other therapeutic modalities.
Solution: Combine fosbretabulin with anti-angiogenic agents (e.g., bevacizumab) to inhibit revascularization, or with conventional chemotherapy (e.g., carboplatin, paclitaxel) or radiotherapy to eliminate the surviving, proliferating tumor cells at the periphery.[7]

Experimental Protocols

Protocol 1: Evaluation of a Combination Therapy Regimen (Fosbretabulin + Anti-angiogenic Agent)

This protocol provides a general framework for assessing the efficacy of combining fosbretabulin with an anti-angiogenic agent in a preclinical xenograft model.

1. Cell Culture and Xenograft Implantation:

  • Culture your cancer cell line of interest under standard conditions.
  • Implant the cells subcutaneously into immunocompromised mice.
  • Allow tumors to reach a predetermined size (e.g., 100-150 mm³).

2. Animal Grouping and Treatment:

  • Randomize mice into the following groups (n=8-10 per group):
  • Vehicle control
  • This compound alone
  • Anti-angiogenic agent (e.g., bevacizumab) alone
  • This compound + Anti-angiogenic agent

3. Dosing and Administration Schedule:

  • This compound: Administer intravenously (i.v.) or intraperitoneally (i.p.) at a dose known to be effective in your model (e.g., 25-100 mg/kg). The schedule can be intermittent (e.g., once every 3-4 days).
  • Anti-angiogenic agent: Administer as per established protocols for the specific agent (e.g., bevacizumab at 5-10 mg/kg, i.p., twice weekly).
  • Combination therapy: The timing of administration is crucial. Consider administering the anti-angiogenic agent prior to or concurrently with fosbretabulin to inhibit the hypoxia-induced angiogenic response.

4. Monitoring and Endpoint Analysis:

  • Measure tumor volume regularly (e.g., 2-3 times per week) with calipers.
  • Monitor animal body weight as an indicator of toxicity.
  • At the end of the study, excise tumors for histological and molecular analysis (e.g., H&E staining for necrosis, immunohistochemistry for CD31 to assess microvessel density, and pimonidazole (B1677889) staining to evaluate hypoxia).

Protocol 2: Assessment of β-Tubulin Isotype Expression by Western Blotting

This protocol outlines the steps to analyze changes in β-tubulin isotype expression in resistant versus sensitive cancer cells.

1. Protein Extraction:

  • Harvest sensitive (parental) and resistant cancer cells.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies specific for different β-tubulin isotypes (e.g., βI, βIII) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

3. Densitometric Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).
  • Normalize the expression of each β-tubulin isotype to the loading control.
  • Compare the relative expression levels between sensitive and resistant cell lines.

Data Presentation

Table 1: Summary of Preclinical Combination Studies with this compound

Combination Agent Cancer Model Key Findings Reference
Carboplatin/PaclitaxelAnaplastic Thyroid CarcinomaOne partial response and one stable disease in a Phase I/II trial.[4]
BevacizumabRecurrent Ovarian CancerNear 3-month improvement in progression-free survival in a Phase II trial.[11]
Radiation TherapyKaposi's Sarcoma XenograftEnhanced anti-tumor effects of radiation approximately 10-100-fold.[12]
CisplatinKaposi's Sarcoma XenograftRepeated fosbretabulin exposure significantly increased the response to cisplatin.[12]

Visualizations

Fosbretabulin_Mechanism_of_Action cluster_blood_vessel Tumor Blood Vessel cluster_tumor Tumor Microenvironment Fosbretabulin This compound (Prodrug) CA4 Combretastatin A4 (Active Metabolite) Fosbretabulin->CA4 Dephosphorylation Tubulin β-Tubulin in Endothelial Cells CA4->Tubulin Binds to Colchicine Site VE_Cadherin VE-Cadherin Signaling Disruption CA4->VE_Cadherin Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Vascular_Collapse Vascular Collapse & Increased Permeability Microtubule_Depolymerization->Vascular_Collapse VE_Cadherin->Vascular_Collapse Tumor_Necrosis Tumor Core Necrosis Vascular_Collapse->Tumor_Necrosis Ischemia

Caption: Mechanism of action of this compound leading to tumor necrosis.

Resistance_and_Overcoming_Strategies cluster_resistance Resistance Mechanisms cluster_strategies Strategies to Overcome Resistance Fosbretabulin_Treatment This compound Treatment Peripheral_Survival Survival of Peripheral Tumor Cells Fosbretabulin_Treatment->Peripheral_Survival Tubulin_Alteration β-Tubulin Isotype Alterations Fosbretabulin_Treatment->Tubulin_Alteration Hypoxia Hypoxia-induced Angiogenesis (VEGF) Peripheral_Survival->Hypoxia Chemotherapy Chemotherapy / Radiotherapy Peripheral_Survival->Chemotherapy Targets Anti_Angiogenic Anti-Angiogenic Therapy (e.g., Bevacizumab) Hypoxia->Anti_Angiogenic Targets Combination_Therapy Combination Therapy Tubulin_Alteration->Combination_Therapy Considered in novel approaches Anti_Angiogenic->Combination_Therapy Chemotherapy->Combination_Therapy

Caption: Mechanisms of resistance to fosbretabulin and strategies to overcome it.

Experimental_Workflow_Combination_Therapy start Start: Tumor-bearing mice randomization Randomization into Treatment Groups start->randomization group1 Group 1: Vehicle randomization->group1 group2 Group 2: Fosbretabulin randomization->group2 group3 Group 3: Combination Agent randomization->group3 group4 Group 4: Combination Therapy randomization->group4 monitoring Tumor Volume & Body Weight Monitoring group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint Endpoint: Tumor Excision monitoring->endpoint analysis Histological & Molecular Analysis endpoint->analysis

Caption: Experimental workflow for evaluating combination therapy with fosbretabulin.

References

Technical Support Center: Off-Target Effects of Fosbretabulin Disodium in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of fosbretabulin (B40576) disodium (B8443419) observed in preclinical research. This resource is intended for researchers, scientists, and drug development professionals working with this vascular disrupting agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of fosbretabulin disodium observed in preclinical models?

A1: The most significant off-target effect reported in preclinical models is cardiotoxicity.[1][2] Studies in rats and dogs have shown that this compound can induce myocardial injury, including necrosis, bradycardia, and depressed cardiac function.[1][2] Additionally, neurotoxicity, manifesting as ataxia, has been noted as a dose-limiting toxicity in clinical trials, and preclinical studies in zebrafish have indicated the potential for neuronal apoptosis.[3][4]

Q2: How can I monitor for cardiotoxicity in my animal models treated with this compound?

A2: We recommend a multi-pronged approach to monitor for cardiotoxicity. This should include regular monitoring of cardiac biomarkers, echocardiography, and histopathological analysis of heart tissue at the end of the study. Key cardiac biomarkers to monitor include Lactate Dehydrogenase-1 (LDH-1), Creatine Kinase (CK), Creatine Kinase-MB (CK-MB), and cardiac troponins (cTnI).[1][3] Echocardiography can be used to assess functional parameters such as heart rate (HR), ejection fraction (EF), and cardiac output (CO).[1][2]

Q3: Are there any in vitro models to assess the direct cardiac effects of this compound?

A3: Yes, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be utilized to investigate the direct effects of this compound on cardiomyocytes.[5][6][7] These in vitro models allow for the assessment of drug-induced alterations in contractility, electrophysiology, and viability.

Q4: What is the evidence for neurotoxicity of this compound in preclinical models?

A4: While ataxia is a known clinical side effect, detailed preclinical data in mammalian models are limited. However, a study in zebrafish has shown that combretastatin (B1194345) A-4, the active metabolite of fosbretabulin, can induce neuronal apoptosis in the central nervous system.[4] This suggests a potential direct effect on neuronal cells. For mammalian studies, behavioral tests such as the parallel rod floor test can be adapted to assess for ataxia.[1][8]

Troubleshooting Guides

Cardiotoxicity Troubleshooting
Observed Issue Potential Cause Recommended Action
Elevated Cardiac Biomarkers (LDH-1, CK, CK-MB, cTnI) Drug-induced myocardial injury.- Confirm findings with histopathology of the heart tissue, looking for signs of necrosis or degeneration.[1] - Perform echocardiography to assess cardiac function.[1][2] - Consider dose-response studies to identify a potential therapeutic window with reduced cardiotoxicity.
Decreased Ejection Fraction and Cardiac Output Impaired cardiac contractility.- Correlate with cardiac biomarker levels and histopathology. - Investigate potential mechanisms using in vitro models like hiPSC-CMs to assess direct effects on cardiomyocyte contractility.[5][6][7]
Bradycardia (Decreased Heart Rate) Potential effect on cardiac conduction.- Monitor electrocardiogram (ECG) for any abnormalities. - Evaluate for direct effects on the electrophysiology of hiPSC-CMs.
Neurotoxicity Troubleshooting
Observed Issue Potential Cause Recommended Action
Ataxia or Motor Incoordination in Rodents Potential drug-induced neurotoxicity affecting the cerebellum or central nervous system.- Quantify ataxia using standardized behavioral tests like the parallel rod floor test or paw slip test.[1][8] - Perform histopathological examination of the brain, particularly the cerebellum. - Investigate direct neuronal effects using in vitro neuronal cell cultures.
Unexpected Behavioral Changes Possible off-target central nervous system effects.- Conduct a comprehensive behavioral assessment battery to characterize the observed changes. - Measure drug concentration in the brain tissue to assess blood-brain barrier penetration.

Quantitative Data from Preclinical Studies

Table 1: Cardiotoxicity Data in a Rat Model

Data from a study investigating single-dose (120 mg/kg) intravenous administration of this compound in rats.[1][2]

ParameterTime PointObservation
Cardiac Biomarkers
LDH-124 and 72 hoursIncreased
CK0.5 and 24 hoursIncreased
CK-MB0.5 and 24 hoursIncreased
FABP30.5 hoursIncreased
Echocardiography
Heart Rate (HR)0.5 and 72 hoursDecreased
Ejection Fraction (EF)0.5 and 72 hoursDecreased
Cardiac Output (CO)0.5, 24, and 72 hoursDecreased
Histopathology
Myocardial Cells24 hoursMultifocal vacuolar degeneration
Myocardium72 hoursMultifocal necrosis
Table 2: Neurotoxicity Data in a Zebrafish Model

Data from a study investigating the effects of combretastatin A-4 (the active metabolite of fosbretabulin) in zebrafish embryos.[4]

ParameterConcentrationObservation
Neuronal Apoptosis 7-9 ng/mlSignificant cell apoptosis in the central nervous system
Phenotype 7-9 ng/mlDevelopmental retardation and morphological malformation

Experimental Protocols

Protocol 1: Assessment of Cardiotoxicity in a Rat Model

This protocol is a summary of the methodology used to assess single-dose cardiotoxicity of this compound in rats.[1][2]

1. Animal Model:

  • Male Sprague-Dawley rats.

2. Drug Administration:

  • A single intravenous injection of this compound (120 mg/kg) or saline (control).

3. Monitoring and Sample Collection:

  • Echocardiography: Perform echocardiography at baseline, 0.5, 24, and 72 hours post-injection to measure HR, EF, and CO.

  • Blood Sampling: Collect blood samples at 0.5, 24, and 72 hours post-injection for analysis of cardiac biomarkers (LDH-1, CK, CK-MB, FABP3).

  • Histopathology: Euthanize animals at 0.5, 24, and 72 hours post-injection and collect heart tissue for histopathological examination.

4. Analysis:

  • Analyze biomarker levels using appropriate assay kits.

  • Process heart tissue for hematoxylin (B73222) and eosin (B541160) (H&E) staining and examine for signs of myocardial damage.

G cluster_0 In Vivo Cardiotoxicity Assessment cluster_1 Monitoring Techniques cluster_2 Data Analysis Animal Model Animal Model Drug Administration Drug Administration Animal Model->Drug Administration Single IV dose Monitoring Monitoring Drug Administration->Monitoring 0.5, 24, 72h Analysis Analysis Monitoring->Analysis Echocardiography Echocardiography Monitoring->Echocardiography Blood Sampling Blood Sampling Monitoring->Blood Sampling Histopathology Histopathology Monitoring->Histopathology Functional Data Functional Data Echocardiography->Functional Data Biomarker Levels Biomarker Levels Blood Sampling->Biomarker Levels Tissue Morphology Tissue Morphology Histopathology->Tissue Morphology

Experimental workflow for assessing cardiotoxicity.

Protocol 2: In Vitro Assessment of Neuronal Apoptosis in Zebrafish

This protocol is a summary of the methodology used to assess the neurotoxic effects of combretastatin A-4 in a zebrafish model.[4]

1. Animal Model:

  • Transgenic zebrafish embryos (e.g., Tg(kdrl:EGFP) to visualize vasculature).

2. Drug Exposure:

  • Expose zebrafish embryos to varying concentrations of combretastatin A-4 (e.g., 7-9 ng/ml) or a vehicle control in the embryo medium.

3. Monitoring:

  • Observe embryos at different time points (e.g., 24, 48, 72 hours post-fertilization) for developmental and morphological changes.

  • Perform whole-mount antibody staining for markers of apoptosis (e.g., activated Caspase-3) and neuronal markers to assess neuronal cell death in the central nervous system.

4. Analysis:

  • Image stained embryos using confocal microscopy.

  • Quantify the number of apoptotic neuronal cells in the brain and spinal cord.

Signaling Pathways

Fosbretabulin's On-Target and Potential Off-Target Mechanisms

This compound is a prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A-4 (CA4). The primary on-target effect of CA4 is the disruption of microtubule polymerization in endothelial cells, leading to vascular shutdown in tumors. However, this mechanism can also affect normal vasculature and other cell types, leading to off-target effects.

G cluster_0 Fosbretabulin Action cluster_1 On-Target Effect (Tumor Endothelial Cells) cluster_2 Potential Off-Target Effects cluster_3 Cardiomyocytes cluster_4 Normal Vasculature cluster_5 Neurons Fosbretabulin This compound (Prodrug) CA4 Combretastatin A-4 (Active Metabolite) Fosbretabulin->CA4 Dephosphorylation Tubulin_Tumor Tubulin Polymerization CA4->Tubulin_Tumor Inhibition Cardiomyocyte_Function Cardiomyocyte Function CA4->Cardiomyocyte_Function Direct Effect? Normal_Vasculature_Function Normal Vasculature CA4->Normal_Vasculature_Function Disruption Neuronal_Function Neuronal Function/Survival CA4->Neuronal_Function Direct Effect? Microtubule_Disruption_Tumor Microtubule Disruption Vascular_Shutdown Tumor Vascular Shutdown Microtubule_Disruption_Tumor->Vascular_Shutdown Cardiotoxicity Cardiotoxicity Cardiomyocyte_Function->Cardiotoxicity Vascular_Side_Effects Vascular Side Effects (e.g., Hypertension) Normal_Vasculature_Function->Vascular_Side_Effects Neurotoxicity Neurotoxicity (e.g., Ataxia, Apoptosis) Neuronal_Function->Neurotoxicity

On-target and potential off-target mechanisms of fosbretabulin.

References

Troubleshooting Unforeseen Variability in Fosbretabulin Disodium Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Fosbretabulin (B40576) disodium (B8443419) (also known as combretastatin (B1194345) A4-phosphate or CA4P) is a water-soluble prodrug of combretastatin A4, a potent vascular disrupting agent (VDA) that targets tumor vasculature.[1][2][3] Its mechanism of action involves the depolymerization of microtubules in endothelial cells, leading to a cascade of events that culminates in the collapse of tumor blood vessels and subsequent necrosis of tumor tissue.[2][4][5] While a powerful tool in cancer research, experiments with fosbretabulin disodium can sometimes yield inconsistent results. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve reproducible and reliable outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve properly. What am I doing wrong?

A1: this compound is known to be poorly soluble in DMSO.[1][6] It is, however, readily soluble in aqueous solutions. For optimal results, dissolve the powder in physiological saline (0.9% NaCl solution). To aid dissolution, a few drops of 5% sodium carbonate (Na2CO3) solution can be added.[1] It is crucial to use the mixed solution immediately to prevent any potential stability issues.[1] For in vitro assays, sterile water can also be used as a solvent.[6]

Q2: I am not observing the expected level of vascular disruption in my in vivo model. What are some potential causes?

A2: Several factors could contribute to a lack of expected efficacy:

  • Suboptimal Drug Preparation: Ensure the drug is freshly prepared before each experiment as described in Q1. Old solutions may lose activity.

  • Incorrect Dosage: The effective dose can vary significantly between different tumor models and animal strains. A dose of 100 mg/kg has been shown to cause a 93% reduction in vascular volume 6 hours after administration in some models.[1] However, it is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

  • Tumor Model Characteristics: The sensitivity of tumors to fosbretabulin can differ. Highly vascularized tumors tend to show a more robust response.[5] Additionally, some tumor models may have inherent resistance mechanisms.

  • Timing of Observation: The vascular shutdown induced by fosbretabulin is a rapid event.[1] Peak effects are often observed within hours of administration (e.g., 6 hours).[1] Ensure your observation time points are aligned with the expected pharmacokinetic and pharmacodynamic profile of the drug.

Q3: My in vitro results are not consistent across experiments. How can I improve reproducibility?

A3: In vitro assay variability can arise from several sources:

  • Cell Type and Condition: Endothelial cells, particularly proliferating ones, are the primary target of fosbretabulin.[1][7] Ensure you are using a relevant endothelial cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and that they are in a proliferative state. The presence of growth factors like FGF-2 or VEGF-A can influence cell sensitivity.[1]

  • Drug Concentration and Incubation Time: Inconsistent concentrations or incubation periods will lead to variable results. Perform a careful dose-response and time-course experiment to establish optimal conditions. For example, in HUVEC proliferation assays, concentrations can range from 0 to 50 nM with incubation times of 12 to 48 hours.[1]

  • Solution Stability: As mentioned, fosbretabulin solutions should be prepared fresh. Avoid repeated freeze-thaw cycles of stock solutions.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no cytotoxic effect in vitro Cell line is not sensitive (e.g., non-endothelial or quiescent endothelial cells).Use a proliferating endothelial cell line, such as HUVECs. Ensure the presence of growth factors in the media to stimulate proliferation.[1]
Incorrect drug concentration.Perform a dose-response experiment to determine the IC50 for your specific cell line. Effective concentrations in vitro can be in the nanomolar range.[1]
Degraded fosbretabulin solution.Always prepare fresh solutions before each experiment.[1]
Inconsistent tumor growth inhibition in vivo Variable drug administration.Ensure accurate and consistent dosing. Intraperitoneal (i.p.) injection is a common administration route.[1]
Heterogeneity of the tumor microenvironment.Use a larger cohort of animals to account for biological variability. Ensure tumors are of a consistent size at the start of the experiment.
A "viable rim" of tumor cells remains.Fosbretabulin often leaves a peripheral rim of viable tumor cells that can lead to regrowth.[8][9] Consider combination therapies to target these resistant cells.
Unexpected off-target effects High dosage.The maximum tolerated dose (MTD) should be determined for your specific animal model. Administering doses at 10% of the MTD has shown significant efficacy with reduced toxicity.[1]
Route of administration.The route of administration can influence drug distribution and potential side effects. Intravenous infusion is used in clinical settings.[5]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/Assay ConditionReference
IC50 (Tubulin Polymerization) 2.4 µMCell-free assay[1][6]
Kd (β-tubulin binding) 0.4 µMCell-free assay[1][10]

Table 2: In Vivo Efficacy of this compound

ParameterValueAnimal ModelReference
Reduction in Vascular Volume 93%Not specified[1]
Reduction in Tumor Blood Flow ~100-foldBD9 rats[1]
Tumor Blood Flow Reduction 50-60%Xenograft models[5]

Key Experimental Protocols

1. In Vitro Endothelial Cell Proliferation Assay

  • Cell Seeding: Seed HUVECs at a concentration of 2x10^4 cells per well in 24-well plates.[1]

  • Adhesion: Allow cells to adhere overnight.[1]

  • Starvation and Stimulation: Replace the medium with a minimal serum medium (e.g., 1% FBS in X-VIVO medium) containing growth factors like FGF-2 (5 ng/ml) or VEGF-A (5 ng/ml) to induce proliferation.[1]

  • Treatment: Add this compound at desired concentrations (e.g., 0-50 nM).[1]

  • Incubation: Incubate for various time points (e.g., 12, 24, 36, and 48 hours).[1]

  • Cell Counting: Detach cells using trypsin/EDTA and count viable cells using trypan blue exclusion.[1]

2. In Vivo Tumor Vascular Disruption Study

  • Animal Model: Utilize a suitable tumor model, for example, BD9 rats with implanted tumors.[1]

  • Drug Preparation and Administration: Prepare a fresh solution of this compound in physiological saline. Administer the drug via intraperitoneal injection at the desired dose (e.g., 100 mg/kg).[1]

  • Observation Time Points: Evaluate the effects at various time points post-administration, with a key point being 6 hours.[1]

  • Assessment of Vascular Disruption: Assess changes in tumor blood flow and vascular volume using techniques such as laser Doppler flowmetry, dynamic contrast-enhanced MRI (DCE-MRI), or histological analysis.[11]

Visualizing the Mechanism and Workflow

Fosbretabulin_Signaling_Pathway This compound Signaling Pathway Fosbretabulin This compound (Prodrug) CA4 Combretastatin A4 (Active Metabolite) Fosbretabulin->CA4 Dephosphorylation Tubulin β-Tubulin CA4->Tubulin Binds to VE_Cadherin VE-Cadherin/β-catenin/Akt Signaling Disruption CA4->VE_Cadherin Microtubule Microtubule Depolymerization Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis of Endothelial Cells MitoticArrest->Apoptosis VascularCollapse Tumor Vasculature Collapse Apoptosis->VascularCollapse VE_Cadherin->VascularCollapse Necrosis Tumor Necrosis VascularCollapse->Necrosis

Caption: Mechanism of action of this compound.

Experimental_Workflow General Experimental Workflow Prep 1. Prepare Fresh Fosbretabulin Solution Dose 2. Determine Optimal Dose (Dose-Response Study) Prep->Dose Administer 3. Administer to In Vitro/In Vivo Model Dose->Administer Time 4. Adhere to Pre-determined Time Points Administer->Time Analyze 5. Analyze Endpoint (e.g., Cell Viability, Blood Flow) Time->Analyze Data 6. Data Interpretation and Troubleshooting Analyze->Data

Caption: A generalized workflow for fosbretabulin experiments.

Troubleshooting_Logic Troubleshooting Decision Tree Start Inconsistent Results? Check_Prep Was Solution Prepared Fresh? Start->Check_Prep Check_Dose Is Dose Optimized? Check_Prep->Check_Dose Yes Sol_Prep Remake Solution Immediately Before Use Check_Prep->Sol_Prep No Check_Cells Are Cells Proliferating Endothelial? Check_Dose->Check_Cells Yes Sol_Dose Perform Dose-Response Study Check_Dose->Sol_Dose No Check_Time Are Time Points Appropriate? Check_Cells->Check_Time Yes Sol_Cells Use Appropriate Cell Line and Growth Conditions Check_Cells->Sol_Cells No Sol_Time Adjust Observation Time Points Check_Time->Sol_Time No Sol_Consult Consult Literature for Model-Specific Protocols Check_Time->Sol_Consult Yes

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Fosbretabulin Disodium Experimental Queries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fosbretabulin (B40576) disodium (B8443419). The following information addresses common issues encountered during experiments, with a focus on strategies to minimize fosbretabulin disodium-induced hypertension.

Troubleshooting Guides

Issue: Unexpectedly High Blood Pressure in Animal Models Following this compound Administration

Possible Cause 1: Inherent Pharmacological Effect of this compound

This compound is a vascular-disrupting agent (VDA) that can cause a transient increase in blood pressure. This is a known, on-target effect of the drug. The hypertensive response is typically rapid, occurring within a short timeframe after administration, and is generally not sustained.

Suggested Solution:

  • Pre-treatment with Calcium Channel Blockers: Preclinical studies have demonstrated that pre-treatment with calcium channel blockers can effectively mitigate this compound-induced hypertension.[1]

    • Diltiazem (B1670644): Has been shown to completely inhibit the hypertensive effects of fosbretabulin in rat models.[1]

    • Nicardipine (B1678738): Also effective in completely blocking the hypertensive effects of fosbretabulin in preclinical studies.[1]

  • Consider Nitrates: Nitroglycerin has also been shown to be effective in blocking the hypertensive effects of fosbretabulin in rats.[1]

Possible Cause 2: Animal Model Sensitivity

Certain animal models, particularly those with pre-existing hypertension, may exhibit an exaggerated hypertensive response to this compound. For instance, Dahl salt-sensitive rats on a high-salt diet have shown a significant increase in mean arterial pressure following fosbretabulin administration.[1]

Suggested Solution:

  • Model Selection: Carefully consider the animal model for your study. If the primary endpoint is not related to cardiovascular effects, a normotensive model may be more appropriate.

  • Prophylactic Antihypertensive Treatment: In hypertensive models, prophylactic administration of a calcium channel blocker is strongly recommended to prevent severe blood pressure spikes and potential cardiac complications.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced hypertension?

A1: this compound is a prodrug of combretastatin (B1194345) A4 (CA4), a tubulin-binding agent. In endothelial cells, CA4 disrupts the microtubule network, leading to the activation of the Rho/Rho-kinase (ROCK) signaling pathway. This activation results in cytoskeletal reorganization, increased actin-myosin contractility, and changes in endothelial cell shape and permeability. These effects are thought to cause vasospasm and a subsequent increase in peripheral vascular resistance, leading to a transient hypertensive response.

Q2: How quickly does the hypertensive effect occur and how long does it last?

A2: In clinical trials, the increase in blood pressure typically occurs within 30 minutes to 1 hour after the start of the infusion, peaks by 2 hours, and returns to baseline levels within 3 to 4 hours post-infusion.

Q3: Are there any recommended pre-medications to prevent this compound-induced hypertension in a research setting?

A3: Based on preclinical data, pre-treatment with calcium channel blockers such as diltiazem or nicardipine is an effective strategy to prevent or attenuate this compound-induced hypertension.[1] The exact timing and dosage of pre-medication should be optimized for your specific experimental model and protocol.

Q4: Can I expect to see a cumulative hypertensive effect with repeated dosing of this compound?

A4: Clinical experience suggests that while the post-infusion increase in blood pressure is likely to recur with subsequent treatment cycles, the severity does not appear to increase with successive doses.

Q5: What are the key parameters to monitor in my animal model when administering this compound?

A5: Continuous monitoring of blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate is critical, especially during the first few hours after administration. Depending on the experimental goals, you may also consider monitoring markers of cardiac function, such as cardiac troponins, particularly in models with pre-existing cardiovascular conditions.[1]

Data Presentation

The following table summarizes the expected effects of this compound on blood pressure in a preclinical rat model and the mitigating effects of a calcium channel blocker. The data are illustrative and compiled from findings reported in the literature.

Treatment GroupMean Arterial Pressure (MAP)Observations
Control (Vehicle) BaselineStable blood pressure.
This compound (e.g., 30 mg/kg) Significant Increase (up to 80% increase in hypertensive models)[1]Rapid onset of hypertension following administration.
Pre-treatment with Calcium Channel Blocker + this compound No Significant Change from BaselineComplete inhibition of the hypertensive effect observed.[1]

Experimental Protocols

Protocol: Induction and Mitigation of this compound-Induced Hypertension in a Rat Model

1. Animal Model:

  • Spontaneously Hypertensive Rats (SHR) or Dahl salt-sensitive (DSS) rats on a high-salt diet are suitable models for studying exaggerated hypertensive responses.[1] Normotensive strains like Wistar-Kyoto (WKY) can be used to study the effect in a non-hypertensive state.

2. Materials:

  • This compound

  • Diltiazem or Nicardipine hydrochloride

  • Vehicle (e.g., sterile saline)

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)

  • Animal scale

  • Syringes and needles for administration

3. Procedure:

  • Acclimatization: Allow animals to acclimate to the housing facility and handling procedures for at least one week.

  • Baseline Measurements: Record baseline blood pressure and heart rate for all animals before any treatment.

  • Group Allocation: Randomly assign animals to the following groups:

    • Group 1: Control (Vehicle only)

    • Group 2: this compound

    • Group 3: Mitigating Agent (e.g., Diltiazem) + this compound

  • Drug Preparation and Administration:

    • Prepare this compound and the mitigating agent in the appropriate vehicle at the desired concentrations.

    • Pre-treatment (Group 3): Administer the mitigating agent (e.g., diltiazem) at a pre-determined time before fosbretabulin administration (e.g., 30 minutes prior). The route of administration (e.g., intraperitoneal, oral) and dosage should be based on literature and pilot studies (e.g., diltiazem 10-30 mg/kg p.o.).

    • Fosbretabulin Administration (Groups 2 and 3): Administer this compound (e.g., 30 mg/kg, intraperitoneally).[1]

    • Control Administration (Group 1): Administer the vehicle at the same volume and time point as the fosbretabulin administration.

  • Post-Administration Monitoring:

    • Continuously monitor blood pressure and heart rate for at least 4 hours post-fosbretabulin administration.

    • Record measurements at regular intervals (e.g., every 15-30 minutes for the first 2 hours, then hourly).

  • Data Analysis:

    • Calculate the mean and standard deviation/error for blood pressure and heart rate for each group at each time point.

    • Perform statistical analysis to compare the treatment groups.

Mandatory Visualization

Fosbretabulin_Signaling_Pathway Fosbretabulin Fosbretabulin (CA4P) CA4 Combretastatin A4 (CA4) Fosbretabulin->CA4 Dephosphorylation Tubulin Tubulin CA4->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Leads to RhoA RhoA Activation Microtubule_Depolymerization->RhoA Triggers ROCK ROCK Activation RhoA->ROCK Cytoskeletal_Reorganization Actin Cytoskeleton Reorganization ROCK->Cytoskeletal_Reorganization Phosphorylates Myosin Light Chain Endothelial_Changes Endothelial Cell Shape Change & Increased Permeability Cytoskeletal_Reorganization->Endothelial_Changes Vasospasm Vasospasm/ Increased Peripheral Resistance Endothelial_Changes->Vasospasm Hypertension Transient Hypertension Vasospasm->Hypertension Ca_Channel_Blockers Calcium Channel Blockers (e.g., Diltiazem, Nicardipine) Ca_Channel_Blockers->Vasospasm Inhibits

Caption: Signaling pathway of fosbretabulin-induced hypertension.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Baseline BP & HR Measurement Acclimatization->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Group1 Group 1: Control (Vehicle) Grouping->Group1 Group2 Group 2: Fosbretabulin Grouping->Group2 Group3 Group 3: Mitigating Agent + Fosbretabulin Grouping->Group3 Treatment Administer Fosbretabulin/ Vehicle Group1->Treatment Group2->Treatment Pretreatment Administer Mitigating Agent Group3->Pretreatment Pretreatment->Treatment Monitoring Post-dose BP & HR Monitoring Treatment->Monitoring Analysis Data Analysis Monitoring->Analysis End End Analysis->End

Caption: Experimental workflow for assessing fosbretabulin-induced hypertension.

References

Addressing limitations of fosbretabulin disodium as a monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fosbretabulin (B40576) Disodium (B8443419) Monotherapy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the limitations of fosbretabulin disodium as a monotherapy. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro and in vivo experiments with this compound.

In Vitro Experimentation

Question 1: Why am I observing lower than expected cytotoxicity in my cancer cell line with this compound?

Answer:

  • Prodrug Inactivity: this compound is a prodrug and requires dephosphorylation to its active metabolite, combretastatin (B1194345) A4 (CA4), to exert its cytotoxic effects.[1][2] Many cancer cell lines lack the necessary phosphatases to efficiently convert fosbretabulin to CA4 in vitro. Therefore, direct treatment with this compound may result in minimal cytotoxicity.

  • Primary Target is Endothelial Cells: The primary mechanism of action of fosbretabulin is as a vascular disrupting agent (VDA), targeting endothelial cells rather than tumor cells directly.[3][4] While CA4 has direct cytotoxic effects on some tumor cell lines, its potency is often greater against proliferating endothelial cells.[5]

  • Cell Line Sensitivity: The sensitivity of cancer cell lines to CA4 varies. It is crucial to determine the IC50 for your specific cell line.

Troubleshooting:

  • Use the Active Metabolite: For direct cytotoxicity assays on cancer cell lines, consider using combretastatin A4 (CA4) instead of this compound.

  • Co-culture Models: To better mimic the in vivo environment, utilize a co-culture system with endothelial cells (e.g., HUVECs) and your cancer cell line. This will allow you to assess the indirect cytotoxic effects of fosbretabulin via its impact on the endothelial cells.

  • Confirm IC50 Values: Refer to the provided data tables for typical IC50 values of CA4 in various cell lines to benchmark your results.

Question 2: My tubulin polymerization assay shows weak inhibition with this compound. What could be the reason?

Answer:

This compound itself is not a potent inhibitor of tubulin polymerization. It must first be converted to combretastatin A4. The typical IC50 for this compound in a cell-free tubulin polymerization assay is in the micromolar range, whereas the active metabolite, CA4, is significantly more potent.[1][6]

Troubleshooting:

  • Use Combretastatin A4: For a more accurate assessment of tubulin polymerization inhibition, use the active form, combretastatin A4.

  • Enzyme Addition: To test the prodrug's potential, you could incorporate a phosphatase into your cell-free assay to facilitate the conversion of fosbretabulin to CA4, although this adds complexity to the experimental setup.

In Vivo Experimentation

Question 3: After an initial reduction in tumor size, I observe rapid tumor regrowth in my xenograft model. Why is this happening?

Answer:

This is the most significant limitation of fosbretabulin monotherapy. The phenomenon is attributed to the survival of a "viable rim" of tumor cells at the periphery of the tumor.[4][7] These cells are supplied by the established and more mature vasculature of the surrounding normal tissue, which is less sensitive to the disruptive effects of fosbretabulin.[4] This rim of surviving, proliferative cells quickly repopulates the necrotic core of the tumor once the acute effects of the drug have subsided.

Troubleshooting:

  • Combination Therapy: The primary strategy to overcome this limitation is combination therapy.

    • Chemotherapy: Combine fosbretabulin with cytotoxic agents that target the rapidly dividing cells in the viable rim.

    • Anti-angiogenic Agents: Use in conjunction with drugs that inhibit the formation of new blood vessels, which can help prevent the revascularization of the tumor.[8]

    • Radiotherapy: The well-oxygenated viable rim is often more sensitive to radiation.[9]

  • Dosing Schedule: Investigate alternative dosing schedules, although monotherapy is unlikely to achieve a complete cure due to the viable rim effect.

Question 4: I am observing significant cardiovascular side effects in my animal models. How can I mitigate this?

Answer:

Cardiovascular toxicities, such as changes in blood pressure and heart rate, are known side effects of fosbretabulin.[10] These effects are thought to be related to the drug's impact on the cytoskeleton of vascular smooth muscle cells.

Troubleshooting:

  • Dose Optimization: Determine the maximum tolerated dose (MTD) in your specific animal model to minimize toxicity while maintaining efficacy.

  • Monitor Vital Signs: Closely monitor cardiovascular parameters during and after drug administration.

  • Combination with Cardioprotective Agents: In a clinical context, this is an area of ongoing research. For preclinical studies, focus on dose optimization.

Quantitative Data

Table 1: In Vitro Activity of this compound and Combretastatin A4

CompoundAssayCell Line/TargetIC50Reference(s)
This compoundTubulin PolymerizationCell-free2.4 µM[1][6]
Combretastatin A4Tubulin PolymerizationCell-free~1-2 µM[11]
Combretastatin A4Cell Viability (MTT/MTS)HUVEC5-10 nM (growth factor-stimulated)[12]
Combretastatin A4Cell Viability (MTT/MTS)A549 (Lung Carcinoma)1.2 nM[11]
Combretastatin A4Cell Viability (MTT/MTS)MCF-7 (Breast Carcinoma)3.8 nM[11]
Combretastatin A4Cell Viability (MTT/MTS)HeLa (Cervical Cancer)0.9 nM[11]
Combretastatin A4Cell Viability (MTT/MTS)1A9 (Ovarian Cancer)3.6 nM[13]
Combretastatin A4Cell Viability (MTT/MTS)518A2 (Melanoma)20 nM[13]

Table 2: In Vivo Efficacy of this compound Monotherapy

Animal ModelTumor TypeDosageEffectReference(s)
MiceXenograft100 mg/kg93% reduction in vascular volume at 6h[1]
MiceXenograft100 mg/kg~100-fold reduction in tumor blood flow at 6h[1]
MiceXenograftNot specified50-60% reduction in tumor blood flow[3]
HumanAnaplastic Thyroid Carcinoma45 mg/m²Median survival of 4.7 months[3]

Experimental Protocols

1. Tubulin Polymerization Assay (Turbidimetric)

  • Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.

  • Materials:

    • Lyophilized tubulin (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol (B35011)

    • This compound or Combretastatin A4

    • 96-well microplate

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare the tubulin polymerization mix on ice. Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10%.

    • Prepare serial dilutions of fosbretabulin or CA4 in General Tubulin Buffer.

    • Add 10 µL of the compound dilutions to the wells of a pre-warmed 96-well plate.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 can be determined by plotting the percentage of polymerization inhibition against the logarithm of the compound concentration.

2. Cell Viability Assay (MTT)

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • This compound or Combretastatin A4

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of fosbretabulin or CA4 for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

3. In Vivo Tumor Xenograft Model

  • Principle: To evaluate the anti-tumor efficacy of fosbretabulin in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

    • Cancer cell line of interest

    • Matrigel (optional)

    • This compound

    • Sterile saline or appropriate vehicle

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells in 100-200 µL of saline or a 1:1 mixture with Matrigel) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intravenous or intraperitoneal injection) at the desired dose and schedule. The control group receives the vehicle.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight and general health of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis can be performed to compare the treatment and control groups.

Visualizations

Fosbretabulin_Mechanism_of_Action cluster_blood_vessel Tumor Blood Vessel cluster_endothelial_cell Endothelial Cell Fosbretabulin This compound (Prodrug) CA4 Combretastatin A4 (Active Drug) Fosbretabulin->CA4 Dephosphorylation Tubulin β-Tubulin CA4->Tubulin Binds to Colchicine Site Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits Polymerization VE_Cadherin VE-Cadherin Microtubule_Depolymerization->VE_Cadherin Disrupts Signaling Cell_Shape_Change Cell Shape Change & Increased Permeability Microtubule_Depolymerization->Cell_Shape_Change Beta_Catenin β-Catenin VE_Cadherin->Beta_Catenin associates RhoA RhoA VE_Cadherin->RhoA indirectly activates Akt Akt Beta_Catenin->Akt activates Akt->Cell_Survival promotes ROCK ROCK RhoA->ROCK activates ROCK->Permeability increases Vascular_Shutdown Vascular Shutdown Cell_Shape_Change->Vascular_Shutdown Tumor_Necrosis Tumor Necrosis Vascular_Shutdown->Tumor_Necrosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Start Experiment Start: Fosbretabulin Monotherapy Problem Observed Limitation Start->Problem Low_Cytotoxicity Low Cytotoxicity in Cancer Cells Problem->Low_Cytotoxicity Weak_Tubulin_Inhibition Weak Tubulin Polymerization Inhibition Problem->Weak_Tubulin_Inhibition Tumor_Regrowth Rapid Tumor Regrowth Problem->Tumor_Regrowth Cardiovascular_Toxicity Cardiovascular Toxicity Problem->Cardiovascular_Toxicity Solution_CA4 Use Active Metabolite (CA4) Low_Cytotoxicity->Solution_CA4 Solution_Coculture Use Endothelial-Cancer Co-culture Model Low_Cytotoxicity->Solution_Coculture Weak_Tubulin_Inhibition->Solution_CA4 Solution_Combo Implement Combination Therapy (Chemo, Anti-angiogenics, RT) Tumor_Regrowth->Solution_Combo Solution_Dose Optimize Dose (MTD) Cardiovascular_Toxicity->Solution_Dose

Caption: Troubleshooting workflow for fosbretabulin experiments.

Signaling_Pathways cluster_fosbretabulin Fosbretabulin (as CA4) cluster_cytoskeleton Cytoskeletal Disruption cluster_adherens_junction Adherens Junction Disruption cluster_rho_pathway RhoA/ROCK Pathway Activation cluster_cellular_effects Cellular Effects CA4 Combretastatin A4 Tubulin Tubulin CA4->Tubulin binds VE_Cadherin VE-Cadherin CA4->VE_Cadherin disrupts signaling Microtubules Microtubules Tubulin->Microtubules polymerization inhibited Cell_Shape_Change Cell Shape Change Microtubules->Cell_Shape_Change Beta_Catenin β-Catenin VE_Cadherin->Beta_Catenin dissociation RhoA RhoA VE_Cadherin->RhoA activates Akt Akt Beta_Catenin->Akt inhibition Vascular_Disruption Vascular Disruption Akt->Vascular_Disruption survival signal loss ROCK ROCK RhoA->ROCK activation Permeability Increased Permeability ROCK->Permeability Permeability->Vascular_Disruption Cell_Shape_Change->Vascular_Disruption

Caption: Signaling pathways affected by fosbretabulin.

References

Validation & Comparative

A Comparative Guide to Vascular-Disrupting Agents in Oncology: Fosbretabulin Disodium vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vascular-disrupting agents (VDAs) represent a unique class of oncologic therapies that target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This guide provides a detailed comparison of fosbretabulin (B40576) disodium (B8443419) with other prominent VDAs, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used for their evaluation.

Overview of Vascular-Disrupting Agents

VDAs are broadly classified into two main categories: tubulin-binding agents and flavonoid-based agents.

  • Tubulin-binding agents , such as fosbretabulin, Oxi4503, and ZD6126, function by destabilizing microtubules within endothelial cells. This cytoskeletal disruption leads to changes in cell shape, increased vascular permeability, and ultimately, vascular collapse.

  • Flavonoid-based agents , exemplified by Vadimezan (DMXAA), have a distinct mechanism that, in murine models, involves the activation of the Stimulator of Interferon Genes (STING) pathway, leading to cytokine production and an anti-vascular immune response. However, this effect has been found to be species-specific, with DMXAA not activating human STING.

This guide will focus on a comparative analysis of fosbretabulin disodium against DMXAA, Oxi4503, and ZD6126.

Mechanism of Action

This compound (Combretastatin A4-Phosphate)

This compound is a water-soluble prodrug of combretastatin (B1194345) A4 (CA4). Its mechanism involves a multi-faceted attack on the tumor vasculature:

  • Tubulin Depolymerization: Upon administration, fosbretabulin is rapidly dephosphorylated to its active metabolite, CA4. CA4 binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the disassembly of microtubules in endothelial cells.

  • Disruption of Endothelial Cell Junctions: The cytoskeletal collapse triggers a cascade of downstream signaling events, including the disruption of vascular endothelial (VE)-cadherin/β-catenin/Akt signaling. This weakens the junctions between endothelial cells, increasing vascular permeability.

  • Vascular Shutdown and Necrosis: The combination of endothelial cell shape changes and junctional disruption leads to the collapse of tumor blood vessels, resulting in a rapid reduction of blood flow and subsequent ischemic necrosis of the tumor core.

Fosbretabulin_Mechanism cluster_blood Bloodstream cluster_endothelial Endothelial Cell cluster_tumor Tumor Microenvironment Fosbretabulin Fosbretabulin (Prodrug) CA4 Combretastatin A4 (Active Metabolite) Fosbretabulin->CA4 Dephosphorylation Tubulin β-Tubulin CA4->Tubulin Binds to Microtubules Microtubule Disassembly Tubulin->Microtubules Inhibits Polymerization VECadherin VE-Cadherin/β-catenin/Akt Signaling Disruption Microtubules->VECadherin Leads to VascularCollapse Vascular Collapse VECadherin->VascularCollapse Causes Necrosis Tumor Necrosis VascularCollapse->Necrosis Induces

Fosbretabulin's mechanism of action.
Vadimezan (DMXAA, ASA404)

Vadimezan's primary mechanism in preclinical murine models is the activation of the STING pathway in macrophages and endothelial cells.[1][2][3] This leads to the production of pro-inflammatory cytokines like TNF-α and interferons, which in turn induce vascular disruption and hemorrhagic necrosis within the tumor.[3] A critical point of differentiation is that DMXAA does not activate the human STING protein, which is a key reason for its failure in human clinical trials.[3][4]

DMXAA_Mechanism cluster_cell Macrophage/Endothelial Cell (Murine) cluster_tumor Tumor Microenvironment DMXAA DMXAA STING STING Pathway Activation DMXAA->STING Cytokines Cytokine Production (TNF-α, IFNs) STING->Cytokines VascularDisruption Vascular Disruption Cytokines->VascularDisruption Necrosis Hemorrhagic Necrosis VascularDisruption->Necrosis

DMXAA's STING-mediated mechanism in mice.
Oxi4503 (Combretastatin A1 Diphosphate)

Oxi4503 is a second-generation combretastatin analogue and a prodrug of combretastatin A1. Similar to fosbretabulin, it is a potent tubulin-binding agent.[5] However, it is suggested to have a dual mechanism of action:

  • Vascular Disruption: It causes microtubule depolymerization in endothelial cells, leading to vascular shutdown.

  • Direct Cytotoxicity: It can be metabolized in the tumor microenvironment to a reactive ortho-quinone species that exerts direct cytotoxic effects on tumor cells.[5]

ZD6126

ZD6126 is a prodrug of N-acetylcolchinol, which also acts as a tubulin-binding agent.[6][7] Its mechanism is centered on disrupting the microtubule cytoskeleton of endothelial cells, leading to vascular occlusion and tumor necrosis.[6] Clinical development of ZD6126 was halted due to cardiotoxicity at therapeutic doses.[8]

Comparative Clinical Efficacy

The following tables summarize key efficacy data from clinical trials of fosbretabulin and other VDAs. Direct head-to-head comparative trials are limited; therefore, data is presented from individual studies.

Table 1: Efficacy of Fosbretabulin in Anaplastic Thyroid Carcinoma (ATC)
Trial Name / PhaseTreatment ArmNumber of PatientsMedian Overall Survival (OS)1-Year Survival RateObjective Response Rate (ORR)
Phase II[9][10]Fosbretabulin Monotherapy264.7 months23%0% (27% Stable Disease)
FACT / Phase II/III[11][12]Fosbretabulin + Carboplatin/Paclitaxel555.2 months26%Not Reported
FACT / Phase II/III[11][12]Carboplatin/Paclitaxel254.0 months9%Not Reported
Table 2: Efficacy of Other VDAs in Solid Tumors
AgentTrial PhaseCancer Type(s)Number of PatientsKey Efficacy Results
Vadimezan (DMXAA) Phase III (ATTRACT-1)Non-Small Cell Lung Cancer1299No improvement in OS when added to carboplatin/paclitaxel.[3][13]
Oxi4503 Phase I[5][14][15]Advanced Solid Tumors431 Partial Response (PR) in a patient with epithelial ovarian cancer.[15]
ZD6126 Phase I[7][8]Advanced Solid Tumors44No objective responses reported; stable disease observed.

Comparative Safety and Tolerability

VDAs as a class are associated with a distinct set of adverse events, primarily related to their on-target effects on the vasculature.

Table 3: Common Adverse Events of Selected VDAs
Adverse EventFosbretabulinVadimezan (DMXAA)Oxi4503ZD6126
Hypertension Common, transient[11][16]Reported[16]Common, dose-limiting[15][17]Reported
Tumor Pain Common[9][16]Not a prominent featureCommon[15]Reported
Nausea/Vomiting Common[9]ReportedCommon[15]Common, dose-related
Fatigue ReportedReportedCommon[15]Reported
Cardiac Events QTc prolongation, rare ischemia[9][10][16]QTc prolongation[16]Atrial fibrillation (DLT)[15]Dose-limiting cardiotoxicity (ischemia, decreased LVEF)[8][16]
Neutropenia (in combination therapy) Increased incidence[11]Not a prominent featureFebrile neutropenia (in combination)[17]Not a prominent feature

DLT: Dose-Limiting Toxicity; LVEF: Left Ventricular Ejection Fraction

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is crucial for evaluating the direct effect of tubulin-binding VDAs on their molecular target.

Objective: To measure the inhibition of tubulin polymerization in the presence of a test compound.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.[18][19][20]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Glycerol (optional, to promote polymerization)

  • Test compound (e.g., Fosbretabulin's active metabolite, CA4) and vehicle control (e.g., DMSO)

  • Temperature-controlled 96-well microplate reader

Procedure:

  • On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with GTP and glycerol.

  • Add the test compound at various concentrations and the vehicle control to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

  • Immediately place the plate in the microplate reader set to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Analyze the data by plotting absorbance versus time. The IC50 for polymerization inhibition can be calculated from the dose-response curves.

Tubulin_Polymerization_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Tubulin Purified Tubulin + GTP + Buffer Mix Mix in 96-well plate Tubulin->Mix Compound Test Compound (e.g., CA4) Compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (340 nm) Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot

Workflow for an in vitro tubulin polymerization assay.
Western Blot for VE-Cadherin Signaling

This protocol is used to assess the impact of VDAs on the key junctional protein VE-cadherin and its downstream signaling partners.

Objective: To determine the phosphorylation status and expression levels of VE-cadherin, β-catenin, and Akt in endothelial cells following treatment with a VDA.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Changes in protein levels or phosphorylation state can be quantified.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VE-cadherin, anti-phospho-VE-cadherin, anti-β-catenin, anti-Akt, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture HUVECs to near confluence and treat with the VDA (e.g., fosbretabulin) or vehicle for the desired time.

  • Lyse the cells on ice and collect the protein lysate.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities relative to a loading control (e.g., β-actin).

Conclusion

This compound and other tubulin-binding VDAs have demonstrated a clear mechanism of action involving the disruption of the tumor vasculature, leading to significant tumor necrosis. Clinical data, particularly for fosbretabulin in anaplastic thyroid cancer, have shown modest but encouraging activity, especially in combination with chemotherapy. However, the therapeutic window for these agents can be narrow, with cardiovascular toxicities being a notable concern.

In contrast, flavonoid-based agents like DMXAA have a distinct, immune-mediated mechanism of vascular disruption that has shown promise in preclinical murine models. The lack of translation to human efficacy due to species-specific STING activation highlights a critical challenge in VDA development.

Future research in this field will likely focus on identifying predictive biomarkers to select patients most likely to respond to VDA therapy, optimizing combination strategies to enhance efficacy and mitigate toxicity, and developing novel VDAs with improved therapeutic indices. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug developers working to advance this promising class of anti-cancer agents.

References

Validating Fosbretabulin Disodium's Anti-Tumor Effects: A Comparative Analysis in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Fosbretabulin (B40576) disodium (B8443419) (CA4P), a vascular disrupting agent (VDA), continues to be a subject of significant interest in oncology research due to its unique mechanism of targeting tumor vasculature. This guide provides a comparative analysis of fosbretabulin's anti-tumor effects, placing it in the context of alternative and combination therapies. The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer treatment.

Mechanism of Action: Disrupting the Tumor's Lifeline

Fosbretabulin disodium is a water-soluble prodrug that is dephosphorylated in the body to its active metabolite, combretastatin (B1194345) A4.[1] This active compound targets the tubulin protein in endothelial cells, leading to the depolymerization of microtubules. This process causes a rapid change in endothelial cell shape, leading to the collapse of the tumor's vascular network, reduced blood flow, and subsequent tumor necrosis.[1]

A key signaling pathway implicated in fosbretabulin's mechanism is the disruption of vascular endothelial-cadherin (VE-cadherin) engagement. This disruption interferes with the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for endothelial cell migration and capillary tube formation.[1]

Fosbretabulin_Mechanism cluster_extracellular Extracellular Space cluster_cell Endothelial Cell Fosbretabulin Fosbretabulin Combretastatin_A4 Combretastatin_A4 Fosbretabulin->Combretastatin_A4 Dephosphorylation Tubulin Tubulin Combretastatin_A4->Tubulin Binds to VE_Cadherin_Disruption VE_Cadherin_Disruption Combretastatin_A4->VE_Cadherin_Disruption Microtubule_Depolymerization Microtubule_Depolymerization Tubulin->Microtubule_Depolymerization Cell_Shape_Change Cell_Shape_Change Microtubule_Depolymerization->Cell_Shape_Change Vascular_Collapse Vascular_Collapse Cell_Shape_Change->Vascular_Collapse VE_Cadherin VE-Cadherin VE_Cadherin_Disruption->VE_Cadherin Beta_Catenin β-catenin VE_Cadherin->Beta_Catenin Association Akt Akt Beta_Catenin->Akt Activation Signaling_Inhibition Signaling Inhibition Akt->Signaling_Inhibition Signaling_Inhibition->Vascular_Collapse Tumor_Necrosis Tumor_Necrosis Vascular_Collapse->Tumor_Necrosis

Caption: Mechanism of action of this compound.

Comparative Efficacy of this compound

While recent studies on fosbretabulin in entirely new cancer models are limited, its efficacy has been evaluated in various solid tumors, often in combination with other agents. The following tables summarize key data from studies in anaplastic thyroid cancer (ATC) and non-small cell lung cancer (NSCLC), providing a comparison with alternative therapeutic strategies.

Anaplastic Thyroid Cancer (ATC)

Fosbretabulin has been investigated as a monotherapy and in combination with chemotherapy for ATC, a highly aggressive malignancy with limited treatment options.

Treatment RegimenNumber of PatientsMedian Survival6-Month Survival Rate12-Month Survival RateReference
Fosbretabulin Monotherapy 264.7 months34%23%[2]
Fosbretabulin + Carboplatin/Paclitaxel ----[2]
Standard Chemotherapy (historical) -3-5 months-<20%[2]
Non-Small Cell Lung Cancer (NSCLC)

In NSCLC, fosbretabulin has been studied in combination with standard chemotherapy, with a particular focus on its vascular disrupting properties complementing the cytotoxic effects of chemotherapy.

Treatment RegimenNumber of PatientsMedian Time to ProgressionMedian Overall SurvivalObjective Response RateReference
ASA404 (VDA) + Chemotherapy 104Numerically improvedNumerically improved-[3]
Chemotherapy alone ----[3]

Note: ASA404 is another vascular disrupting agent with a similar mechanism of action to fosbretabulin. The referenced study showed a numerical improvement in outcomes with the combination, though statistical significance was not the primary endpoint.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to evaluate the anti-tumor effects of vascular disrupting agents like fosbretabulin.

In Vivo Tumor Growth Inhibition Assay

This protocol outlines a typical xenograft study to assess the efficacy of an anti-tumor agent.

Tumor_Growth_Inhibition_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administration of Fosbretabulin or Vehicle Randomization->Treatment Measurement 6. Tumor Volume Measurement (e.g., calipers) Treatment->Measurement Endpoint 7. Endpoint Reached (e.g., tumor size, time) Measurement->Endpoint Analysis 8. Data Analysis (Tumor Growth Curves) Endpoint->Analysis

Caption: Workflow for an in vivo tumor growth inhibition assay.

Methodology:

  • Cell Culture: Human cancer cells (e.g., anaplastic thyroid or non-small cell lung cancer cell lines) are cultured in appropriate media.

  • Animal Model: 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID) are used.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Treatment Administration: this compound is administered intravenously at a predetermined dose and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor dimensions are measured with calipers at regular intervals (e.g., twice weekly), and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of tumor growth inhibition.

In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of an agent to inhibit the formation of capillary-like structures by endothelial cells.

Methodology:

  • Preparation of Matrigel: Matrigel is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30 minutes to allow the gel to solidify.

  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel-coated wells.

  • Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

  • Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Visualization and Analysis: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Alternative and Emerging Therapeutic Strategies

The field of oncology is rapidly evolving, with several new classes of drugs showing promise in clinical trials. While fosbretabulin remains a valuable tool for studying vascular disruption, it is important to consider its place among these newer therapies.

  • Immune Checkpoint Inhibitors: Drugs targeting PD-1/PD-L1 and CTLA-4 have revolutionized the treatment of many cancers by unleashing the patient's own immune system to fight the tumor.[4][5]

  • Antibody-Drug Conjugates (ADCs): These agents combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug, allowing for targeted delivery of chemotherapy to cancer cells.

  • CAR-T Cell Therapy: This innovative immunotherapy involves genetically modifying a patient's T cells to recognize and attack their cancer cells.

The potential for combining vascular disrupting agents like fosbretabulin with these newer immunotherapies is an area of active investigation. The rationale is that by disrupting the tumor vasculature, VDAs may enhance the infiltration of immune cells into the tumor microenvironment, thereby increasing the efficacy of immunotherapies.

Future Directions

While large-scale clinical development of fosbretabulin has slowed, its unique mechanism of action continues to make it a valuable research tool. Future studies may focus on:

  • Combination Therapies: Investigating the synergistic effects of fosbretabulin with newer immunotherapies and targeted agents in preclinical models.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to VDA therapy.

  • Repurposing: Exploring the potential of fosbretabulin in other diseases characterized by abnormal angiogenesis.

By continuing to explore the potential of vascular disruption, researchers can contribute to the development of more effective and personalized cancer treatments.

References

A Comparative Analysis of Fosbretabulin Disodium and Anti-Angiogenic Therapies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vascular-disrupting agent (VDA) fosbretabulin (B40576) disodium (B8443419) against established anti-angiogenic therapies. This analysis is supported by quantitative data from clinical trials, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Fosbretabulin disodium, a water-soluble prodrug of combretastatin (B1194345) A4, represents a distinct class of anticancer agents known as vascular-disrupting agents. Unlike anti-angiogenic therapies that aim to inhibit the formation of new blood vessels, VDAs target the established tumor vasculature, leading to rapid vascular shutdown and subsequent tumor necrosis. This guide will delve into the mechanistic differences and comparative efficacy of fosbretabulin and prominent anti-angiogenic agents such as bevacizumab (a monoclonal antibody targeting VEGF-A) and tyrosine kinase inhibitors (TKIs) like sunitinib (B231) and sorafenib (B1663141) (which target VEGFR).

Quantitative Data from Clinical Trials

The following tables summarize key efficacy data from clinical trials of this compound and representative anti-angiogenic therapies across various cancer types.

Table 1: Efficacy of this compound in Clinical Trials

Cancer TypeTrial PhaseTreatmentObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Anaplastic Thyroid CarcinomaIIFosbretabulin Monotherapy0%[1]-4.7 months[1]
Anaplastic Thyroid CarcinomaII (Randomized)Fosbretabulin + Carboplatin/Paclitaxel20%[2]3.3 months[2]5.2 months[3]
Anaplastic Thyroid CarcinomaII (Randomized)Carboplatin/Paclitaxel16%[2]3.1 months[2]4.0 months[3]
Neuroendocrine Tumors (in combination with everolimus)IFosbretabulin + EverolimusStable Disease in most patients--

Table 2: Efficacy of Bevacizumab in Key Clinical Trials

Cancer TypeTrial Name/PhaseTreatmentObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Non-Small Cell Lung Cancer (Nonsquamous)AVAPERL (Phase III)Bevacizumab + Pemetrexed (B1662193) (Maintenance)-7.4 months[4][5]17.1 months[5]
Non-Small Cell Lung Cancer (Nonsquamous)AVAPERL (Phase III)Bevacizumab (Maintenance)-3.7 months[4][5]13.2 months[5]

Table 3: Efficacy of Sunitinib in Key Clinical Trials

Cancer TypeTrial PhaseTreatmentObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Gastrointestinal Stromal Tumor (Imatinib-resistant)IIISunitinib6.8%[6]27.3 weeks[6]72.7 weeks[7]
Gastrointestinal Stromal Tumor (Imatinib-resistant)IIIPlacebo0%[6]6.4 weeks[6]64.9 weeks[7]

Table 4: Efficacy of Sorafenib in Key Clinical Trials

Cancer TypeTrial Name/PhaseTreatmentObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Renal Cell CarcinomaTARGET (Phase III)Sorafenib-5.5 months[8]17.8 months[9]
Renal Cell CarcinomaTARGET (Phase III)Placebo-2.8 months[8]15.2 months (with crossover)[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the research of fosbretabulin and anti-angiogenic therapies are provided below.

Tubulin Polymerization Assay (for Fosbretabulin)

This assay assesses the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., from bovine brain, >99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol (B35011)

  • Test compound (Fosbretabulin's active metabolite, Combretastatin A4) and vehicle control (e.g., DMSO)

  • Positive control (e.g., Nocodazole)

  • Temperature-controlled spectrophotometer/plate reader

  • 96-well plates

Protocol:

  • Preparation of Reagents:

    • Prepare a 10x stock solution of the test compound and controls in the appropriate solvent.

    • On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 2-3 mg/mL.[10]

  • Assay Procedure:

    • Pre-warm the 96-well plate to 37°C.

    • Add 10 µL of the 10x compound dilutions (or vehicle/positive control) to the wells.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the change in absorbance (turbidity) at 340 nm every 60 seconds for 60 minutes.[10]

  • Data Analysis:

    • Subtract the initial absorbance reading (time 0) from all subsequent readings.

    • Plot the change in absorbance versus time.

    • Determine the maximum rate of polymerization (Vmax) and the plateau absorbance.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[10]

In Vitro Angiogenesis Assay (Endothelial Tube Formation)

This assay evaluates the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement membrane extract (e.g., Matrigel)

  • Test compounds (e.g., fosbretabulin, sunitinib) and vehicle control

  • 96-well plates

  • Inverted microscope with imaging capabilities

Protocol:

  • Plate Coating:

    • Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50-80 µL per well.[11]

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[11]

  • Cell Seeding:

    • Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compound or vehicle.

    • Seed 5,000-10,000 cells per well onto the solidified matrix.[12]

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.[11]

  • Visualization and Quantification:

    • Monitor tube formation at desired time points using an inverted microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops in several random fields per well.[12]

VEGFR Tyrosine Kinase Activity Assay (for TKIs like Sunitinib)

This assay measures the ability of a compound to inhibit the kinase activity of a VEGF receptor.

Materials:

  • Recombinant human VEGFR-2 (or other VEGFR) kinase domain

  • Kinase assay buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Test compound (e.g., Sunitinib) and vehicle control (e.g., DMSO)

  • Kinase-Glo™ Luminescent Kinase Assay Kit

  • White 96-well plates

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations in kinase assay buffer containing 10% DMSO.[13]

  • Assay Procedure:

    • Add 5 µL of the diluted test inhibitor or vehicle to the wells of a white 96-well plate.

    • Prepare a master mix containing kinase assay buffer, ATP, and the peptide substrate. Add 25 µL of this master mix to each well.[13]

    • Initiate the reaction by adding 20 µL of diluted VEGFR-2 kinase (e.g., 1 ng/µL) to each well (except for the "blank" wells).[13]

    • Incubate the plate at 30°C for 45 minutes.[13]

  • Signal Detection:

    • Add 50 µL of Kinase-Glo™ reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 15 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

ELISA for Bevacizumab Binding to VEGF-A

This assay quantifies the binding of bevacizumab to its target, VEGF-A.

Materials:

  • Microtiter plates pre-coated with recombinant human VEGF-A

  • Bevacizumab standard solutions

  • Test samples containing bevacizumab

  • HRP-conjugated anti-human IgG antibody

  • Wash buffer

  • TMB substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Sample and Standard Preparation:

    • Prepare a standard curve of bevacizumab at known concentrations.

    • Dilute test samples to fall within the range of the standard curve.

  • Assay Procedure:

    • Add 100 µL of standards and diluted samples to the wells of the VEGF-A coated plate.

    • Incubate for a specified time (e.g., 2 hours at 37°C).[14]

    • Wash the wells multiple times with wash buffer to remove unbound substances.

    • Add 100 µL of HRP-conjugated anti-human IgG antibody to each well.

    • Incubate for a specified time (e.g., 1 hour at 37°C).

    • Wash the wells again.

  • Signal Development and Detection:

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.[14]

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the bevacizumab standards.

    • Determine the concentration of bevacizumab in the test samples by interpolating their absorbance values on the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by fosbretabulin and anti-angiogenic therapies, as well as a typical experimental workflow for inhibitor screening.

Fosbretabulin_Mechanism Fosbretabulin Fosbretabulin (Prodrug) CA4 Combretastatin A4 (Active Metabolite) Fosbretabulin->CA4 Dephosphorylation Tubulin β-Tubulin CA4->Tubulin Binds to Colchicine Site Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Cytoskeletal_Disruption Cytoskeletal Disruption Microtubule_Depolymerization->Cytoskeletal_Disruption Cell_Rounding Endothelial Cell Rounding Cytoskeletal_Disruption->Cell_Rounding VE_Cadherin_Signaling VE-Cadherin Signaling (Disrupted) Cytoskeletal_Disruption->VE_Cadherin_Signaling Vascular_Shutdown Vascular Shutdown Cell_Rounding->Vascular_Shutdown Vascular_Permeability Increased Vascular Permeability VE_Cadherin_Signaling->Vascular_Permeability Vascular_Permeability->Vascular_Shutdown Tumor_Necrosis Tumor Necrosis Vascular_Shutdown->Tumor_Necrosis

Caption: Mechanism of action of fosbretabulin leading to tumor necrosis.

Anti_Angiogenic_Mechanism VEGF_A VEGF-A VEGFR VEGFR VEGF_A->VEGFR Binds Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) VEGFR->Signaling_Cascade Activates Bevacizumab Bevacizumab Bevacizumab->VEGF_A Sequesters TKI Tyrosine Kinase Inhibitors (e.g., Sunitinib) TKI->VEGFR Inhibits Kinase Domain Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival Signaling_Cascade->Endothelial_Cell Angiogenesis Angiogenesis (Inhibited) Endothelial_Cell->Angiogenesis

Caption: Mechanisms of action of bevacizumab and tyrosine kinase inhibitors.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 In Vivo Efficacy Compound_Library Compound Library Primary_Assay Primary Biochemical Assay (e.g., Kinase Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Secondary_Assay Secondary Cellular Assay (e.g., Proliferation, Angiogenesis) Hit_Identification->Secondary_Assay Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection In_Vivo_Model Animal Tumor Model Lead_Selection->In_Vivo_Model Efficacy_Evaluation Efficacy & Toxicity Evaluation In_Vivo_Model->Efficacy_Evaluation

Caption: A typical workflow for the screening and validation of novel inhibitors.

References

Head-to-Head Clinical Trial Analysis: Fosbretabulin Disodium versus Paclitaxel/Carboplatin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of fosbretabulin (B40576) disodium (B8443419) and the combination of paclitaxel (B517696) and carboplatin (B1684641), focusing on available head-to-head clinical trial data. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these therapeutic agents.

Mechanism of Action

Fosbretabulin Disodium:

This compound is a vascular-disrupting agent (VDA). It is a water-soluble prodrug that is dephosphorylated in the body to its active metabolite, combretastatin (B1194345) A4.[1][2][3] Combretastatin A4 targets the existing tumor vasculature, causing a rapid collapse of blood vessels within the tumor, which leads to extensive tumor cell death due to oxygen and nutrient deprivation.[4] The mechanism involves the destabilization of microtubules in endothelial cells, leading to changes in cell shape and increased permeability of the tumor's blood vessels.[5][6] This disruption of the endothelial cytoskeleton and cell-cell junctions, mediated by vascular endothelial (VE)-cadherin, results in the shutdown of blood flow and subsequent necrosis of the tumor tissue.[1][2]

fosbretabulin_mechanism EC1 Endothelial Cell EC2 Endothelial Cell Fosbretabulin This compound (Prodrug) CA4 Combretastatin A4 (Active Metabolite) Fosbretabulin->CA4 Dephosphorylation Microtubules Endothelial Cell Microtubules CA4->Microtubules Binds to Tubulin Disruption Microtubule Destabilization Microtubules->Disruption CellShape Cell Shape Change & Increased Permeability Disruption->CellShape VascularCollapse Vascular Collapse CellShape->VascularCollapse Necrosis Tumor Necrosis VascularCollapse->Necrosis

Fosbretabulin's vascular-disrupting mechanism of action.

Paclitaxel/Carboplatin:

The combination of paclitaxel and carboplatin offers a dual approach to cancer therapy by targeting different cellular processes.[7]

  • Paclitaxel , a taxane, works by stabilizing microtubules, which are essential for cell division.[7] By preventing their disassembly, paclitaxel disrupts the formation of the mitotic spindle, arresting the cell cycle and leading to cell death.[7][8]

  • Carboplatin is a platinum-based chemotherapy agent that binds to the DNA of cancer cells, forming DNA adducts.[7] This process interferes with DNA replication and repair, ultimately inducing apoptosis (programmed cell death).[9]

The synergistic effect of this combination is believed to stem from paclitaxel-induced cell cycle arrest, which may hinder the cancer cells' ability to repair the DNA damage caused by carboplatin.[10]

paclitaxel_carboplatin_mechanism cluster_cell Cancer Cell DNA DNA Adducts DNA Adduct Formation DNA->Adducts Microtubules Microtubules Stabilization Microtubule Stabilization Microtubules->Stabilization Mitosis Mitosis Arrest Mitotic Arrest Mitosis->Arrest Paclitaxel Paclitaxel Paclitaxel->Microtubules Carboplatin Carboplatin Carboplatin->DNA Stabilization->Mitosis Disrupts ReplicationBlock Blocked DNA Replication/Repair Adducts->ReplicationBlock Apoptosis Apoptosis Arrest->Apoptosis ReplicationBlock->Apoptosis

Dual mechanism of action for paclitaxel and carboplatin.

Head-to-Head Clinical Trial in Anaplastic Thyroid Carcinoma

A key head-to-head study was a randomized, open-label phase II/III trial (FACT trial) that compared the efficacy and safety of paclitaxel and carboplatin with or without fosbretabulin in patients with anaplastic thyroid carcinoma (ATC).[11][12]

Experimental Protocol

Study Design: Patients were randomly assigned in a 2:1 ratio to one of two treatment arms.[11] The study was planned for 180 patients but enrollment was stopped at 80 patients due to the rarity of the disease and low accrual rates.[11][12]

  • Control Arm (CP): Patients received paclitaxel (200 mg/m²) followed by carboplatin (AUC 6) on day 1 of a 21-day cycle for up to six cycles.[11]

  • Experimental Arm (CP/Fosbretabulin): Patients received fosbretabulin (60 mg/m²) on days 1, 8, and 15, with paclitaxel and carboplatin administered on day 2 of a 21-day cycle for up to six cycles.[11] Patients in this arm without disease progression after six cycles could continue to receive fosbretabulin on days 1 and 8 of a 3-week schedule until progression.[11]

Primary Endpoint: The primary endpoint of the study was Overall Survival (OS).[11]

clinical_trial_workflow cluster_screening Patient Screening cluster_arms Treatment Arms (up to 6 cycles) cluster_followup Follow-up Eligibility Eligible ATC Patients (n=80) Randomization 2:1 Randomization Eligibility->Randomization Arm_Fos CP + Fosbretabulin (n=55) Randomization->Arm_Fos Arm_CP Paclitaxel/Carboplatin (CP) (n=25) Randomization->Arm_CP Endpoint Primary Endpoint: Overall Survival Arm_Fos->Endpoint Arm_CP->Endpoint

Workflow of the randomized trial in anaplastic thyroid cancer.
Quantitative Data Summary

The following tables summarize the key efficacy and safety findings from the FACT trial.

Table 1: Efficacy Outcomes

OutcomeCP/Fosbretabulin (n=55)Paclitaxel/Carboplatin (CP) (n=25)p-value
Median Overall Survival 5.2 months (95% CI: 3.1, 9.0)4.0 months (95% CI: 2.8, 6.2)0.22
1-Year Survival Rate 26%9%N/A
Progression-Free Survival No significant differenceNo significant differenceN/A

Data sourced from a randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma.[11]

Table 2: Key Adverse Events

Adverse EventCP/FosbretabulinPaclitaxel/Carboplatin (CP)
Grade 1-2 Hypertension More commonLess common
Grade 3-4 Neutropenia More commonLess common

Data sourced from a randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma.[11]

Conclusion

The largest prospective randomized trial in anaplastic thyroid carcinoma to date did not demonstrate a statistically significant improvement in the primary endpoint of overall survival with the addition of fosbretabulin to a paclitaxel/carboplatin regimen.[11] However, a trend towards improved median overall survival and a notable difference in the 1-year survival rate were observed in the fosbretabulin arm.[11] The combination of fosbretabulin with paclitaxel and carboplatin was generally well-tolerated, with an increase in manageable adverse events such as hypertension and neutropenia.[11]

The distinct mechanisms of action—vascular disruption by fosbretabulin and cytotoxic effects by paclitaxel/carboplatin—provide a strong rationale for their combined use. While the FACT trial in ATC did not meet its primary endpoint, the observed trends suggest that further investigation into the potential synergistic effects of this combination in other highly vascularized tumors may be warranted. Researchers should consider the specific tumor microenvironment and vascular characteristics when designing future studies involving fosbretabulin.

References

Evaluating the Synergistic Effects of Fosbretabulin Disodium with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fosbretabulin (B40576) disodium (B8443419), a vascular disrupting agent (VDA), has demonstrated promising synergistic effects when combined with conventional chemotherapy in preclinical and clinical settings. This guide provides an objective comparison of fosbretabulin's performance in combination with various chemotherapy agents, supported by experimental data, detailed methodologies, and visualizations of the underlying mechanisms.

Preclinical Evidence of Synergy

Numerous preclinical studies utilizing xenograft models have substantiated the enhanced anti-tumor activity of fosbretabulin when combined with cytotoxic agents. This synergy is largely attributed to fosbretabulin's ability to disrupt the established tumor vasculature, thereby increasing the permeability and delivery of co-administered chemotherapeutic drugs to the tumor microenvironment.

Anaplastic Thyroid Carcinoma (ATC) Models

In a significant preclinical study, the combination of fosbretabulin (referred to as CA4P) with paclitaxel (B517696) and either manumycin A or carboplatin (B1684641) was evaluated in nude mouse xenograft models using ARO and KAT-4 anaplastic thyroid cancer cell lines. The results demonstrated that both triple-drug combinations were significantly more effective at inhibiting tumor growth compared to placebo.[1] While the complete tumor growth curve data is not publicly available in the abstract, the study reported statistically significant differences in tumor growth and final tumor weight (P < 0.05) for the combination groups.[1]

Table 1: Summary of Preclinical Studies on Fosbretabulin Combination Therapy in Anaplastic Thyroid Carcinoma Xenografts

CombinationCell LinesKey FindingsStatistical Significance
Fosbretabulin + Paclitaxel + Manumycin AARO, KAT-4Significantly better than placebo in inhibiting tumor growth.P < 0.05
Fosbretabulin + Paclitaxel + CarboplatinARO, KAT-4Significantly better than placebo in inhibiting tumor growth.P < 0.05
Other Solid Tumor Models

The synergistic potential of fosbretabulin has been observed in other tumor types as well. In a murine colon adenocarcinoma model, the combination of fosbretabulin with 5-fluorouracil (B62378) (5-FU) resulted in significant anti-tumor effects (p < 0.01), suggesting a true synergistic interaction rather than a purely pharmacokinetic one.[2]

Clinical Validation of Combination Therapy

The promising results from preclinical investigations have led to the clinical evaluation of fosbretabulin in combination with standard chemotherapy regimens.

Anaplastic Thyroid Carcinoma (ATC)

A notable phase II/III clinical trial investigated the efficacy of fosbretabulin in combination with paclitaxel and carboplatin in patients with anaplastic thyroid cancer.[3][4] The study, although stopped early due to low accrual, showed a trend towards improved overall survival in the combination arm.[3][4]

Table 2: Clinical Trial Results of Fosbretabulin with Paclitaxel and Carboplatin in Anaplastic Thyroid Cancer

OutcomeFosbretabulin + Paclitaxel/Carboplatin (n=55)Paclitaxel/Carboplatin (n=25)
Median Overall Survival5.2 months4.0 months
1-Year Survival Rate26%9%
Median Progression-Free Survival3.3 monthsNot significantly different

Mechanistic Synergy: A Dual-Pronged Attack

The synergistic effect of fosbretabulin and chemotherapy stems from their distinct but complementary mechanisms of action.

dot

Synergy_Mechanism Synergistic Mechanism of Fosbretabulin and Chemotherapy cluster_fosbretabulin Fosbretabulin Action cluster_chemotherapy Chemotherapy Action Fosbretabulin Fosbretabulin (Vascular Disrupting Agent) Tubulin_Depolymerization Tubulin Depolymerization in Endothelial Cells Fosbretabulin->Tubulin_Depolymerization VE_Cadherin_Disruption VE-Cadherin Disruption Fosbretabulin->VE_Cadherin_Disruption Vascular_Collapse Tumor Vasculature Collapse & Increased Permeability Tubulin_Depolymerization->Vascular_Collapse VE_Cadherin_Disruption->Vascular_Collapse Enhanced_Delivery Enhanced Chemotherapy Delivery to Tumor Vascular_Collapse->Enhanced_Delivery Increases drug penetration Synergistic_Apoptosis Synergistic Tumor Cell Death Vascular_Collapse->Synergistic_Apoptosis Induces ischemia Chemotherapy Chemotherapy (e.g., Paclitaxel, Carboplatin) DNA_Damage DNA Damage & Microtubule Stabilization in Tumor Cells Chemotherapy->DNA_Damage Apoptosis_Chemo Tumor Cell Apoptosis DNA_Damage->Apoptosis_Chemo Apoptosis_Chemo->Synergistic_Apoptosis Enhanced_Delivery->DNA_Damage Higher intracellular concentration

Caption: Synergistic anti-tumor effect of fosbretabulin and chemotherapy.

Fosbretabulin, a microtubule-destabilizing agent, primarily targets the tumor vasculature. It disrupts the tubulin cytoskeleton of endothelial cells, leading to a cascade of events including the breakdown of VE-cadherin junctions, increased vascular permeability, and ultimately, the collapse of the tumor's blood supply.[5] This vascular disruption not only causes direct ischemic necrosis within the tumor but also creates a window of opportunity for co-administered chemotherapeutic agents to penetrate the tumor more effectively.

Chemotherapeutic agents like paclitaxel (a microtubule stabilizer) and carboplatin (a DNA alkylating agent) directly target cancer cells, inducing apoptosis through cell cycle arrest and DNA damage. The enhanced delivery of these drugs, facilitated by fosbretabulin, leads to a more potent cytotoxic effect and a greater overall reduction in tumor viability.

Experimental Protocols

While specific, detailed protocols from every cited study are not fully available, the following represents a general methodology for key experiments used to evaluate the synergy between fosbretabulin and chemotherapy.

In Vivo Xenograft Tumor Growth Inhibition Study
  • Cell Culture: Human anaplastic thyroid carcinoma cell lines (e.g., ARO, KAT-4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: A suspension of tumor cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula: Volume = (width)^2 x length/2 is commonly used.

  • Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups:

    • Vehicle control

    • Fosbretabulin disodium alone

    • Chemotherapy agent (e.g., paclitaxel, carboplatin) alone

    • This compound in combination with the chemotherapy agent

  • Drug Administration: Fosbretabulin is typically administered intravenously, while chemotherapeutic agents are given via an appropriate route (e.g., intraperitoneally or intravenously) at clinically relevant doses and schedules.

  • Endpoint Analysis: The study continues until tumors in the control group reach a maximum allowable size. At the endpoint, mice are euthanized, and tumors are excised and weighed. Tumor growth curves are plotted, and statistical analyses (e.g., ANOVA, t-tests) are performed to compare the different treatment groups.

dot

Xenograft_Workflow Experimental Workflow for In Vivo Xenograft Study A Cell Culture (e.g., ATC cells) B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization into Treatment Groups C->D E Drug Administration (Vehicle, Monotherapy, Combination) D->E F Continued Tumor Monitoring E->F G Endpoint: Tumor Excision & Weight Measurement F->G H Data Analysis (Tumor Growth Curves, Statistical Analysis) G->H

Caption: Workflow for a typical preclinical xenograft tumor inhibition study.

In Situ Apoptosis Detection (TUNEL Assay)
  • Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.

  • Sectioning: Thin sections (e.g., 4-5 µm) of the tumor tissue are cut and mounted on slides.

  • TUNEL Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed according to the manufacturer's instructions. This technique labels the fragmented DNA of apoptotic cells.

  • Counterstaining: A nuclear counterstain (e.g., DAPI or Hoechst) is used to visualize all cell nuclei.

  • Microscopy and Quantification: The slides are imaged using a fluorescence microscope. The apoptotic index is calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei in a given field of view. Multiple fields are analyzed for each tumor sample to ensure representative data.

Signaling Pathways

The synergistic interaction between fosbretabulin and chemotherapy can be visualized through their effects on key signaling pathways.

dot

Signaling_Pathway Key Signaling Pathways in Fosbretabulin-Chemotherapy Synergy cluster_endothelial Endothelial Cell cluster_tumor Tumor Cell Fosbretabulin Fosbretabulin Tubulin_E Tubulin Fosbretabulin->Tubulin_E Destabilizes Chemotherapy Chemotherapy (e.g., Paclitaxel) Tubulin_T Microtubules Chemotherapy->Tubulin_T Stabilizes VE_Cadherin VE-Cadherin Tubulin_E->VE_Cadherin Disrupts junctional integrity Vascular_Disruption Vascular Disruption VE_Cadherin->Vascular_Disruption Vascular_Disruption->Chemotherapy Enhances Delivery Cell_Cycle_Arrest Mitotic Arrest Tubulin_T->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Predicting Response to Fosbretabulin Disodium: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fosbretabulin (B40576) disodium (B8443419), a vascular disrupting agent (VDA), has shown promise in the treatment of solid tumors, particularly in highly vascularized cancers like anaplastic thyroid carcinoma (ATC). As with many targeted therapies, identifying patients who are most likely to benefit is crucial for optimizing clinical outcomes. This guide provides a comparative overview of potential biomarkers for predicting response to fosbretabulin disodium treatment, supported by experimental data and detailed methodologies. We also compare these biomarkers with those used for alternative treatment strategies in ATC.

Mechanism of Action: Disrupting the Tumor Vasculature

This compound is a prodrug that is converted to its active form, combretastatin (B1194345) A4. It functions by targeting the tumor's blood supply. Its primary mechanisms of action include:

  • Microtubule Destabilization: It binds to β-tubulin, inhibiting microtubule polymerization. This leads to the collapse of the endothelial cell cytoskeleton.[1]

  • Disruption of Endothelial Cell Junctions: Fosbretabulin disrupts the VE-cadherin/β-catenin/Akt signaling pathway, which is critical for maintaining the integrity of cell-cell junctions in the tumor vasculature.[2][3]

This dual action leads to a rapid shutdown of blood flow within the tumor, causing extensive tumor necrosis.[3]

Potential Biomarkers for Predicting Fosbretabulin Response

Several biomarkers have been investigated for their potential to predict or monitor the response to fosbretabulin and other VDAs. These can be broadly categorized into circulating biomarkers and imaging biomarkers.

Circulating Biomarkers

Circulating biomarkers are molecules or cells that can be measured in the blood and may reflect the physiological or pathological state of a patient.

Background: sICAM is the soluble form of a cell surface glycoprotein (B1211001) expressed on endothelial cells and is involved in cell adhesion and signaling. Its levels in the blood may reflect endothelial activation or damage.

Experimental Data: A phase II clinical trial of fosbretabulin in patients with advanced anaplastic thyroid carcinoma investigated the prognostic value of baseline serum sICAM levels.[4] The study found that patients with lower baseline sICAM levels had significantly longer event-free survival (EFS).[4]

BiomarkerPatient PopulationKey FindingsStatistical SignificanceReference
Baseline Serum sICAM Advanced Anaplastic Thyroid Carcinoma (n=24)Low baseline sICAM levels were predictive of longer event-free survival.p < 0.009[4]
Median baseline sICAM: 253.5 ng/mL[4]

Experimental Protocol: sICAM Measurement (ELISA)

The concentration of sICAM in serum samples is typically determined using a sandwich enzyme-linked immunosorbent assay (ELISA).

  • Sample Collection: Whole blood is collected and centrifuged to separate the serum, which is then stored at -80°C until analysis.

  • Assay Principle: A microplate is pre-coated with a monoclonal antibody specific for sICAM-1.

  • Incubation: Standards and patient serum samples are added to the wells, and any sICAM-1 present is bound by the immobilized antibody.

  • Detection: A biotin-conjugated antibody specific for sICAM-1 is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Reaction: A substrate solution is added, which develops a color in proportion to the amount of sICAM-1 bound.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader, and the concentration of sICAM-1 is calculated from a standard curve.

Background: CECs are mature endothelial cells that have detached from the blood vessel wall and are present in the peripheral blood.[5][6] An increase in CECs can be a marker of vascular damage.[6]

Experimental Data: While specific quantitative data linking CEC levels to fosbretabulin response is limited, studies on other VDAs have shown an increase in CECs following treatment, suggesting they could serve as a pharmacodynamic biomarker of vascular disruption.[7][8]

Experimental Protocol: CEC Enumeration (Flow Cytometry)

  • Sample Collection: Whole blood is collected in tubes containing an anticoagulant.

  • Cell Staining: The blood sample is incubated with a panel of fluorescently labeled antibodies against specific cell surface markers. A common panel includes:

    • CD45: To exclude hematopoietic cells.

    • CD31 and CD146: As endothelial cell markers.

    • A nuclear stain (e.g., DAPI) to identify nucleated cells and assess viability.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. CECs are identified based on their specific fluorescence profile (e.g., CD45-negative, CD31-positive, CD146-positive, and nucleated).

  • Quantification: The number of CECs is expressed as cells per milliliter of blood.

Imaging Biomarkers

Imaging techniques can provide non-invasive, quantitative assessments of tumor vasculature and its response to treatment.

Background: DCE-MRI involves the administration of a contrast agent and rapid, sequential MRI scans to assess blood vessel permeability and blood flow within the tumor.[9] It is a promising tool for evaluating the efficacy of anti-vascular therapies.[7][8]

Experimental Data: Preclinical and clinical studies of fosbretabulin have utilized DCE-MRI to demonstrate a rapid and significant reduction in tumor blood flow and vascular volume within hours of drug administration.[4] This reduction in perfusion parameters can serve as a direct measure of the drug's vascular disrupting activity.

Experimental Protocol: DCE-MRI for Tumor Perfusion

  • Patient Preparation: The patient is positioned in the MRI scanner, and a baseline, non-contrast MRI is acquired.

  • Contrast Administration: A gadolinium-based contrast agent is administered intravenously as a bolus.

  • Dynamic Imaging: A series of rapid T1-weighted images are acquired before, during, and after the contrast injection to capture the dynamic changes in signal intensity as the contrast agent perfuses through the tumor.

  • Pharmacokinetic Modeling: The acquired data is analyzed using pharmacokinetic models to generate quantitative parameters such as:

    • Ktrans (volume transfer constant): Reflects vessel permeability.

    • ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.

    • vp (plasma volume fraction): Represents the volume of plasma per unit volume of tissue.

  • Response Assessment: Changes in these parameters after fosbretabulin treatment compared to baseline can indicate the degree of vascular disruption.

Comparison with Biomarkers for Alternative Treatments in Anaplastic Thyroid Carcinoma

Anaplastic thyroid carcinoma (ATC) is a highly aggressive malignancy with limited treatment options. Besides fosbretabulin, other therapeutic strategies are employed, each with its own set of predictive biomarkers.

Treatment ModalityPredictive Biomarker(s)Mechanism of ActionResponse RateReference
This compound Low baseline sICAMVascular DisruptionStable Disease (in some patients)[4]
Dabrafenib (B601069) + Trametinib BRAF V600E mutationBRAF/MEK Pathway InhibitionOverall Response Rate: ~69%[10]
Standard Chemotherapy None establishedCytotoxicityModest and often of short duration[8]
(e.g., Paclitaxel (B517696), Doxorubicin)
Targeted Therapy: Dabrafenib and Trametinib

For patients with ATC harboring a BRAF V600E mutation, the combination of a BRAF inhibitor (dabrafenib) and a MEK inhibitor (trametinib) has shown significant clinical activity. The primary predictive biomarker for this therapy is the presence of the BRAF V600E mutation, which is identified through molecular testing of the tumor tissue.

Standard Chemotherapy

Conventional cytotoxic chemotherapy, such as paclitaxel and doxorubicin, is another treatment option for ATC. However, there are currently no well-established predictive biomarkers to guide the use of these agents, and response rates are generally low.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided.

Fosbretabulin_Mechanism_of_Action cluster_endothelial_cell Tumor Endothelial Cell cluster_junction Cell-Cell Junction cluster_tumor Tumor Microenvironment fosbretabulin Fosbretabulin (Prodrug) ca4 Combretastatin A4 (Active Drug) fosbretabulin->ca4 Dephosphorylation tubulin β-Tubulin ca4->tubulin Binds to vecadherin VE-cadherin ca4->vecadherin Disrupts Signaling microtubules Microtubules tubulin->microtubules Inhibits Polymerization cytoskeleton Cytoskeletal Collapse microtubules->cytoskeleton vascular_shutdown Vascular Shutdown cytoskeleton->vascular_shutdown catenin β-catenin junction_disruption Junction Disruption vecadherin->junction_disruption akt Akt junction_disruption->vascular_shutdown necrosis Tumor Necrosis vascular_shutdown->necrosis

Fosbretabulin's Mechanism of Action

Biomarker_Experimental_Workflow cluster_patient Patient with Anaplastic Thyroid Carcinoma cluster_sampling Sample Collection cluster_analysis Biomarker Analysis cluster_decision Treatment Decision patient Patient blood Blood Sample patient->blood tumor_tissue Tumor Biopsy patient->tumor_tissue dce_mri DCE-MRI patient->dce_mri elisa sICAM ELISA blood->elisa flow CEC Flow Cytometry blood->flow molecular BRAF V600E Mutation Analysis tumor_tissue->molecular fosbretabulin_tx Fosbretabulin Treatment elisa->fosbretabulin_tx Low sICAM flow->fosbretabulin_tx Response Monitoring dce_mri->fosbretabulin_tx Response Monitoring braf_mek_tx Dabrafenib + Trametinib molecular->braf_mek_tx BRAF V600E Positive chemo_tx Standard Chemotherapy molecular->chemo_tx BRAF V600E Negative

Biomarker Analysis Workflow for ATC

Conclusion

The identification of predictive biomarkers is paramount for the successful clinical application of targeted therapies like this compound. Currently, low baseline serum sICAM shows promise as a predictive biomarker for improved event-free survival in patients with anaplastic thyroid carcinoma treated with fosbretabulin. Circulating endothelial cells and dynamic contrast-enhanced MRI serve as valuable pharmacodynamic biomarkers to monitor the vascular-disrupting effects of the drug. In comparison, for alternative targeted therapies such as dabrafenib and trametinib, the presence of the BRAF V600E mutation is the definitive predictive biomarker. Further validation of these biomarkers in larger, prospective clinical trials is necessary to solidify their role in guiding personalized treatment strategies for patients with ATC and other solid tumors.

References

Independent Verification of Fosbretabulin Disodium: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis based on publicly available published research findings. A complete and independent verification of research would necessitate access to the original raw data, which is beyond the scope of this document.

Fosbretabulin (B40576) disodium (B8443419) (CA4P) is a water-soluble prodrug of combretastatin (B1194345) A4, a natural stilbenoid phenol (B47542) derived from the African bush willow, Combretum caffrum.[1] It functions as a vascular disrupting agent (VDA), selectively targeting and collapsing tumor vasculature, which leads to a significant reduction in blood flow and subsequent tumor necrosis.[1][2] This guide offers a comprehensive comparison of fosbretabulin disodium with other therapies, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their understanding of this compound.

Comparative Efficacy of this compound

Fosbretabulin has been evaluated as both a monotherapy and in combination with standard chemotherapeutic agents in various cancer types, most notably in anaplastic thyroid carcinoma (ATC).

Clinical Trial Data in Anaplastic Thyroid Carcinoma (ATC)

A phase II clinical trial evaluated fosbretabulin monotherapy in patients with advanced ATC. The treatment regimen consisted of 45 mg/m² administered as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[2] The key outcomes of this trial are summarized below.

Efficacy EndpointFosbretabulin Monotherapy in ATC (Phase II)
Median Overall Survival (OS) 4.7 months
6-Month Survival Rate 34%
12-Month Survival Rate 23%
Objective Response Rate (ORR) 0%
Stable Disease (SD) 27%

Data sourced from a Phase II trial of fosbretabulin in advanced Anaplastic Thyroid Carcinoma.[2]

The FACT (Fosbretabulin in Anaplastic Cancer of the Thyroid) trial, a randomized phase II/III study, compared the efficacy of fosbretabulin in combination with paclitaxel (B517696) and carboplatin (B1684641) (CP) against CP alone in patients with ATC.[3]

Efficacy EndpointFosbretabulin + Paclitaxel/Carboplatin (FACT Trial)Paclitaxel/Carboplatin Alone (FACT Trial)
Median Overall Survival (OS) 5.2 months4.0 months
1-Year Survival Rate 26%9%

Data sourced from the randomized FACT trial.[3]

Preclinical Comparative Data

A preclinical study compared the vascular-disrupting effects of fosbretabulin (CA4P) with a second-generation VDA, OXi4503, in a mouse xenograft model.

Preclinical EndpointFosbretabulin (CA4P)OXi4503
ED50 for Blood Vessel Shutdown 43 mg/kg3 mg/kg
Tumor Perfusion Reduction (at 4h) ~80-90% (at 100 mg/kg)~80-90% (at 25 mg/kg)
Tumor Growth Inhibition Significant growth delayComplete repression at >12.5 mg/kg

Data sourced from a preclinical comparison of OXi4503 and fosbretabulin (CA4P).[4]

Mechanism of Action: Disruption of Tumor Vasculature

Fosbretabulin's primary mechanism of action involves the depolymerization of tubulin in endothelial cells, leading to a cascade of events that culminates in the collapse of tumor blood vessels.[5] A key molecular target in this process is Vascular Endothelial (VE)-cadherin.

Signaling Pathway Disruption

Fosbretabulin disrupts the engagement of VE-cadherin, a critical component of endothelial cell-cell junctions. This interference with the VE-cadherin/β-catenin/Akt signaling pathway leads to increased endothelial cell permeability, inhibition of endothelial cell migration, and ultimately, vascular collapse and tumor necrosis.[6]

G cluster_0 Endothelial Cell cluster_1 Tumor Microenvironment Fosbretabulin Fosbretabulin (CA4P) Tubulin Tubulin Fosbretabulin->Tubulin binds to VE_Cadherin VE-Cadherin Fosbretabulin->VE_Cadherin disrupts Microtubule Microtubule Depolymerization Tubulin->Microtubule Cell_Shape Endothelial Cell Shape Change Microtubule->Cell_Shape Beta_Catenin β-catenin VE_Cadherin->Beta_Catenin Permeability Increased Permeability VE_Cadherin->Permeability Akt Akt Beta_Catenin->Akt Vascular_Collapse Vascular Collapse Cell_Shape->Vascular_Collapse Permeability->Vascular_Collapse Tumor_Blood_Flow Reduced Tumor Blood Flow Vascular_Collapse->Tumor_Blood_Flow Necrosis Tumor Necrosis Tumor_Blood_Flow->Necrosis

Caption: Signaling pathway of this compound in tumor endothelial cells.

Experimental Protocols

This section details the methodologies for key experiments cited in fosbretabulin research.

Preclinical Tumor Growth Inhibition Studies

Objective: To evaluate the in vivo efficacy of fosbretabulin in reducing tumor growth.

Methodology:

  • Cell Culture: Human anaplastic thyroid carcinoma cells (e.g., ARO, DRO) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Implantation: A suspension of tumor cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified doses and schedules.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test, ANOVA) is used to compare tumor volumes between treated and control groups.

G start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_model Animal Model (Immunocompromised Mice) animal_model->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Fosbretabulin Administration randomization->treatment control Vehicle Control Administration randomization->control data_collection Tumor Volume Measurement treatment->data_collection control->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for preclinical tumor growth inhibition studies.

Western Blot for VE-Cadherin Expression

Objective: To assess the effect of fosbretabulin on the expression of VE-cadherin in endothelial cells.

Methodology:

  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence and then treated with fosbretabulin at various concentrations and for different durations.

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for VE-cadherin (e.g., rabbit polyclonal anti-VE-cadherin antibody, diluted 1:1000 in blocking buffer).

  • Washing: The membrane is washed three times with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:2000 in blocking buffer) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) for Tumor Blood Flow

Objective: To non-invasively quantify the effect of fosbretabulin on tumor perfusion and vascular permeability.

Methodology:

  • Animal Preparation: Tumor-bearing mice are anesthetized and placed in an MRI-compatible cradle. A tail-vein catheter is inserted for contrast agent administration.

  • MRI System: A high-field small-animal MRI scanner (e.g., 7T) is used.

  • Imaging Protocol:

    • T2-weighted imaging: To localize the tumor.

    • Pre-contrast T1 mapping: To determine the baseline T1 relaxation time of the tumor tissue.

    • Dynamic T1-weighted imaging: A series of fast T1-weighted images are acquired before, during, and after the bolus injection of a gadolinium-based contrast agent (e.g., Gd-DTPA).

  • Contrast Agent Administration: A bolus of the contrast agent is injected through the tail-vein catheter.

  • Data Analysis:

    • The signal intensity changes over time in the tumor and in a reference artery are measured.

    • Pharmacokinetic models (e.g., Tofts model) are applied to the data to calculate parameters such as Ktrans (volume transfer constant, reflecting vessel permeability) and vp (plasma volume).

    • Changes in these parameters before and after fosbretabulin treatment are quantified.

G start Start animal_prep Animal Preparation start->animal_prep mri_setup MRI System Setup animal_prep->mri_setup t2_imaging T2-weighted Imaging mri_setup->t2_imaging t1_mapping Pre-contrast T1 Mapping t2_imaging->t1_mapping dynamic_imaging Dynamic T1-weighted Imaging t1_mapping->dynamic_imaging contrast_injection Contrast Agent Injection dynamic_imaging->contrast_injection data_acquisition Data Acquisition contrast_injection->data_acquisition analysis Pharmacokinetic Modeling data_acquisition->analysis quantification Quantification of Perfusion Parameters analysis->quantification end End quantification->end

Caption: Experimental workflow for DCE-MRI to assess tumor blood flow.

References

Safety Operating Guide

Personal protective equipment for handling Fosbretabulin disodium

Author: BenchChem Technical Support Team. Date: December 2025

Fosbretabulin disodium (B8443419) is a water-soluble prodrug of combretastatin (B1194345) A4, a potent cytotoxic agent that targets tumor vasculature.[1][2] As a hazardous compound, stringent safety protocols are imperative to protect researchers, scientists, and drug development professionals from potential exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling Fosbretabulin disodium in a laboratory setting.

Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic agents like this compound is the correct and consistent use of personal protective equipment.[3] All personnel handling this compound must be trained in the proper selection and use of PPE.[4][5]

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemotherapy-rated GlovesUse powder-free nitrile gloves tested for resistance to permeation by chemotherapy drugs (e.g., ASTM D6978-05 compliant).[6] Double gloving is recommended, with one pair under the gown cuff and the other over.[6] Change gloves immediately if they become contaminated or damaged.[6]
Body Protection Disposable GownWear a disposable, long-sleeved, lint-free gown made of a low-permeability fabric, such as polyethylene-coated polypropylene.[6] The gown should have a solid front and knit or elastic cuffs.
Eye and Face Protection Safety Goggles and Face ShieldWear chemical splash goggles that provide a seal around the eyes. In situations with a higher risk of splashing, a full face shield should be worn in conjunction with goggles.[3][4]
Respiratory Protection N95 Respirator or Surgical MaskA NIOSH-approved N95 respirator should be used when there is a risk of aerosolization, such as when handling the powder form of the drug or during spill cleanup.[6] For handling solutions where aerosolization is unlikely, a surgical mask may be sufficient to prevent inhalation of airborne particles.[3]

Operational and Disposal Plans

A comprehensive plan for the handling and disposal of this compound is critical to ensure a safe laboratory environment. This includes procedures for preparation, administration, spill management, and waste disposal.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling and Administration cluster_cleanup Post-Handling Cleanup cluster_disposal Waste Disposal cluster_spill Spill Management prep_ppe Don appropriate PPE prep_area Prepare handling area in a designated space (e.g., chemical fume hood) prep_ppe->prep_area prep_weigh Weigh this compound powder prep_area->prep_weigh prep_dissolve Dissolve in appropriate solvent (e.g., sterile saline) prep_weigh->prep_dissolve handle_transport Transport solution in a sealed, labeled, and secondary container prep_dissolve->handle_transport handle_admin Administer to experimental system handle_transport->handle_admin cleanup_decon Decontaminate work surfaces and equipment handle_admin->cleanup_decon cleanup_ppe Doff PPE in the correct order cleanup_decon->cleanup_ppe disp_sharps Dispose of sharps in a puncture-resistant container cleanup_ppe->disp_sharps disp_solid Dispose of solid waste (e.g., gloves, gown) in a labeled cytotoxic waste container cleanup_ppe->disp_solid disp_liquid Dispose of liquid waste in a sealed, labeled cytotoxic waste container cleanup_ppe->disp_liquid spill_secure Secure the area and alert others spill_ppe Don appropriate PPE (including respirator) spill_contain Contain the spill with absorbent material spill_clean Clean the area with an appropriate deactivating agent spill_dispose Dispose of all cleanup materials as cytotoxic waste

Figure 1. A logical workflow for the safe handling and disposal of this compound.

Experimental Protocols

Preparation of this compound Solution

To prepare a working solution, it is recommended to add 30 mg of this compound to 1 ml of physiological saline (0.9% NaCl solution).[1] For optimal results, the mixed solution should be used immediately.[1]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

  • Secure the Area : Immediately alert others in the vicinity and restrict access to the spill area.[3]

  • Don PPE : Put on a full set of personal protective equipment, including an N95 respirator, double gloves, a disposable gown, and eye protection.[3]

  • Contain the Spill : Use a cytotoxic spill kit to contain the spill with absorbent pads or granules.[3]

  • Clean the Area : Carefully clean the spill area. The effectiveness of specific chemicals for deactivating hazardous drugs can vary, so consult local safety guidelines.[3] Detergent and water are often used for general cleaning.[3]

  • Dispose of Waste : All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste in clearly labeled, sealed containers.[3]

Disposal of Cytotoxic Waste

All waste contaminated with this compound, including unused solutions, contaminated labware, and PPE, must be segregated into designated, clearly labeled cytotoxic waste containers.[3][5] These containers should be disposed of in accordance with institutional and local regulations for hazardous waste. It is crucial to prevent this waste from entering the general waste stream or sewer system.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。